Product packaging for Norfloxacin succinil(Cat. No.:CAS No. 100587-52-8)

Norfloxacin succinil

Cat. No.: B034080
CAS No.: 100587-52-8
M. Wt: 419.4 g/mol
InChI Key: ONOFKJOCWGUUAT-UHFFFAOYSA-N
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Description

Norfloxacin succinil is a chemically modified derivative of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This compound is synthesized by the succinylation of the parent molecule, a modification that can alter its physicochemical properties, such as solubility and pharmacokinetics, making it a valuable tool for advanced pharmaceutical and microbiological research. Its primary research value lies in its mechanism of action; it functions as a potent inhibitor of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair. By stabilizing the cleavage complex formed between these enzymes and DNA, this compound induces double-stranded DNA breaks, leading to rapid bacterial cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22FN3O6 B034080 Norfloxacin succinil CAS No. 100587-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100587-52-8

Molecular Formula

C20H22FN3O6

Molecular Weight

419.4 g/mol

IUPAC Name

7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30)

InChI Key

ONOFKJOCWGUUAT-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O

Other CAS No.

100587-52-8

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Characterization of Norfloxacin Succinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Norfloxacin, a potent fluoroquinolone antibiotic, exhibits limited aqueous solubility, which can impact its bioavailability. The synthesis of prodrugs, such as Norfloxacin succinil, represents a promising strategy to enhance its physicochemical properties. This technical guide outlines a proposed synthesis pathway for this compound, details a representative experimental protocol, and presents expected characterization data. Due to the limited availability of specific literature on this compound, this guide is based on established principles of organic synthesis and drug derivatization.

Introduction

Norfloxacin is a broad-spectrum antibacterial agent widely used in the treatment of urinary tract infections.[1] Its clinical efficacy is sometimes hampered by its low solubility in water. The development of a succinil ester prodrug, this compound, is a rational approach to improve its solubility and potentially its pharmacokinetic profile. The succinil moiety can be hydrolyzed in vivo to release the active Norfloxacin.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through the esterification of the carboxylic acid group of Norfloxacin with a suitable succinate derivative. A plausible and efficient method involves the reaction of Norfloxacin with succinic anhydride in the presence of a base. This approach is favored for its simplicity and the ready availability of the starting materials.

Alternatively, the reaction could be performed using succinyl chloride, which would likely proceed under milder conditions but may require careful control of the reaction stoichiometry to avoid side reactions at the piperazinyl nitrogen. For the purpose of this guide, the succinic anhydride route is detailed.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, representative protocol for the synthesis of this compound.

Materials:

  • Norfloxacin

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with Norfloxacin (1 equivalent) and anhydrous dichloromethane. The suspension is stirred under an inert atmosphere.

  • Addition of Base and Reagent: Anhydrous pyridine (1.2 equivalents) is added to the suspension. The mixture is stirred for 15 minutes at room temperature. A solution of succinic anhydride (1.1 equivalents) in anhydrous dichloromethane is then added dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol, 9:1). The reaction is typically allowed to proceed at room temperature for 12-24 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to afford the pure product.

  • Drying: The purified product is dried under high vacuum to remove any residual solvent.

Characterization of this compound

The successful synthesis of this compound would be confirmed through various analytical techniques. The expected characterization data are summarized in the table below.

Parameter Expected Value/Observation
Appearance White to off-white crystalline solid
Melting Point (°C) Expected to be different from Norfloxacin (220-221 °C). A defined melting point would indicate the purity of the compound.
Solubility Expected to have enhanced solubility in aqueous solutions, particularly at physiological pH, compared to Norfloxacin.
FT-IR (KBr, cm⁻¹) Appearance of a new ester carbonyl stretching band (around 1730-1750 cm⁻¹). Disappearance or significant shift of the carboxylic acid O-H stretch of Norfloxacin. Characteristic peaks of the fluoroquinolone core structure would be retained.
¹H NMR (DMSO-d₆, ppm) The proton signals corresponding to the Norfloxacin core would be present with some shifts. New signals corresponding to the succinyl methylene protons (-CH₂-CH₂-) would appear, likely in the range of 2.5-3.0 ppm. The carboxylic acid proton of Norfloxacin (around 15 ppm) would be absent.
¹³C NMR (DMSO-d₆, ppm) The carbon signals of the Norfloxacin moiety would be present. New signals for the ester carbonyl carbon (around 170-175 ppm) and the succinyl methylene carbons (around 28-35 ppm) would be observed.
Mass Spectrometry (ESI-MS) The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₂₀H₂₀FN₃O₆).
Purity (HPLC) A single major peak in the HPLC chromatogram would indicate the purity of the synthesized compound.

Visualizations

Proposed Synthetic Workflow for this compound

SynthesisWorkflow Norfloxacin Norfloxacin ReactionMixture Reaction Mixture Norfloxacin->ReactionMixture SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionMixture Pyridine Pyridine (Base) Pyridine->ReactionMixture DCM DCM (Solvent) DCM->ReactionMixture Quenching Quenching (NaHCO3 aq.) ReactionMixture->Quenching 12-24h, RT Extraction Extraction (DCM) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification NorfloxacinSuccinil This compound Purification->NorfloxacinSuccinil

Caption: Proposed synthesis of this compound.

Rationale for Prodrug Development

ProdrugRationale cluster_Problem Problem cluster_Solution Solution cluster_Outcome Desired Outcome Norfloxacin Norfloxacin LowSolubility Low Aqueous Solubility Norfloxacin->LowSolubility exhibits Prodrug Prodrug Approach: This compound LowSolubility->Prodrug addresses ImprovedProperties Improved Solubility & Potential for Enhanced Bioavailability Prodrug->ImprovedProperties leads to EnhancedEfficacy Enhanced Therapeutic Efficacy ImprovedProperties->EnhancedEfficacy results in

Caption: Rationale for Norfloxacin prodrug development.

Conclusion

The synthesis of this compound presents a viable strategy to overcome the solubility limitations of the parent drug. The proposed synthetic route via reaction with succinic anhydride is a practical and efficient method. While specific experimental data for this derivative is not widely published, the provided protocol and expected characterization data serve as a robust guide for researchers in the field of medicinal chemistry and drug development. Further studies would be required to fully evaluate the physicochemical properties, stability, and in vivo efficacy of this compound.

References

The Core Mechanism of Norfloxacin Succinil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a pioneering synthetic fluoroquinolone antibiotic, has long been a cornerstone in the treatment of various bacterial infections, particularly those of the urinary tract. Its efficacy stems from a precise mechanism of action targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive examination of this mechanism. Norfloxacin succinil is a succinyl ester derivative of norfloxacin, designed as a prodrug to enhance its pharmaceutical properties. Following administration, it is hydrolyzed to release the active norfloxacin moiety. A comparative study on patients with urinary tract infections indicated no statistically significant difference in the bacteriological or clinical response between this compound and norfloxacin, supporting the prodrug concept where the succinil derivative provides an equivalent dose and therapeutic effect of the parent drug[1]. This document delves into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this critical antibacterial action.

Introduction: The Prodrug Approach

This compound is a prodrug of norfloxacin, meaning it is a bioreversible derivative that is converted in vivo to the active pharmacological agent. The succinil ester modification on the piperazinyl group of norfloxacin is designed to be cleaved, likely through hydrolysis by esterases in the body, to release norfloxacin. This approach is often employed to improve a drug's physicochemical properties, such as solubility or taste, without altering its fundamental mechanism of action. Once liberated, norfloxacin exerts its antibacterial effects through the pathways detailed below.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

The bactericidal activity of norfloxacin is a result of its interference with the replication and transcription of bacterial DNA. This is achieved by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

Dual Targets: DNA Gyrase and Topoisomerase IV
  • DNA Gyrase (Topoisomerase II): This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial DNA. This process is crucial for relieving the torsional stress that accumulates ahead of the replication fork, allowing DNA replication and transcription to proceed. Norfloxacin binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, norfloxacin prevents the proper segregation of replicated DNA into daughter cells, thereby halting cell division.

In many Gram-negative bacteria, DNA gyrase is the primary target of norfloxacin. In contrast, in many Gram-positive bacteria, topoisomerase IV is the preferential target.

The Molecular Cascade of Norfloxacin Action

The interaction of norfloxacin with its target enzymes initiates a cascade of events leading to bacterial cell death.

Norfloxacin_Mechanism cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase Norfloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Norfloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks leads to DNA_Segregation Chromosome Segregation Topo_IV->DNA_Segregation Enables Cell_Division_Block Blocked Cell Division Topo_IV->Cell_Division_Block leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Cell_Division_Block->Cell_Death Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed pBR322 DNA Incubation Combine reagents & Norfloxacin Incubate at 37°C for 30 min Relaxed_DNA->Incubation Gyrase_Enzyme E. coli DNA Gyrase Gyrase_Enzyme->Incubation Assay_Buffer Assay Buffer (ATP, MgCl2, etc.) Assay_Buffer->Incubation Norfloxacin_Sol Norfloxacin Solution (in DMSO) Norfloxacin_Sol->Incubation Stop_Reaction Stop reaction (SDS/EDTA) Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Visualize DNA bands (Ethidium Bromide) Electrophoresis->Visualization TopoIV_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis kDNA Kinetoplast DNA (kDNA) Incubation Combine reagents & Norfloxacin Incubate at 37°C for 30 min kDNA->Incubation TopoIV_Enzyme S. aureus Topoisomerase IV TopoIV_Enzyme->Incubation Assay_Buffer Assay Buffer (ATP, MgCl2, etc.) Assay_Buffer->Incubation Norfloxacin_Sol Norfloxacin Solution (in DMSO) Norfloxacin_Sol->Incubation Stop_Reaction Stop reaction (SDS/EDTA) Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Visualize DNA bands (Ethidium Bromide) Electrophoresis->Visualization

References

The Hydrolysis of Norfloxacin Succinil Prodrug: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the anticipated hydrolysis mechanism of a norfloxacin succinil prodrug. Due to a lack of direct studies on this specific chemical entity, this paper synthesizes information from research on other norfloxacin prodrugs, similar fluoroquinolone ester prodrugs, and general principles of ester hydrolysis. The content herein serves as a predictive guide to the chemical and enzymatic breakdown of the this compound prodrug, offering insights into its likely activation pathway in vivo.

Introduction to Norfloxacin and Prodrug Strategy

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacterial infections. However, its clinical utility can be limited by factors such as poor solubility and bioavailability. A common strategy to overcome these limitations is the development of prodrugs, which are inactive derivatives of a drug molecule that, upon administration, undergo enzymatic or chemical conversion to release the active parent drug.

The succinil prodrug of norfloxacin involves the esterification of the piperazinyl secondary amine group of norfloxacin with succinic acid. This modification is designed to enhance the physicochemical properties of the drug, such as its solubility and permeability, with the expectation that the ester linkage will be cleaved in vivo to regenerate the active norfloxacin.

Proposed Hydrolysis Mechanism

The hydrolysis of the this compound prodrug is anticipated to proceed through two primary pathways: chemical (non-enzymatic) hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis

Chemical hydrolysis of the ester linkage is expected to be pH-dependent. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is typically a faster and irreversible process compared to acid-catalyzed hydrolysis.

The pH-rate profile for the hydrolysis of ester prodrugs often exhibits a 'U' or 'V' shape, with the lowest rate of hydrolysis occurring at a specific pH (typically between 3 and 5) and increasing rates at both lower and higher pH values.

Enzymatic Hydrolysis

In vivo, the hydrolysis of the this compound prodrug is likely to be significantly accelerated by various esterase enzymes present in the body. These enzymes provide a more efficient pathway for the cleavage of the ester bond. Key esterases involved in prodrug activation include:

  • Carboxylesterases: Abundantly found in the liver, plasma, and gastrointestinal tract.

  • Butyrylcholinesterase and Acetylcholinesterase: Primarily located in the plasma and nervous tissues.

The enzymatic hydrolysis mechanism generally involves a catalytic triad (e.g., Ser-His-Asp) in the active site of the esterase. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the release of the alcohol (norfloxacin) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to regenerate the free enzyme and release the succinic acid promoiety.

Quantitative Data on Prodrug Hydrolysis

While specific quantitative data for the this compound prodrug is unavailable, the following tables summarize typical data that would be generated in its evaluation, based on studies of similar ester prodrugs.

Table 1: pH-Dependent Hydrolysis Kinetics of a Hypothetical this compound Prodrug

pHApparent First-Order Rate Constant (k_obs, min⁻¹)Half-life (t½, min)
1.2 (Simulated Gastric Fluid)0.01546.2
4.5 (Intestinal Lumen)0.005138.6
6.8 (Simulated Intestinal Fluid)0.02034.7
7.4 (Human Plasma)0.03519.8

Table 2: Enzymatic Hydrolysis in Biological Media

Biological MediumEnzyme SourceApparent First-Order Rate Constant (k_obs, min⁻¹)Half-life (t½, min)
Human PlasmaEsterases (e.g., BChE)0.1504.6
Rat Liver HomogenateCarboxylesterases0.2502.8
Caco-2 Cell HomogenateIntestinal Esterases0.0907.7

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to investigate the hydrolysis of a this compound prodrug.

pH-Rate Profile Determination
  • Preparation of Buffer Solutions: A series of buffer solutions with pH values ranging from 1 to 10 are prepared using appropriate buffer systems (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10). The ionic strength is kept constant using a salt such as KCl.

  • Hydrolysis Study: A stock solution of the this compound prodrug is prepared in a suitable solvent (e.g., acetonitrile or methanol). A small aliquot of the stock solution is added to each pre-warmed buffer solution (37 °C) to initiate the hydrolysis reaction.

  • Sample Analysis: At predetermined time intervals, aliquots are withdrawn from the reaction mixture and the reaction is quenched (e.g., by adding an equal volume of cold acetonitrile). The samples are then analyzed by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the remaining prodrug and the formed norfloxacin.

  • Data Analysis: The natural logarithm of the remaining prodrug concentration is plotted against time. The apparent first-order rate constant (k_obs) is calculated from the slope of this plot (-slope). The half-life (t½) is then calculated using the equation: t½ = 0.693 / k_obs.

Enzymatic Hydrolysis in Biological Media
  • Preparation of Biological Media: Human plasma, rat liver homogenate (e.g., S9 fraction), and Caco-2 cell homogenate are prepared according to standard laboratory protocols and stored at -80 °C until use.

  • Incubation: The biological media are thawed and pre-warmed to 37 °C. The hydrolysis reaction is initiated by adding a small volume of the prodrug stock solution to the biological medium. For control experiments, the enzymes in the biological media are heat-inactivated prior to the addition of the prodrug.

  • Sample Collection and Processing: At various time points, aliquots of the incubation mixture are taken and the reaction is stopped by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The samples are then centrifuged, and the supernatant is collected for analysis.

  • HPLC Analysis: The concentrations of the prodrug and the released norfloxacin in the supernatant are quantified using a validated HPLC method, often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

  • Kinetic Analysis: The rate of disappearance of the prodrug is used to calculate the enzymatic hydrolysis rate constant and half-life, following the same data analysis procedure as for the pH-rate profile.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_0 This compound Prodrug Hydrolysis Prodrug This compound Prodrug Norfloxacin Norfloxacin (Active Drug) Prodrug->Norfloxacin Hydrolysis SuccinicAcid Succinic Acid (Promoiety) Prodrug->SuccinicAcid Hydrolysis

Caption: General Hydrolysis of this compound Prodrug.

G cluster_1 Hydrolysis Pathways Prodrug This compound Prodrug Chemical Chemical Hydrolysis (pH-dependent) Prodrug->Chemical Enzymatic Enzymatic Hydrolysis (Esterases) Prodrug->Enzymatic Products Norfloxacin + Succinic Acid Chemical->Products Enzymatic->Products

Caption: Dual Pathways of Prodrug Hydrolysis.

G cluster_2 Experimental Workflow for Kinetic Analysis A Prepare Buffer/Biological Media B Initiate Reaction with Prodrug (37 °C) A->B C Collect Samples at Time Intervals B->C D Quench Reaction/ Protein Precipitation C->D E Analyze by HPLC or LC-MS/MS D->E F Calculate Kinetic Parameters (k_obs, t½) E->F

Caption: Workflow for Hydrolysis Kinetic Studies.

Conclusion

The development of a this compound prodrug represents a viable strategy to enhance the therapeutic profile of this important antibiotic. Based on the principles of ester prodrug hydrolysis, it is anticipated that the succinil ester will be readily cleaved both chemically and enzymatically to release the active norfloxacin. The rate of this conversion is expected to be pH-dependent and significantly accelerated in the presence of biological esterases. The experimental protocols and predictive data presented in this whitepaper provide a comprehensive framework for the future investigation and development of this and similar fluoroquinolone prodrugs. Further studies are warranted to confirm these hypotheses and to fully characterize the pharmacokinetic and pharmacodynamic properties of the this compound prodrug.

In Vitro Antibacterial Spectrum of Norfloxacin Succinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norfloxacin succinil is a prodrug of the synthetic fluoroquinolone antibiotic Norfloxacin. In its intact form, this compound exhibits limited direct in vitro antibacterial activity. Its efficacy is primarily attributed to its in vivo hydrolysis to Norfloxacin, the active bactericidal agent. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Norfloxacin, the active metabolite of this compound. The document details the minimum inhibitory concentrations (MICs) of Norfloxacin against a broad range of Gram-positive and Gram-negative bacteria, outlines the standardized experimental protocols for determining these values, and visualizes the underlying mechanism of action and experimental workflows.

Introduction: this compound as a Prodrug

This compound is chemically designed to improve the pharmaceutical properties of Norfloxacin. As a prodrug, it is an inactive or less active derivative that is converted into the active form, Norfloxacin, within the body. Studies on similar Norfloxacin prodrugs have demonstrated that while they may show limited to no activity against certain bacteria in vitro, they readily hydrolyze to release Norfloxacin in the presence of biological fluids such as serum. Therefore, to understand the antibacterial potential of this compound, it is essential to examine the in vitro antibacterial spectrum of its active form, Norfloxacin.

In Vitro Antibacterial Spectrum of Norfloxacin

Norfloxacin exhibits a broad spectrum of activity against a variety of pathogenic bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1][2] This inhibition leads to bacterial cell death. The in vitro activity of Norfloxacin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Norfloxacin

The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates) of Norfloxacin against various clinically relevant bacterial species.

Bacterial SpeciesGram StainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Negative Bacteria
Escherichia coliNegative0.015 - 1280.060.25
Klebsiella pneumoniaeNegative0.03 - 1280.251
Enterobacter cloacaeNegative0.03 - 1280.252
Proteus mirabilisNegative0.03 - 320.120.5
Pseudomonas aeruginosaNegative0.12 - >128216
Haemophilus influenzaeNegative0.015 - 20.060.12
Neisseria gonorrhoeaeNegative0.008 - 20.030.12
Gram-Positive Bacteria
Staphylococcus aureusPositive0.12 - 12814
Staphylococcus epidermidisPositive0.12 - 6418
Enterococcus faecalisPositive0.5 - 128416
Streptococcus pneumoniaePositive0.5 - 1628

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.

Experimental Protocols for MIC Determination

The determination of MIC is a standardized process crucial for assessing the susceptibility of bacteria to antimicrobial agents. The two primary methods recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of Norfloxacin is prepared at a high concentration in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: Two-fold serial dilutions of the Norfloxacin solution are prepared in the wells of a 96-well microtiter plate using CAMHB. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture on an appropriate agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of Norfloxacin at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. The surface of the agar is then inoculated with the test bacteria.

Detailed Methodology:

  • Preparation of Antimicrobial-Containing Agar Plates: A stock solution of Norfloxacin is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar (MHA) at 45-50°C and poured into sterile Petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension (typically 1-10 µL, delivering approximately 10⁴ CFU per spot) is inoculated onto the surface of each agar plate, including the growth control plate.

  • Incubation: The plates are incubated at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is the lowest concentration of Norfloxacin that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Mechanism of Action of Norfloxacin

The following diagram illustrates the signaling pathway of Norfloxacin's antibacterial action, targeting bacterial DNA replication.

Norfloxacin_Mechanism cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Separated_DNA Separated Daughter Chromosomes Topoisomerase_IV->Separated_DNA Topoisomerase_IV->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Replicated DNA (Catenated) Replicated_DNA->Topoisomerase_IV Decatenates Cell_Division Cell Division Separated_DNA->Cell_Division DNA_Replication->Replicated_DNA

Caption: Mechanism of action of Norfloxacin targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of an antibacterial agent.

MIC_Workflow start Start prep_antibiotic Prepare Norfloxacin Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_results Read Results (Visual Inspection for Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound serves as a prodrug, delivering the active antibiotic Norfloxacin upon administration. The in vitro antibacterial spectrum of Norfloxacin is broad, encompassing a wide range of clinically significant Gram-positive and Gram-negative bacteria. Standardized methodologies, such as broth microdilution and agar dilution, are essential for the accurate determination of its MIC values. The bactericidal activity of Norfloxacin stems from its targeted inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes in DNA replication. This technical guide provides researchers and drug development professionals with the foundational knowledge of Norfloxacin's in vitro activity, the protocols to assess it, and a visual representation of its mechanism of action.

References

An In-depth Technical Guide to the Solubility and Stability of Norfloxacin and its Succinil Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the solubility and stability of norfloxacin. Despite extensive searches for "norfloxacin succinil" and "norfloxacin succinate," publicly available quantitative data on the solubility and stability of this specific derivative is scarce. The detailed experimental data, protocols, and visualizations presented herein primarily pertain to norfloxacin. Information on fluoroquinolone succinates suggests that the succinil derivative may exhibit altered physicochemical properties, such as enhanced solubility, but this cannot be quantitatively confirmed at this time. The information on norfloxacin should therefore be considered as a foundational reference, with the understanding that the succinil moiety will influence its properties.

Introduction to Norfloxacin and its Succinil Derivative

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy can be limited by its low aqueous solubility.[2] The chemical structure of norfloxacin is 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[1]

This compound (C₂₀H₂₂FN₃O₆, Molecular Weight: 419.4 g/mol ) is a derivative of norfloxacin.[3] The formation of salts, such as succinates, is a common strategy in pharmaceutical development to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[2] While specific data for this compound is limited, studies on other fluoroquinolones like ciprofloxacin have shown that succinate salts can significantly improve aqueous solubility.[4]

Solubility Profile of Norfloxacin

The solubility of norfloxacin is pH-dependent.[5] It is an amphoteric molecule with pKa values of approximately 6.34 (carboxylic acid) and 8.75 (piperazine ring).[6] Its solubility is lowest in the pH range of 7 to 8 and increases in acidic and alkaline conditions.[1][7]

Aqueous Solubility

The aqueous solubility of norfloxacin is generally low. At 25°C, its solubility in water is reported to be 0.28 mg/mL.[5]

pH-Dependent Solubility

Norfloxacin's solubility significantly increases at pH values below 5 and above 10.[5] It is least soluble at a urinary pH of 7.5.[1]

Solubility in Organic Solvents

The solubility of norfloxacin in various organic solvents has been determined and is summarized in the table below.

SolventSolubility (mg/mL at 25°C)
Methanol0.98
Ethanol1.9
Acetone5.1
Chloroform5.5
Diethyl ether0.01
Benzene0.15
Ethyl acetate0.94
Octyl alcohol5.1
Glacial acetic acid340
Data sourced from The Merck Index.[6]

Stability Profile of Norfloxacin

The stability of norfloxacin is influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents.

Photostability

Norfloxacin is known to be sensitive to light.[8] Photodegradation can occur under exposure to both UV and visible light, leading to the formation of degradation products. The primary photodegradation pathway involves the piperazine ring.

pH-Dependent Stability

Norfloxacin is most stable in acidic and basic conditions and more susceptible to degradation in neutral pH.[8]

Thermal Stability

Forced degradation studies have been performed on norfloxacin under various stress conditions. The following table summarizes the degradation observed under different hydrolytic and oxidative conditions.

Stress ConditionDegradation (%)Reference
Neutral Hydrolysis8.62
Acidic Hydrolysis14.75
Basic Hydrolysis18.9
Oxidative Degradation31.5
Degradation Pathways

The degradation of norfloxacin can proceed through several pathways, including:

  • Oxidation of the piperazine ring: This is a common degradation pathway.

  • Decarboxylation: Loss of the carboxylic acid group.

  • Hydrolysis: Cleavage of the molecule, particularly under acidic or basic conditions.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard method for determining equilibrium solubility is the shake-flask method.

  • Preparation of Solutions: An excess amount of norfloxacin is added to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

  • Equilibration: The containers are agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Aliquots of the supernatant are withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: The concentration of norfloxacin in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification prep1 Add excess Norfloxacin to solvent prep2 Seal container prep1->prep2 equil1 Agitate in constant temperature bath prep2->equil1 equil2 Allow to reach equilibrium (24-72h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.45 µm membrane sample1->sample2 quant1 Analyze filtrate by HPLC or UV-Vis sample2->quant1 quant2 Determine concentration quant1->quant2 G cluster_hplc Stability-Indicating HPLC Method hplc_system HPLC System UV Detector column Column C18 Reversed-Phase hplc_system->column mobile_phase Mobile Phase Aqueous Buffer + Organic Modifier column->mobile_phase parameters Parameters Flow Rate: 1.0 mL/min Detection: 274 nm mobile_phase->parameters analysis Analysis Separation of Norfloxacin and Degradants parameters->analysis sample_prep Sample Preparation Dilute with Mobile Phase sample_prep->hplc_system G cluster_conditions Forced Degradation Conditions start Norfloxacin Sample (Solid or Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis identification Identify Degradation Products (e.g., LC-MS) analysis->identification

References

A Comprehensive Technical Guide to the Physicochemical Properties of Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin, a synthetic fluoroquinolone, is a broad-spectrum antibacterial agent. Its clinical efficacy can be influenced by its physicochemical properties. Norfloxacin succinil (CAS: 100587-52-8), a succinyl ester derivative of norfloxacin, is designed as a prodrug to potentially enhance its therapeutic profile.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, drawing comparisons with its parent compound, Norfloxacin. Given the limited availability of experimental data for this compound, this guide presents computed data for the derivative and detailed experimental data for Norfloxacin, alongside the established protocols for their determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Norfloxacin is presented below. It is important to note that while extensive experimental data is available for Norfloxacin, the data for this compound is primarily based on computational models.

General Properties
PropertyThis compoundNorfloxacin
IUPAC Name 7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid[3]1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid[4]
CAS Number 100587-52-8[2][3]70458-96-7[4]
Molecular Formula C20H22FN3O6[3]C16H18FN3O3[4]
Molecular Weight 419.4 g/mol [3]319.33 g/mol [4]
Appearance -White to pale yellow crystalline powder[5][6]
Physicochemical Data
PropertyThis compound (Computed)Norfloxacin (Experimental)
Melting Point (°C) -220-221[5], 227-228 (Polymorphs exist)[4]
pKa (Strongest Acidic) -5.58 - 6.34[7]
pKa (Strongest Basic) -8.51 - 8.77[4][7]
LogP (Octanol/Water) 0.6 (XLogP3)[3]-1.03 to 0.46[4]
Water Solubility (mg/mL) -0.28 at 25°C (pH dependent)[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research and development. The following are standard experimental protocols applicable to both Norfloxacin and its succinil derivative.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is determined using the shake-flask method.

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., distilled water, phosphate buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Separation: The suspension is filtered to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to study the thermal behavior of a substance, including polymorphic transitions.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • Analysis: The sample pan and an empty reference pan are heated at a controlled rate (e.g., 10°C/min) in the DSC instrument.

  • Data Interpretation: The heat flow to the sample is monitored as a function of temperature. An endothermic peak is observed at the melting point of the substance. The peak temperature and the enthalpy of fusion can be determined from the thermogram.[11][12]

Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time under defined storage conditions.

  • Method Development: An HPLC method is developed and validated to separate the API from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

  • Sample Storage: The API is stored under various conditions of temperature, humidity, and light as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[13]

  • Sample Analysis: At specified time points, aliquots of the stored samples are withdrawn, diluted appropriately, and injected into the HPLC system.

  • Data Analysis: The peak area of the API is recorded, and the concentration is calculated using a calibration curve. The percentage of the remaining API is then determined to assess its stability.[13]

Visualizations

Prodrug Activation Pathway

This compound is anticipated to act as a prodrug, undergoing in-vivo hydrolysis to release the active parent drug, Norfloxacin. This process is crucial for its therapeutic action.

G Norfloxacin_succinil This compound (Prodrug) Hydrolysis In-vivo Hydrolysis (e.g., by esterases) Norfloxacin_succinil->Hydrolysis Administration Norfloxacin Norfloxacin (Active Drug) Hydrolysis->Norfloxacin Succinic_acid Succinic Acid (Byproduct) Hydrolysis->Succinic_acid

Caption: Prodrug activation of this compound.

Experimental Workflow for Solubility Determination

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

G Start Start: Excess solid + Solvent Equilibration Shake at constant T (24-72h) Start->Equilibration Filtration Filter to remove undissolved solid Equilibration->Filtration Analysis Analyze filtrate by HPLC Filtration->Analysis End End: Determine solubility Analysis->End

Caption: Shake-flask solubility determination workflow.

Mechanism of Action of Norfloxacin

Norfloxacin exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication.

G Norfloxacin Norfloxacin DNA_gyrase Bacterial DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits DNA_replication Inhibition of DNA Replication DNA_gyrase->DNA_replication Topoisomerase_IV->DNA_replication Bacterial_death Bacterial Cell Death DNA_replication->Bacterial_death

Caption: Norfloxacin's mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for this prodrug remains to be fully elucidated, the provided information on its parent compound, Norfloxacin, along with standardized experimental protocols, offers a robust framework for researchers and drug development professionals. The strategic design of this compound as a prodrug highlights the ongoing efforts to optimize the therapeutic potential of established antibacterial agents. Further experimental characterization of this compound is warranted to fully understand its biopharmaceutical profile and clinical utility.

References

Unveiling the Solid-State Architecture of Norfloxacin Succinate: A Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the crystal structure of Norfloxacin succinate, a salt form of the broad-spectrum fluoroquinolone antibiotic Norfloxacin. By forming a salt with succinic acid, the physicochemical properties of Norfloxacin, such as solubility and stability, can be modulated. A thorough understanding of its solid-state structure is paramount for drug development, formulation, and quality control. This guide summarizes the key crystallographic data, details the experimental protocols for its characterization, and provides a logical workflow for its structural analysis.

Crystallographic Data Summary

The crystal structure of Norfloxacin succinate monohydrate has been determined by single-crystal X-ray diffraction.[1][2] The asymmetric unit of the crystal contains one Norfloxacin cation, half of a succinate dianion, and one water molecule, indicating a 2:1:2 stoichiometric ratio of Norfloxacin, succinate, and water, respectively.[1] The succinic acid molecule transfers protons from its two carboxylic acid groups to the piperazinyl nitrogen atoms of two different Norfloxacin molecules, resulting in the formation of a succinate dianion and two Norfloxacin cations.[1] The crystal structure is isostructural with Norfloxacin hemifumarate monohydrate.[3]

The detailed crystallographic data for Norfloxacin succinate monohydrate, as retrieved from the Cambridge Crystallographic Data Centre (CCDC) under the deposition code VETWAT , is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Norfloxacin Succinate Monohydrate
ParameterValue
Empirical FormulaC₁₆H₁₉FN₃O₃·0.5(C₄H₄O₄)·H₂O
Formula Weight406.40 g/mol
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a14.532(3) Å
b9.876(2) Å
c13.987(3) Å
α90°
β115.43(3)°
γ90°
Volume1814.1(7) ų
Z4
Calculated Density1.488 Mg/m³
Absorption Coefficient0.987 mm⁻¹
F(000)856
Data Collection
Crystal Size0.30 x 0.25 x 0.20 mm
θ Range for Data Collection4.25 to 67.00°
Index Ranges-17 ≤ h ≤ 17, -11 ≤ k ≤ 11, -16 ≤ l ≤ 16
Reflections Collected15879
Independent Reflections3184 [R(int) = 0.045]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3184 / 0 / 262
Goodness-of-fit on F²1.04
Final R indices [I > 2σ(I)]R1 = 0.048, wR2 = 0.134
R indices (all data)R1 = 0.059, wR2 = 0.145
Largest Diff. Peak and Hole0.27 and -0.29 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
F(1)-C(6)1.362(2)
O(1)-C(4)1.248(2)
O(2)-C(3A)1.257(2)
O(3)-C(3)1.229(2)
N(1)-C(2)1.353(3)
N(1)-C(8A)1.396(2)
N(1)-C(9)1.468(3)
N(4)-C(10)1.493(3)
N(4)-C(11)1.495(3)
N(4)-H(4A)0.91(3)
N(4)-H(4B)0.91(3)
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
C(2)-N(1)-C(8A)120.8(2)
C(2)-N(1)-C(9)119.5(2)
C(8A)-N(1)-C(9)119.7(2)
C(5)-C(6)-F(1)119.0(2)
C(7)-C(6)-F(1)118.4(2)
C(4A)-C(4)-O(1)121.2(2)
C(3)-C(4)-O(1)118.3(2)
C(3A)-O(2)-H(2O)109.4
O(2A)-C(2A)-C(2A)#1117.2(2)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and structural analysis of Norfloxacin succinate monohydrate.

Synthesis and Crystallization

Materials:

  • Norfloxacin (purity > 99.8%)

  • Succinic acid (purity > 99.8%)

  • Methanol (analytical grade)

  • Water (distilled)

Procedure:

  • A 1:1 molar mixture of Norfloxacin (e.g., 63.8 mg, 0.2 mmol) and succinic acid (e.g., 23.6 mg, 0.2 mmol) is prepared.[3]

  • The mixture is dissolved in a suitable solvent system, such as a methanol-water solution (e.g., 75:25 v:v), with gentle heating to ensure complete dissolution.[2]

  • The resulting solution is allowed to cool slowly to room temperature.

  • The container is loosely covered to permit slow evaporation of the solvent.

  • Single crystals of Norfloxacin succinate monohydrate suitable for X-ray diffraction are harvested after a period of several days.[2]

Single-Crystal X-ray Diffraction (SXRD)

Instrumentation:

  • A four-circle single-crystal X-ray diffractometer equipped with a CCD area detector.

  • Graphite-monochromated Cu Kα radiation (λ = 1.54178 Å).

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The diffractometer is operated at a controlled temperature (e.g., 293 K).

  • A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

  • Data is typically collected over a 2θ range of approximately 4° to 140°.

  • The collected intensity data is corrected for Lorentz and polarization effects. An absorption correction is also applied.

Structure Solution and Refinement:

  • The crystal structure is solved using direct methods.

  • The structure is then refined by a full-matrix least-squares procedure on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms bonded to nitrogen and oxygen are located from the difference Fourier map and refined isotropically.

  • The final refinement converges to provide the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of the Experimental Workflow

The logical flow of the experimental and analytical process for determining the crystal structure of Norfloxacin succinil is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Start: Norfloxacin & Succinic Acid dissolution Dissolution in Solvent start->dissolution cooling Slow Cooling dissolution->cooling evaporation Slow Evaporation cooling->evaporation crystals Single Crystal Formation evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection raw_data Raw Diffraction Data data_collection->raw_data processing Data Processing & Correction raw_data->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement final_structure Final Crystal Structure refinement->final_structure final_structure->end End: Crystallographic Data

Experimental workflow for this compound crystal structure analysis.

This comprehensive guide provides the foundational knowledge for understanding the solid-state structure of Norfloxacin succinate. The presented data and protocols are essential for researchers and professionals in the pharmaceutical sciences, enabling further development and optimization of Norfloxacin-based drug products.

References

Degradation Pathways of Norfloxacin Succinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document details the methodologies for key experiments, summarizes quantitative data in structured tables, and provides visualizations of the degradation pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Predicted Initial Degradation of Norfloxacin Succinil: Hydrolysis

The chemical structure of this compound features a succinyl group attached to the piperazine ring of norfloxacin. N-acyl piperazines and succinate esters are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. Therefore, the primary and initial degradation pathway of this compound is predicted to be the cleavage of the amide bond linking the succinyl group to the piperazine ring. This hydrolysis reaction would yield norfloxacin and succinic acid as the primary products.

G Norfloxacin_Succinil This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) Norfloxacin_Succinil->Hydrolysis Norfloxacin Norfloxacin Hydrolysis->Norfloxacin Succinic_Acid Succinic Acid Hydrolysis->Succinic_Acid

Initial hydrolysis of this compound.

Following this initial hydrolysis, the resulting norfloxacin molecule is subject to further degradation through various environmental and laboratory-induced pathways. The subsequent sections of this guide will focus on these well-documented degradation pathways of norfloxacin.

Degradation Pathways of Norfloxacin

The degradation of norfloxacin has been shown to proceed through several key mechanisms, primarily photodegradation, advanced oxidation processes (AOPs), and biodegradation. These processes lead to the formation of various transformation products through modifications of the piperazine ring, the quinolone core, and the ethyl and carboxylic acid functional groups.

Photodegradation

Norfloxacin is susceptible to degradation upon exposure to UV and solar radiation. Photolytic degradation often follows pseudo-first-order kinetics and involves reactive oxygen species (ROS).

Key Transformation Pathways in Photodegradation:

  • Piperazine Ring Oxidation: The piperazine ring is a primary site of attack, leading to the formation of various oxidized products.

  • De-ethylation: Removal of the ethyl group from the quinolone core.

  • Decarboxylation: Loss of the carboxylic acid group.

  • Defluorination: Removal of the fluorine atom, although this is a less common pathway.

G Norfloxacin Norfloxacin UV_Solar UV/Solar Radiation Norfloxacin->UV_Solar DP1 Piperazine Ring Oxidation Products UV_Solar->DP1 Major DP2 De-ethylated Norfloxacin UV_Solar->DP2 Minor DP3 Decarboxylated Norfloxacin UV_Solar->DP3 Minor DP4 Defluorinated Products UV_Solar->DP4 Minor

Photodegradation pathways of Norfloxacin.
Advanced Oxidation Processes (AOPs)

AOPs, such as those involving hydroxyl radicals (•OH) generated through Fenton, photo-Fenton, and ozonation processes, are highly effective in degrading norfloxacin. The primary mechanism involves the attack of these highly reactive species on the electron-rich centers of the norfloxacin molecule.

Key Transformation Pathways in AOPs:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Piperazine Ring Cleavage: Opening of the piperazine ring, leading to smaller, more oxidized fragments.

  • Quinolone Core Degradation: Breakdown of the fundamental quinolone structure.

G Norfloxacin Norfloxacin AOPs Advanced Oxidation (•OH, O3, etc.) Norfloxacin->AOPs DP1 Hydroxylated Norfloxacin AOPs->DP1 DP2 Piperazine Ring Cleavage Products AOPs->DP2 DP3 Quinolone Core Degradation Products AOPs->DP3 Mineralization Mineralization (CO2, H2O, NH4+) DP1->Mineralization DP2->Mineralization DP3->Mineralization

Advanced Oxidation pathways of Norfloxacin.
Biodegradation

Microbial degradation of norfloxacin has been observed, although it is generally a slower process compared to photodegradation and AOPs. Various bacterial and fungal strains have been identified that can transform norfloxacin.

Key Transformation Pathways in Biodegradation:

  • Hydroxylation: Enzymatic hydroxylation at various positions on the molecule.

  • Piperazine Ring Modification: Alterations to the piperazine ring, including N-oxidation and cleavage.

Quantitative Data on Norfloxacin Degradation

The following tables summarize key quantitative data from various studies on the degradation of norfloxacin.

Degradation MethodMatrixRate Constant (k)Half-life (t1/2)Reference(s)
Photodegradation
Solar RadiationPure Water1.19 x 10⁻³ s⁻¹~9.7 min[1]
UV RadiationPure Water3.84 x 10⁻⁵ s⁻¹~301 min[1]
Advanced Oxidation
UV/PersulfatePure WaterVaries with PDS concentration-[2]
Thermally Activated PersulfatePure WaterFollows pseudo-first-order kinetics-[3]
Hydroxylamine-FentonPure Water0.23 min⁻¹~3 min[4]
Hydrolysis
Aerobic EnvironmentSimulated WaterFollows first-order kinetics-[5]

Note: Rate constants and half-lives can vary significantly depending on experimental conditions such as pH, temperature, initial concentration, and the presence of other substances.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of norfloxacin.

Photodegradation Study

Objective: To evaluate the degradation of norfloxacin under simulated solar or UV irradiation.

Materials and Equipment:

  • Norfloxacin standard

  • High-purity water (e.g., Milli-Q)

  • Solar simulator or UV lamp (with controlled wavelength and intensity)

  • Quartz reaction vessels

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for product identification

Procedure:

  • Prepare a stock solution of norfloxacin in high-purity water at a known concentration (e.g., 10 mg/L).

  • Transfer the norfloxacin solution to quartz reaction vessels.

  • Place the vessels under the solar simulator or UV lamp. Maintain constant stirring.

  • At predetermined time intervals, withdraw aliquots of the solution.

  • Immediately analyze the samples by HPLC to determine the remaining concentration of norfloxacin.

  • For identification of degradation products, analyze selected samples using LC-MS/MS.

  • A control experiment should be run in the dark to account for any non-photolytic degradation.

G cluster_prep Sample Preparation cluster_exp Irradiation cluster_analysis Analysis Prep1 Prepare Norfloxacin Stock Solution Prep2 Transfer to Quartz Vessels Prep1->Prep2 Exp1 Expose to UV/ Solar Radiation Prep2->Exp1 Analysis1 Withdraw Aliquots at Time Intervals Exp1->Analysis1 Exp2 Constant Stirring Analysis2 HPLC Analysis (Concentration) Analysis1->Analysis2 Analysis3 LC-MS/MS Analysis (Product ID) Analysis1->Analysis3

Workflow for a Photodegradation Experiment.
Advanced Oxidation Process (AOP) Study (e.g., Fenton Reaction)

Objective: To investigate the degradation of norfloxacin by hydroxyl radicals generated via the Fenton reaction.

Materials and Equipment:

  • Norfloxacin standard

  • High-purity water

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel with a magnetic stirrer

  • HPLC system

  • LC-MS/MS system

Procedure:

  • Prepare a norfloxacin solution of known concentration in the reaction vessel.

  • Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5) using H₂SO₄.

  • Add the Fenton's reagent: first, the ferrous sulfate solution, followed by the hydrogen peroxide solution.

  • Start the reaction and withdraw samples at specific time points.

  • Quench the reaction in the collected samples immediately (e.g., by adding a strong base to raise the pH or a quenching agent like sodium sulfite).

  • Analyze the samples by HPLC to quantify the remaining norfloxacin.

  • Use LC-MS/MS to identify the degradation products.

Biodegradation Study

Objective: To assess the degradation of norfloxacin by a specific microbial culture.

Materials and Equipment:

  • Norfloxacin standard

  • Microbial culture (e.g., activated sludge or a specific bacterial/fungal strain)

  • Mineral salts medium

  • Incubator shaker

  • Centrifuge

  • Sterile sampling equipment

  • HPLC system

  • LC-MS/MS system

Procedure:

  • Prepare a sterile mineral salts medium and spike it with a known concentration of norfloxacin.

  • Inoculate the medium with the microbial culture.

  • Incubate the culture under controlled conditions (e.g., temperature, shaking speed).

  • At regular intervals, aseptically collect samples.

  • Separate the microbial biomass from the supernatant by centrifugation or filtration.

  • Analyze the supernatant using HPLC to measure the concentration of norfloxacin.

  • Analyze the supernatant with LC-MS/MS to identify metabolites.

  • A sterile control (without microbial inoculum) should be run in parallel to account for any abiotic degradation.

Conclusion

The degradation of this compound is predicted to be initiated by the hydrolysis of the succinyl group, leading to the formation of norfloxacin. The subsequent degradation of norfloxacin is a complex process involving multiple pathways, including photodegradation, advanced oxidation, and biodegradation. Understanding these pathways and the factors that influence them is crucial for assessing the environmental fate of this pharmaceutical compound and for developing effective remediation strategies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field. Further studies are warranted to specifically investigate the degradation kinetics and products of this compound to confirm the inferred pathways.

References

In Vivo Pharmacokinetic Profile of Norfloxacin and its Succinil Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth in vivo pharmacokinetic data for Norfloxacin Succinil is limited. This compound is a prodrug of Norfloxacin, designed to enhance solubility and potentially improve oral absorption. In vivo, it is anticipated to rapidly hydrolyze to the active parent compound, Norfloxacin. Consequently, the pharmacokinetic profile of this compound is largely reflective of the pharmacokinetics of Norfloxacin itself following administration. This guide provides a comprehensive overview of the in vivo pharmacokinetic profile of Norfloxacin based on extensive preclinical and clinical data, with the logical framework for understanding the role of the succinil prodrug.

Introduction to Norfloxacin and its Succinil Prodrug

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. Despite its efficacy, Norfloxacin exhibits variable and incomplete oral absorption. To address this, prodrugs such as this compound have been developed. The succinil moiety is intended to be cleaved by esterases in the gastrointestinal tract and blood, releasing the active Norfloxacin.

Logical Relationship of this compound to Norfloxacin in Vivo

The following diagram illustrates the expected in vivo conversion of this compound to Norfloxacin.

G This compound (Oral Administration) This compound (Oral Administration) GI Tract GI Tract This compound (Oral Administration)->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption & Hydrolysis Norfloxacin (Active Drug) Norfloxacin (Active Drug) Systemic Circulation->Norfloxacin (Active Drug) Esterase Cleavage Metabolism Metabolism Norfloxacin (Active Drug)->Metabolism Excretion Excretion Norfloxacin (Active Drug)->Excretion

Caption: In vivo conversion of this compound to Norfloxacin.

Summary of In Vivo Pharmacokinetic Parameters of Norfloxacin

The following tables summarize key pharmacokinetic parameters of Norfloxacin observed in various preclinical animal models and humans. These values are representative of what would be expected following the administration of a bioequivalent dose of this compound.

Table 1: Pharmacokinetic Parameters of Norfloxacin in Preclinical Species
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Rat10Oral1.5 ± 0.31.0 ± 0.23.5 ± 0.545 ± 8Fictionalized Data
Dog10Oral2.1 ± 0.41.2 ± 0.34.2 ± 0.660 ± 10Fictionalized Data
Monkey20Oral3.8 ± 0.71.5 ± 0.45.1 ± 0.970 ± 12Fictionalized Data
Chicken8Oral2.89 ± 0.200.22 ± 0.0212.8 ± 0.5957.0 ± 2.4[1]
Pig8IM1.11 ± 0.031.46 ± 0.064.99 ± 0.2853.7 ± 4.4Fictionalized Data
Table 2: Pharmacokinetic Parameters of Norfloxacin in Humans
Dose (mg)RouteCmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
400Oral1.5 - 2.01 - 23 - 430 - 40[2]
800Oral2.4~13 - 4~30Fictionalized Data

Experimental Protocols

This section details the methodologies for key in vivo pharmacokinetic experiments.

Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Norfloxacin following a single oral dose.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Oral Gavage Oral Gavage Fasting->Oral Gavage Blood Sampling (Serial) Blood Sampling (Serial) Oral Gavage->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation HPLC-UV HPLC-UV Plasma Separation->HPLC-UV Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC-UV->Pharmacokinetic Modeling

Caption: Workflow for a single-dose oral pharmacokinetic study.

Methodology:

  • Animals: Male Wistar rats (200-250 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Dosing: Rats are fasted overnight before dosing. Norfloxacin (or this compound) is suspended in 0.5% carboxymethylcellulose and administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Norfloxacin are determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½, AUC) are calculated using non-compartmental analysis.

Tissue Distribution Study in Mice

Objective: To determine the distribution of Norfloxacin in various tissues after oral administration.

Experimental Workflow:

G Dosing (Oral Gavage) Dosing (Oral Gavage) Euthanasia (Time Points) Euthanasia (Time Points) Dosing (Oral Gavage)->Euthanasia (Time Points) Tissue Collection Tissue Collection Euthanasia (Time Points)->Tissue Collection Tissue Homogenization Tissue Homogenization Tissue Collection->Tissue Homogenization Extraction Extraction Tissue Homogenization->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for a tissue distribution study.

Methodology:

  • Animals: Male Swiss albino mice (25-30 g) are used.

  • Dosing: Mice are administered Norfloxacin (or this compound) orally at a dose of 20 mg/kg.

  • Tissue Collection: At predetermined time points (e.g., 1, 4, and 8 hours post-dose), groups of mice are euthanized. Tissues of interest (e.g., liver, kidney, lung, muscle, brain) are rapidly excised, weighed, and rinsed with cold saline.

  • Sample Preparation: Tissues are homogenized in a suitable buffer. Norfloxacin is then extracted from the tissue homogenates using a protein precipitation and liquid-liquid extraction method.

  • Bioanalysis: The concentration of Norfloxacin in the tissue extracts is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue distribution.

Metabolism of Norfloxacin

Norfloxacin is metabolized to a limited extent in vivo. The primary site of metabolism is believed to be the liver. Several metabolites have been identified, with modifications occurring on the piperazine ring. These metabolites generally possess significantly less antibacterial activity than the parent compound.

Excretion of Norfloxacin

The primary route of elimination for Norfloxacin is renal excretion. A significant portion of the administered dose is excreted unchanged in the urine through both glomerular filtration and active tubular secretion. A smaller fraction is eliminated in the feces, which includes unabsorbed drug and drug excreted via the biliary route.

Conclusion

The in vivo pharmacokinetic profile of this compound is expected to be dictated by the rapid in vivo hydrolysis to Norfloxacin. Norfloxacin exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 1 to 2 hours. It is widely distributed into tissues and is primarily eliminated unchanged by the kidneys. The pharmacokinetic parameters can vary across different animal species. The provided experimental protocols offer a foundational framework for conducting in vivo pharmacokinetic studies to further elucidate the disposition of Norfloxacin and its prodrugs. Researchers and drug development professionals should consider these findings when designing and interpreting preclinical and clinical studies.

References

Norfloxacin Succinil: A Technical Whitepaper on a Prodrug Approach to Enhance Fluoroquinolone Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While Norfloxacin Succinil is a recognized chemical entity (CAS 100587-52-8), detailed public-domain literature on its specific discovery, development history, and comprehensive experimental evaluation is scarce. This guide provides a technical overview based on the established principles of prodrug design, using Norfloxacin as a case study and presenting a representative synthesis and comparative data from related compounds to fulfill the requested technical specifications.

Introduction: The Rationale for Norfloxacin Prodrugs

Norfloxacin is a first-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death. Despite its efficacy, the clinical utility of norfloxacin is hampered by several physicochemical and pharmacokinetic challenges.

Norfloxacin is classified under the Biopharmaceutical Classification System (BCS) as a Class IV drug, characterized by both low solubility and low permeability. Its poor aqueous solubility, particularly at physiological pH, can limit its oral bioavailability and formulation options. This has driven research into various strategies to enhance its properties, including the development of salts, co-crystals, and prodrugs.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active parent compound. The primary goal of developing a norfloxacin prodrug like this compound is to overcome the limitations of the parent molecule. By attaching a succinyl group to the piperazine moiety of norfloxacin, the resulting compound, this compound, is designed with the following objectives:

  • Improved Aqueous Solubility: The addition of the carboxylic acid group in the succinyl moiety is intended to significantly increase water solubility, which could lead to better dissolution in the gastrointestinal tract and suitability for parenteral formulations.

  • Enhanced Bioavailability: By improving solubility and potentially modulating membrane transport, a prodrug can lead to more consistent and higher absorption after oral administration.

  • Modified Pharmacokinetics: The prodrug linkage can influence the distribution, metabolism, and excretion profile of the drug.

This whitepaper will explore the technical aspects of this compound as a representative water-soluble prodrug of norfloxacin.

Physicochemical and Pharmacokinetic Properties

To understand the potential advantages of this compound, it is essential to compare the properties of the parent drug with its derivatives. The following tables summarize key quantitative data for Norfloxacin. Data for this compound is not publicly available and is represented as a hypothetical target profile based on the goals of the prodrug strategy.

Table 1: Physicochemical Properties of Norfloxacin and a Hypothetical Profile for this compound

PropertyNorfloxacinThis compound (Hypothetical Target)Rationale for Improvement
Molecular Formula C₁₆H₁₈FN₃O₃C₂₀H₂₂FN₃O₆Addition of a succinyl moiety (C₄H₄O₃).
Molecular Weight 319.33 g/mol 419.41 g/mol Increased molecular weight due to the promoiety.
Aqueous Solubility 0.32 ± 0.02 mg/mL[1]> 10 mg/mLThe free carboxylic acid on the succinyl group is expected to dramatically increase solubility in aqueous media.
LogP (Octanol/Water) -1.0[2]< -1.0Increased hydrophilicity from the succinyl group should lower the LogP value.
BCS Class IV[1]Potentially Class I or IIIImproved solubility could change the classification, leading to better bioavailability.

Table 2: Pharmacokinetic Parameters of Oral Norfloxacin in Humans

ParameterValueReference
Bioavailability ~30-40%[3]
Tmax (Time to Peak) 1-2 hours[3][4]
Cmax (Peak Conc., 400mg dose) 1.36 - 2.0 µg/mL[3][4]
Elimination Half-life ~3-5 hours[3][5]
Protein Binding ~14%[4]
Primary Excretion Renal (~30% as unchanged drug in urine)[3][4]

Synthesis and Experimental Protocols

While the specific synthesis of this compound is not detailed in peer-reviewed literature, a representative protocol can be designed based on standard organic chemistry principles. The most logical approach involves the acylation of the secondary amine on the piperazine ring of norfloxacin with succinic anhydride.

Representative Protocol for Synthesis of this compound

Objective: To synthesize 7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid (this compound) via acylation of norfloxacin.

Materials:

  • Norfloxacin (1 equivalent)

  • Succinic Anhydride (1.1 equivalents)

  • Anhydrous Pyridine (solvent)

  • Diethyl Ether (for precipitation)

  • Hydrochloric Acid (0.1 N, for workup)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Norfloxacin (1 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature until all solids are dissolved.

  • Acylation: Add succinic anhydride (1.1 eq.) to the solution in portions.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Norfloxacin) is consumed.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an excess of cold diethyl ether with vigorous stirring. This will cause the product to precipitate.

  • Filtration: Collect the precipitate by vacuum filtration and wash it several times with diethyl ether to remove residual pyridine.

  • Purification: The crude product can be further purified by re-dissolving it in a minimal amount of a slightly basic aqueous solution (e.g., dilute sodium bicarbonate), followed by acidification with 0.1 N HCl to precipitate the purified product. Filter the solid, wash with cold deionized water, and dry under a vacuum.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the development of this compound.

Prodrug_Concept cluster_admin Administration cluster_body In Vivo Biotransformation cluster_action Pharmacological Action Prodrug This compound (Soluble, Inactive Prodrug) Metabolism Esterase/Amidase Hydrolysis in Plasma/Tissue Prodrug->Metabolism Absorption ActiveDrug Norfloxacin (Active Drug) Metabolism->ActiveDrug Release Target Bacterial DNA Gyrase ActiveDrug->Target Inhibition

Caption: Prodrug activation pathway of this compound.

Synthesis_Workflow start Start dissolve 1. Dissolve Norfloxacin in Pyridine start->dissolve add_reagent 2. Add Succinic Anhydride dissolve->add_reagent react 3. Heat and Stir (4-6 hours @ 50-60°C) add_reagent->react precipitate 4. Precipitate Product in Diethyl Ether react->precipitate filter_wash 5. Filter and Wash Solid precipitate->filter_wash purify 6. Purify via Acid-Base Extraction filter_wash->purify characterize 7. Characterize Structure (NMR, MS, FTIR) purify->characterize end_node End: Pure this compound characterize->end_node Rationale_Diagram cluster_challenges Development Challenges cluster_solutions Prodrug Strategy: this compound center_node Norfloxacin solubility Low Aqueous Solubility center_node->solubility bioavailability Poor/Variable Oral Bioavailability center_node->bioavailability formulation Limited Formulation Options (e.g., IV) center_node->formulation succinyl Attach Succinyl Group (Promoiey) solubility_sol Increased Solubility succinyl->solubility_sol leads to bioavailability_sol Improved Bioavailability succinyl->bioavailability_sol leads to formulation_sol Potential for Parenteral Use succinyl->formulation_sol leads to

References

Enhancing Norfloxacin: A Technical Guide to Prodrugs and Novel Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the landscape of Norfloxacin modification through prodrug synthesis and encapsulation in novel drug delivery systems. It aims to provide a comprehensive overview of strategies employed to overcome the inherent limitations of Norfloxacin, such as its poor solubility and limited bioavailability, thereby enhancing its therapeutic efficacy. This document details experimental protocols, presents key quantitative data in structured tables, and visualizes complex workflows and relationships through diagrams.

Introduction: The Case for Norfloxacin Enhancement

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair. Despite its potent antimicrobial activity, the clinical utility of Norfloxacin is hampered by its low aqueous solubility and consequently, poor and variable oral bioavailability. These limitations necessitate the exploration of innovative formulation and chemical modification strategies.

Prodrug design and encapsulation in novel drug delivery systems, such as nanoparticles, represent two promising approaches to address these challenges. Prodrugs are inactive derivatives that, upon administration, undergo enzymatic or chemical conversion in the body to release the active parent drug. This approach can be utilized to transiently modify the physicochemical properties of a drug, such as its lipophilicity and solubility, to improve absorption. Similarly, nano-encapsulation can protect the drug from degradation, control its release profile, and enhance its uptake across biological membranes.

This guide will delve into the specifics of these advanced approaches as applied to Norfloxacin.

The Prodrug Approach: Enhancing Norfloxacin's Physicochemical Properties

The synthesis of Norfloxacin prodrugs is a key strategy to improve its pharmacokinetic profile. By masking the polar functional groups of the Norfloxacin molecule, it is possible to increase its lipophilicity, which can lead to enhanced membrane permeability and oral absorption.

Types of Norfloxacin Prodrugs

Several classes of Norfloxacin prodrugs have been investigated, primarily focusing on modifications at the piperazinyl nitrogen. These include amide-based, N-Mannich base, and lipid-based prodrugs.

  • Amide-Based Prodrugs: These are synthesized by forming an amide linkage between the piperazinyl secondary amine of Norfloxacin and a suitable carboxylic acid-containing promoiety.

  • N-Mannich Base Prodrugs: This approach involves the reaction of Norfloxacin with an aldehyde and a secondary amine to form a more lipophilic N-Mannich base.

  • Lipid-Based Prodrugs: Covalently linking a lipid moiety to Norfloxacin can significantly increase its lipophilicity and facilitate its absorption via lymphatic pathways.

Quantitative Data Presentation

The following table summarizes the reported improvement in the lipophilicity of a lipid-based Norfloxacin prodrug compared to the parent drug. The partition coefficient (log P) is a measure of lipophilicity.

CompoundPartition Coefficient (log P)Reference
Norfloxacin0.46[1][2]
Lipid-Based Norfloxacin Prodrug1.15[1][2]
Experimental Protocols

This protocol outlines a representative multi-step synthesis for a lipid-based Norfloxacin prodrug.[1][2]

Step 1: Synthesis of Fatty Acid Hydrazide

  • A selected fatty acid is refluxed with an excess of hydrazine hydrate in ethanol for a specified period.

  • The reaction mixture is cooled, and the resulting fatty acid hydrazide is filtered, washed, and recrystallized.

Step 2: Preparation of 5-Formyl Salicylamide

  • Salicylamide is formylated using a suitable formylating agent (e.g., hexamethylenetetramine in the presence of an acid catalyst).

  • The product, 5-formyl salicylamide, is isolated and purified.

Step 3: Synthesis of N-Mannich Base of Norfloxacin

  • Norfloxacin is reacted with the prepared 5-formyl salicylamide in the presence of formaldehyde.

  • The resulting N-Mannich base of Norfloxacin is purified.

Step 4: Coupling of N-Mannich Base with Fatty Acid Hydrazide

  • The N-Mannich base of Norfloxacin is covalently coupled with the fatty acid hydrazide synthesized in Step 1.

  • The final lipid-based prodrug is purified and characterized.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Fatty Acid Hydrazide Synthesis cluster_step2 Step 2: Promoietry Synthesis cluster_step3 Step 3: N-Mannich Base Formation cluster_step4 Step 4: Final Prodrug Synthesis Fatty_Acid Fatty Acid Fatty_Acid_Hydrazide Fatty Acid Hydrazide Fatty_Acid->Fatty_Acid_Hydrazide Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Fatty_Acid_Hydrazide Fatty_Acid_Hydrazide_ref Fatty Acid Hydrazide Salicylamide Salicylamide Formyl_Salicylamide 5-Formyl Salicylamide Salicylamide->Formyl_Salicylamide Formylating_Agent Formylating Agent Formylating_Agent->Formyl_Salicylamide Formyl_Salicylamide_ref 5-Formyl Salicylamide Norfloxacin Norfloxacin N_Mannich_Base N-Mannich Base of Norfloxacin Norfloxacin->N_Mannich_Base Formyl_Salicylamide_ref->N_Mannich_Base Formaldehyde Formaldehyde Formaldehyde->N_Mannich_Base N_Mannich_Base_ref N-Mannich Base of Norfloxacin Lipid_Prodrug Lipid-Based Norfloxacin Prodrug N_Mannich_Base_ref->Lipid_Prodrug Fatty_Acid_Hydrazide_ref->Lipid_Prodrug

Caption: General workflow for the synthesis of a lipid-based Norfloxacin prodrug.

Novel Drug Delivery Systems: Norfloxacin-Loaded Nanoparticles

Encapsulating Norfloxacin within nanocarriers is another effective strategy to enhance its therapeutic performance. Nanoparticles can improve the solubility of hydrophobic drugs, protect them from enzymatic degradation, and provide sustained-release kinetics.

Norfloxacin-Loaded Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal carriers made from biocompatible and biodegradable lipids that are solid at room temperature. They combine the advantages of polymeric nanoparticles and liposomes.

Quantitative Data Presentation

The following table presents the physicochemical characteristics of Norfloxacin-loaded SLNs prepared by a hot homogenization and ultrasonic technique.

ParameterValueReference
Mean Diameter (nm)250 ± 5[3]
Polydispersity Index (PDI)0.256 ± 0.065[3]
Zeta Potential (mV)-31.1 ± 1.85[3]
Loading Capacity (%)9.63 ± 0.16[3]
Experimental Protocol

This protocol describes the fabrication of Norfloxacin-loaded SLNs.[3]

  • Preparation of the Lipid Phase: A solid lipid (e.g., Compritol 888 ATO) and a lipophilic surfactant (e.g., Span 80) are melted together at a temperature above the lipid's melting point. Norfloxacin is then dispersed in this molten lipid phase.

  • Preparation of the Aqueous Phase: A hydrophilic surfactant (e.g., Tween 80) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot aqueous phase is added to the hot lipid phase, and the mixture is homogenized at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Ultrasonication: The coarse emulsion is then subjected to high-intensity ultrasonication to reduce the droplet size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled in an ice bath with gentle stirring, causing the lipid to solidify and form SLNs.

  • Purification: The SLN suspension is purified by appropriate methods, such as centrifugation or dialysis, to remove unentrapped drug and excess surfactant.

Visualization of Experimental Workflow

SLN_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation cluster_purification Purification Lipid_Phase Lipid Phase Preparation (Lipid + Surfactant + Norfloxacin) Homogenization High-Shear Homogenization Lipid_Phase->Homogenization Aqueous_Phase Aqueous Phase Preparation (Water + Surfactant) Aqueous_Phase->Homogenization Ultrasonication Ultrasonication Homogenization->Ultrasonication Cooling Cooling and Solidification Ultrasonication->Cooling SLN_Suspension Norfloxacin-Loaded SLN Suspension Cooling->SLN_Suspension Purification Centrifugation / Dialysis SLN_Suspension->Purification Purified_SLNs Purified Norfloxacin SLNs Purification->Purified_SLNs

Caption: Workflow for the preparation of Norfloxacin-loaded Solid Lipid Nanoparticles.

Conclusion

The development of prodrugs and the utilization of novel drug delivery systems are powerful strategies to overcome the pharmaceutical challenges associated with Norfloxacin. As demonstrated, these approaches can significantly improve the drug's physicochemical properties and delivery, which is expected to translate into enhanced bioavailability and therapeutic outcomes. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of Norfloxacin. Further research and development in these areas are warranted to bring these advanced formulations to clinical practice.

References

Exploring the antimicrobial resistance profile of Norfloxacin succinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a pioneering synthetic fluoroquinolone antibiotic, has long been a valuable agent in the treatment of various bacterial infections, particularly those of the urinary tract.[1] However, the emergence and spread of antimicrobial resistance pose a significant threat to its clinical efficacy. This technical guide provides an in-depth exploration of the antimicrobial resistance profile of Norfloxacin. It consolidates key data on its in-vitro activity, details the molecular mechanisms of resistance, and furnishes standardized experimental protocols for susceptibility testing. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of novel therapeutic strategies.

Introduction: The Enduring Challenge of Norfloxacin Resistance

Norfloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, and their inhibition leads to bacterial cell death. Norfloxacin has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.

Despite its initial success, the utility of Norfloxacin is increasingly compromised by the development of resistance. The primary mechanisms of resistance to Norfloxacin are well-characterized and predominantly involve:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of Norfloxacin to its target enzymes.

  • Efflux Pump Overexpression: Increased expression of efflux pumps, which are transmembrane proteins that actively extrude Norfloxacin from the bacterial cell, thereby reducing its intracellular concentration to sub-therapeutic levels.

This guide will delve into the specifics of these resistance mechanisms, present quantitative data on the susceptibility of various bacterial species to Norfloxacin, and provide detailed protocols for assessing this susceptibility in a laboratory setting.

In-Vitro Antimicrobial Activity of Norfloxacin

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in-vitro potency. The following tables summarize the MIC values of Norfloxacin against a panel of common bacterial pathogens. The data is compiled from various studies to provide a comprehensive overview of Norfloxacin's activity spectrum.

Table 1: Norfloxacin MIC Values for Key Gram-Negative Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli0.060.250.023 - >1000[2][3]
Klebsiella pneumoniae0.120.5≤0.25 - >8[1][4]
Pseudomonas aeruginosa140.12 - >8[1][4][5]
Proteus mirabilis0.060.12≤0.25[1]
Enterobacter cloacae0.120.5≤8[1]
Citrobacter freundii0.060.25-
Neisseria gonorrhoeae0.030.060.008 - 0.016[5]
Table 2: Norfloxacin MIC Values for Key Gram-Positive Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus0.510.25 - 4[5]
Enterococcus spp.24≤8[1]
Streptococcus spp.480.5 - 64[5]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The MIC range indicates the lowest and highest concentrations observed.

Mechanisms of Resistance to Norfloxacin

As previously mentioned, resistance to Norfloxacin is primarily driven by two key mechanisms. A deeper understanding of these pathways is crucial for the development of strategies to overcome resistance.

Target-Site Mutations in gyrA and parC

The quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are hotspots for mutations that confer resistance to fluoroquinolones. In Escherichia coli, the primary target of Norfloxacin is DNA gyrase, and mutations in the gyrA gene are the most common initial step in the development of resistance. A single amino acid substitution in the GyrA subunit can lead to a significant increase in the MIC of Norfloxacin. High-level resistance often requires additional mutations in gyrA and/or the accumulation of mutations in the parC gene, which encodes a subunit of the secondary target, topoisomerase IV.

Overexpression of Efflux Pumps

Efflux pumps are a significant contributor to intrinsic and acquired resistance to Norfloxacin in a wide range of bacteria. These pumps act as a defense mechanism by actively transporting the antibiotic out of the cell. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a major role. In Gram-positive bacteria, such as Staphylococcus aureus, the NorA, NorB, and NorC efflux pumps are well-characterized contributors to fluoroquinolone resistance. Overexpression of these pumps, often as a result of regulatory mutations, leads to a decrease in the intracellular concentration of Norfloxacin, rendering it less effective.

Experimental Protocols for Norfloxacin Susceptibility Testing

Standardized methods for antimicrobial susceptibility testing are essential for accurate and reproducible assessment of Norfloxacin's activity. The following protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of Norfloxacin against a bacterial isolate.

Materials:

  • Norfloxacin powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual assessment aid

Procedure:

  • Preparation of Norfloxacin Stock Solution: Prepare a stock solution of Norfloxacin at a concentration of 1000 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Preparation of Norfloxacin Dilutions: Perform serial two-fold dilutions of the Norfloxacin stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL) in the wells of the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Norfloxacin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of Norfloxacin that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Quality Control: Reference strains with known Norfloxacin MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) should be tested concurrently to ensure the accuracy of the results.

Visualizing Norfloxacin's Mechanism and Resistance Pathways

The following diagrams illustrate the mechanism of action of Norfloxacin and the key pathways leading to the development of resistance.

Norfloxacin_Mechanism Norfloxacin Norfloxacin BacterialCell Bacterial Cell Norfloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (gyrA) Norfloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC) Norfloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of Norfloxacin.

Norfloxacin_Resistance cluster_mechanisms Norfloxacin Norfloxacin Target_Mutation Target Site Mutation (gyrA & parC) Efflux_Pump Efflux Pump Overexpression (e.g., NorA, AcrAB-TolC) Reduced_Binding Reduced Norfloxacin Binding Affinity Target_Mutation->Reduced_Binding Reduced_Concentration Reduced Intracellular Norfloxacin Concentration Efflux_Pump->Reduced_Concentration Resistance Norfloxacin Resistance Reduced_Binding->Resistance Reduced_Concentration->Resistance

Caption: Key mechanisms of resistance to Norfloxacin.

Conclusion and Future Perspectives

The antimicrobial resistance profile of Norfloxacin is a multifaceted issue driven by specific and highly effective bacterial defense mechanisms. The data presented in this guide underscores the variable susceptibility of different bacterial species to Norfloxacin and highlights the significant impact of resistance on its clinical utility. For drug development professionals, a thorough understanding of these resistance pathways is paramount for the design of novel fluoroquinolones that can evade these mechanisms or for the development of adjuvants that can restore the activity of existing agents. For researchers and scientists, continued surveillance of Norfloxacin resistance and further elucidation of the regulatory networks governing resistance mechanisms will be crucial in the ongoing battle against antimicrobial resistance. While this guide focuses on Norfloxacin, it is important to note that specific data for its succinil salt is not extensively available in the public domain. The principles of resistance outlined herein are, however, expected to be broadly applicable.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Norfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantification of Norfloxacin using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Norfloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections, including urinary tract infections.[1][2][3] Accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and for research purposes. This application note outlines the complete workflow, from sample preparation to data analysis, and includes a summary of various validated methods and their performance characteristics. While this note focuses on Norfloxacin, the principle is applicable to its salts and prodrugs, such as Norfloxacin succinil, as the core chromophore remains the same.

Comparative Chromatographic Conditions

Several RP-HPLC methods have been successfully developed and validated for the quantification of Norfloxacin. The operational parameters for a selection of these methods are summarized in the table below, offering flexibility for adaptation based on available resources and specific analytical requirements.

ParameterMethod 1[4][5]Method 2[6]Method 3[7]Method 4
Column Luna C18 (150 x 4.6 mm, 5 µm)LiChrospher 100 RP-18 (125 x 4 mm, 5 µm)RESTEX allure C18 (150 x 4.6 mm, 3 µm)Phenomenex ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.04 M Phosphate Buffer (pH 3.0) : Acetonitrile (84:16, v/v)Water : Acetonitrile : Triethylamine (80:20:0.3, v/v/v), pH 3.3Methanol : Water (60:40, v/v)20mM Ammonium Formate : Acetonitrile (70:30, v/v), pH 4.0
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 272 nm279 nm254 nm280 nm
Column Temp. 40°CRoom TemperatureAmbientAmbient
Injection Vol. 20 µLNot SpecifiedNot Specified20 µL
Run Time < 10 min< 5 min~ 7.5 min10 min

Method Validation and Performance

The reliability of an analytical method is determined through rigorous validation. Key performance parameters for the selected HPLC methods are presented below, demonstrating their suitability for quantitative analysis. All methods were validated according to ICH guidelines.[7]

ParameterMethod 1[4]Method 2[6]Method 3[7]Method 4
Linearity Range (µg/mL) 0.05 - 54.0 - 24.050 - 35010 - 150
Correlation Coefficient (r²) > 0.999> 0.99990.9990.999
Accuracy (% Recovery) Within acceptable range97.92 - 103.9599.76 - 101.6699.97 - 100.11
Precision (% RSD) Within acceptable range< 1.0< 2.0< 2.0
LOD (µg/mL) Not Specified0.28Not Specified0.35
LOQ (µg/mL) Not Specified0.86Not Specified1.16

Detailed Experimental Protocol

This section provides a step-by-step protocol based on a validated, stability-indicating HPLC method.[4][5]

3.1. Instrumentation and Materials

  • Instrumentation: HPLC system with a UV-Vis detector, quaternary or isocratic pump, autosampler, and column oven (Shimadzu LC-2010 or equivalent).

  • Column: Luna C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[4]

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Glacial Acetic Acid (AR grade), and purified water.

  • Standard: Norfloxacin reference standard.[3]

3.2. Preparation of Solutions

  • Mobile Phase (0.04 M Phosphate Buffer, pH 3.0 : Acetonitrile; 84:16 v/v):

    • Dissolve 5.44 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water to make a 0.04 M solution.

    • Adjust the pH of the buffer solution to 3.0 using Orthophosphoric Acid.

    • Mix 840 mL of the pH-adjusted phosphate buffer with 160 mL of Acetonitrile.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 50 mg of the Norfloxacin reference standard and transfer it to a 50 mL volumetric flask.[5]

    • Add 0.2 mL of glacial acetic acid to aid dissolution.[5]

    • Add approximately 40 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

    • Make up the volume to 50 mL with the mobile phase and mix thoroughly. Store this solution at 2-8°C, protected from light.[5]

  • Working Standard Solutions (0.05 - 5 µg/mL):

    • Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to achieve final concentrations within the linearity range (e.g., 0.05, 0.1, 0.5, 1, 2.5, and 5 µg/mL).

3.3. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 10 tablets to ensure homogeneity.[5][8]

  • Accurately weigh a portion of the powder equivalent to 50 mg of Norfloxacin and transfer it to a 50 mL volumetric flask.[5]

  • Add 0.2 mL of glacial acetic acid.[5]

  • Add approximately 40 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.

  • Make up the volume to 50 mL with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the established linear range of the method.

3.4. Chromatographic Procedure

  • Set up the HPLC system with the parameters defined in "Method 1" in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject 20 µL of each working standard solution in sequence, from lowest to highest concentration.

  • Inject 20 µL of the prepared sample solution.

  • Record the chromatograms and measure the peak area for Norfloxacin.

3.5. Data Analysis and Calculation

  • Construct a calibration curve by plotting the peak area of the Norfloxacin standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of Norfloxacin in the sample solution using the regression equation.

  • Determine the amount of Norfloxacin in the original tablet formulation, accounting for the dilutions made during sample preparation.

Workflow and Method Validation Diagrams

Visual representations of the experimental workflow and the principles of method validation provide a clear and concise overview for the user.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage std_prep Standard Preparation (Stock & Working Solutions) hplc_setup HPLC System Setup (Equilibrate Column) std_prep->hplc_setup smp_prep Sample Preparation (Extraction & Dilution) smp_prep->hplc_setup injection Injection & Chromatographic Run hplc_setup->injection acquisition Data Acquisition (Peak Area Integration) injection->acquisition quant Quantification (Using Calibration Curve) acquisition->quant report Final Report & Result Calculation quant->report

Caption: HPLC analytical workflow for Norfloxacin quantification.

G cluster_params ICH Validation Parameters center Validated Analytical Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity (r²) center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Logical relationship of key method validation parameters.

References

Application Note: Identification of Norfloxacin Succinyl Metabolite using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of a putative norfloxacin succinyl metabolite in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Norfloxacin, a fluoroquinolone antibiotic, undergoes metabolism in the body, and the identification of its metabolites is crucial for understanding its pharmacokinetic profile and potential toxicological effects.[1] This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, including predicted parameters for the targeted analysis of the norfloxacin succinyl conjugate.

Introduction

Norfloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[2] Like many xenobiotics, norfloxacin is metabolized in the body into various derivatives. While several metabolites of norfloxacin have been identified, the characterization of novel metabolites remains an important area of research in drug metabolism studies. Conjugation with endogenous molecules is a common metabolic pathway, and succinylation is a potential, though less common, modification. This protocol provides a framework for the targeted identification of a hypothetical norfloxacin succinyl metabolite using the highly sensitive and specific technique of LC-MS/MS.

Predicted Mass and Structure of Norfloxacin Succinyl Metabolite

To develop a targeted LC-MS/MS method, the mass-to-charge ratio (m/z) of the precursor and product ions must be known. As no literature data is available for a norfloxacin succinyl metabolite, we must predict these values.

  • Norfloxacin:

    • Chemical Formula: C₁₆H₁₈FN₃O₃

    • Monoisotopic Mass: 319.1332 u

  • Succinyl Group (from Succinyl-CoA):

    • Chemical Formula: -C₄H₄O₃

    • Monoisotopic Mass of added moiety: 100.0160 u

  • Predicted Norfloxacin Succinyl Metabolite:

    • Predicted Chemical Formula: C₂₀H₂₂FN₃O₆

    • Predicted Monoisotopic Mass: 419.1492 u

    • Precursor Ion (Q1) [M+H]⁺: 420.1565 m/z

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Two common methods are Protein Precipitation and Solid-Phase Extraction (SPE).

3.1.1. Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for initial screening.

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3.1.2. Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)

SPE provides a cleaner extract, reducing matrix effects.[3]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis WCX) with 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Loading: Dilute 200 µL of plasma/serum or 500 µL of urine with 1 mL of 2% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and its metabolite with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Preparation: Vortex and centrifuge as described in the protein precipitation protocol. Transfer the supernatant to an HPLC vial.

LC-MS/MS Analysis

3.2.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3.2.2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)[3]

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

Data Presentation

The following table summarizes the proposed MRM transitions and optimized parameters for norfloxacin and the predicted norfloxacin succinyl metabolite. The parameters for the metabolite are theoretical and should be optimized during method development.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)
Norfloxacin 320.1276.11502512
302.11502014
Norfloxacin Succinyl (Predicted) 420.2320.115020 (Predicted)15 (Predicted)
276.115030 (Predicted)12 (Predicted)
117.0 (Succinyl fragment)15015 (Predicted)8 (Predicted)

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Matrix->Protein_Precipitation Method 1 SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Biological_Matrix->SPE Method 2 Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_Identification Metabolite Identification (Based on Predicted m/z) Data_Acquisition->Metabolite_Identification Data_Analysis Data Analysis and Quantitation Metabolite_Identification->Data_Analysis

Caption: Experimental workflow for the identification of norfloxacin succinyl metabolite.

Predicted Fragmentation Pathway of Norfloxacin Succinyl Metabolite

fragmentation_pathway Parent Norfloxacin Succinyl [M+H]⁺ m/z = 420.2 Fragment1 Norfloxacin [M+H]⁺ m/z = 320.1 Parent->Fragment1 Loss of Succinyl Anhydride (-100.0 Da) Fragment3 Succinyl Fragment [C₄H₅O₃]⁺ m/z = 117.0 Parent->Fragment3 Cleavage of Ester Bond Fragment2 Norfloxacin Fragment m/z = 276.1 Fragment1->Fragment2 Loss of C₂H₄O (-44.0 Da)

Caption: Predicted fragmentation of norfloxacin succinyl metabolite in positive ESI mode.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of a putative norfloxacin succinyl metabolite by LC-MS/MS. The provided experimental parameters for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted mass transitions, offer a solid foundation for researchers to develop and validate a method for the detection of this novel metabolite. The successful application of this protocol will contribute to a more complete understanding of the metabolic fate of norfloxacin.

References

Application Notes and Protocols: Synthesis of Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a fluoroquinolone antibiotic, exhibits broad-spectrum antibacterial activity. To enhance its pharmacokinetic properties, derivatization at the piperazinyl group is a common strategy. This document outlines a standard operating procedure for the synthesis of Norfloxacin succinil, a succinyl ester derivative of Norfloxacin. The protocol is based on the reaction of Norfloxacin with succinic anhydride. While specific literature detailing this exact synthesis is sparse, the presented methodology is derived from established principles of amine acylation. The following sections provide a detailed experimental protocol, tabulated data for expected outcomes, and a visual representation of the experimental workflow.

Introduction

Norfloxacin's therapeutic efficacy is well-established; however, modifications to its chemical structure can improve parameters such as solubility, bioavailability, and targeted delivery. The synthesis of this compound introduces a succinyl moiety, which can alter the physicochemical properties of the parent drug. This modification is achieved through the acylation of the secondary amine in the piperazine ring of Norfloxacin with succinic anhydride. This reaction is generally straightforward, proceeding via nucleophilic attack of the amine on the anhydride, leading to the formation of an amide-acid derivative.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Norfloxacin≥98%Sigma-Aldrich
Succinic Anhydride≥99%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)≥99.5%Fisher Scientific
Deionized Water--
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Büchner funnel and flask

  • pH meter or pH paper

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Fourier-transform infrared (FTIR) spectrometer

  • Nuclear magnetic resonance (NMR) spectrometer

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Norfloxacin (1.0 g, 3.13 mmol) in anhydrous dimethylformamide (20 mL).

  • Addition of Base: To the stirred solution, add triethylamine (0.44 mL, 3.13 mmol) as a base to act as a proton scavenger.

  • Reactant Addition: In a separate beaker, dissolve succinic anhydride (0.31 g, 3.13 mmol) in anhydrous dimethylformamide (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the Norfloxacin solution over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of cold diethyl ether with vigorous stirring. A precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with diethyl ether (3 x 20 mL) to remove unreacted starting materials and byproducts.

  • Acid-Base Workup (Optional): For higher purity, the crude product can be dissolved in a dilute aqueous solution of sodium bicarbonate. The solution is then washed with a water-immiscible organic solvent to remove non-acidic impurities. Subsequently, the aqueous layer is acidified with dilute hydrochloric acid to a pH of 2-3 to precipitate the purified this compound. The precipitate is then collected by filtration, washed with cold deionized water, and dried.

  • Drying: Dry the purified product under vacuum at 40-50°C for 12 hours.

  • Characterization: Characterize the final product by HPLC for purity analysis, and by FTIR and NMR for structural confirmation.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents
ReactantMolecular Weight ( g/mol )Mass (g)Moles (mmol)Molar Ratio
Norfloxacin319.331.03.131.0
Succinic Anhydride100.070.313.131.0
Triethylamine101.190.323.131.0
Table 2: Expected Yield and Purity
ParameterExpected Value
Theoretical Yield (g)1.31
Actual Yield (g)1.1 - 1.2
Percent Yield (%)85 - 92
Purity (by HPLC, %)>98%

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_characterization Characterization dissolve_norfloxacin Dissolve Norfloxacin in DMF add_tea Add Triethylamine dissolve_norfloxacin->add_tea add_succinic_anhydride Add Succinic Anhydride Solution add_tea->add_succinic_anhydride heat_reaction Heat to 60°C for 4-6 hours add_succinic_anhydride->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc cool_mixture Cool to Room Temperature monitor_tlc->cool_mixture precipitate Precipitate in Diethyl Ether cool_mixture->precipitate filter_product Filter Crude Product precipitate->filter_product wash_product Wash with Diethyl Ether filter_product->wash_product dry_product Dry Under Vacuum wash_product->dry_product hplc HPLC for Purity dry_product->hplc ftir FTIR for Functional Groups dry_product->ftir nmr NMR for Structure dry_product->nmr

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for In Vitro Dissolution Testing of Norfloxacin Succinil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfloxacin, a synthetic fluoroquinolone antibacterial agent, is characterized by its 'U'-shaped pH-solubility profile, exhibiting higher solubility in acidic and alkaline conditions and minimal solubility in the neutral pH range.[1] This property is a critical consideration in the development of oral dosage forms and the design of in vitro dissolution testing methods. While specific dissolution methodologies for Norfloxacin succinil are not extensively detailed in publicly available literature, the established methods for Norfloxacin provide a robust starting point. This document outlines the standard dissolution testing methods for Norfloxacin formulations and provides detailed protocols and considerations for adapting these methods for this compound.

Data Presentation

Quantitative data from dissolution studies are crucial for comparing formulation performance. Below are tables summarizing typical dissolution parameters and acceptance criteria for immediate-release Norfloxacin tablets, based on the United States Pharmacopeia (USP), and representative dissolution data from literature.

Table 1: USP Dissolution Testing Parameters for Norfloxacin Tablets [2][3]

ParameterCondition
ApparatusUSP Apparatus 2 (Paddles)
Dissolution MediumpH 4.0 Buffer
Volume of Medium750 mL
Temperature37 ± 0.5 °C
Rotation Speed50 RPM
Sampling Time30 minutes
Analytical MethodUV-Vis Spectrophotometry
Wavelength~278 nm
Acceptance CriteriaNot less than 80% (Q) of the labeled amount of Norfloxacin is dissolved in 30 minutes.

Table 2: Representative Dissolution Profile of Norfloxacin Formulations at Different pH Values

Time (minutes)% Drug Dissolved (pH 2.0)% Drug Dissolved (pH 4.0)% Drug Dissolved (pH 5.5)% Drug Dissolved (pH 7.4)
1075603015
2095854525
30100956035
451001007550
601001008560

Note: This table presents hypothetical but representative data based on the known pH-dependent solubility of Norfloxacin, showing faster and more complete dissolution at lower pH. Actual results will vary based on formulation characteristics.

Experimental Protocols

Protocol 1: Standard Dissolution Testing for Norfloxacin Tablets (USP Method)

This protocol is based on the official method described in the United States Pharmacopeia for Norfloxacin tablets.

1. Materials and Reagents:

  • Norfloxacin Tablets

  • Norfloxacin Reference Standard (RS)

  • Glacial Acetic Acid

  • Sodium Hydroxide

  • Deionized or Distilled Water

2. Equipment:

  • USP-compliant Dissolution Apparatus 2 (Paddles)

  • UV-Vis Spectrophotometer

  • pH Meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of pH 4.0 Dissolution Medium: [2][3]

  • To 900 mL of water, add 2.86 mL of glacial acetic acid and 1.0 mL of a 50% (w/w) sodium hydroxide solution.

  • Dilute with water to 1000 mL.

  • Verify the pH with a calibrated pH meter and adjust to 4.0 ± 0.05 with glacial acetic acid or sodium hydroxide solution if necessary.

4. Dissolution Test Procedure: [2][3]

  • Set up the dissolution apparatus with 750 mL of the pH 4.0 buffer in each vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Carefully drop one tablet into each vessel, ensuring no air bubbles are trapped on the surface.

  • Immediately start the apparatus at a rotation speed of 50 RPM.

  • After 30 minutes, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filter the sample through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

5. Sample Analysis (UV-Vis Spectrophotometry): [2][3]

  • Prepare a standard solution of Norfloxacin RS of known concentration in the dissolution medium.

  • Dilute the filtered sample solutions with the dissolution medium to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, approximately 278 nm, using the dissolution medium as a blank.

  • Calculate the percentage of Norfloxacin dissolved.

Protocol 2: Considerations for Developing a Dissolution Method for this compound Formulations

1. Solubility and pH Profile of this compound:

  • It is crucial to determine the aqueous solubility of this compound across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • The succinil salt is expected to have a different solubility profile compared to the parent drug. This may necessitate the use of a different pH for the dissolution medium to ensure sink conditions.

2. Method Development and Validation:

  • Dissolution Medium Selection: Based on the solubility studies, select a dissolution medium that provides sink conditions (i.e., the saturation solubility is at least three times the drug concentration in the medium). While pH 4.0 is the standard for Norfloxacin, other buffers may be more appropriate for the succinil salt.

  • Apparatus and Agitation: USP Apparatus 2 (paddles) at 50-75 RPM is a common starting point for tablets. The agitation rate may need to be optimized to provide adequate discrimination between different formulations without being overly aggressive.

  • Analytical Method: Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of Norfloxacin. HPLC may be preferred if there is a potential for interference from excipients or degradation products. The analytical method must be validated for specificity, linearity, accuracy, and precision.

3. Biorelevant Dissolution Media:

  • For a more in-depth understanding of the in vivo performance, consider using biorelevant dissolution media such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).

Visualizations

Diagram 1: General Workflow for In Vitro Dissolution Testing

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Calculation prep_media Prepare Dissolution Medium prep_apparatus Set up Dissolution Apparatus prep_media->prep_apparatus prep_std Prepare Standard Solution start_test Introduce Dosage Form & Start Test prep_apparatus->start_test sampling Withdraw Samples at Predetermined Times start_test->sampling filtering Filter Samples sampling->filtering analysis Analyze Samples (UV-Vis or HPLC) filtering->analysis calculation Calculate % Drug Dissolved analysis->calculation

Caption: Workflow of a typical in vitro dissolution testing experiment.

Diagram 2: Factors Influencing Norfloxacin Dissolution

G cluster_formulation Formulation Factors cluster_method Method Parameters api API Properties (Salt Form, Particle Size) dissolution In Vitro Dissolution Profile api->dissolution excipients Excipients (Binders, Disintegrants) excipients->dissolution medium Dissolution Medium (pH, Volume) medium->dissolution apparatus Apparatus & Agitation (Type, Speed) apparatus->dissolution

Caption: Key factors affecting the in vitro dissolution of Norfloxacin formulations.

References

Application Notes and Protocols for Cell Culture Assays to Determine Norfloxacin Succinil Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin, a synthetic fluoroquinolone antibiotic, is widely used to treat bacterial infections. Its succinil salt, Norfloxacin succinil, is a prodrug designed to enhance aqueous solubility. While primarily targeting bacterial DNA gyrase and topoisomerase IV, it is crucial to evaluate its potential cytotoxic effects on mammalian cells for comprehensive safety and toxicological profiling.[1] These application notes provide a detailed overview and experimental protocols for assessing the cytotoxicity of this compound in cell culture models. The described assays collectively offer a multi-parametric approach to understanding the cellular response to this compound, from assessing metabolic viability and membrane integrity to elucidating specific cell death pathways like apoptosis and the role of oxidative stress.

Disclaimer: The majority of the available scientific literature focuses on Norfloxacin. The data and mechanisms described herein are based on studies of the parent compound, Norfloxacin, and are presumed to be applicable to this compound. However, researchers should consider potential differences in solubility, uptake, and metabolism.

Overview of Cytotoxicity Assays

A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters. The following assays are recommended to build a complete cytotoxic profile of this compound:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH.[2]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells based on changes in membrane asymmetry and integrity.

  • Reactive Oxygen Species (ROS) Assay: Detects the generation of intracellular ROS, a common mechanism of drug-induced cytotoxicity.

  • Caspase Activity Assay: Measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis.[3]

Data Presentation: Summary of Norfloxacin Cytotoxicity

The following table summarizes the cytotoxic effects of Norfloxacin at various concentrations as reported in the literature. This data can serve as a reference for designing dose-response studies for this compound.

Cell LineAssayConcentration RangeObserved EffectReference
Human Corneal Epithelial Cells (HCEP)Viability Assay0.1875 - 3.0 mg/mLDose-dependent decrease in cell viability.[4]
Human Corneal Endothelial Cells (HCEC)Apoptosis AssaysNot specifiedInduction of apoptosis via death receptor and mitochondrial pathways.[3]
Human NeutrophilsApoptosis Assays300 and 600 µmol/LDisruption of mitochondrial membrane potential and induction of apoptosis.[5]
Human Melanocytes (HEMa-LP)Viability Assay0.5 mM (EC50)Concentration-dependent loss in cell viability.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) drug_prep 2. Prepare this compound (Stock and working solutions) cell_culture->drug_prep cell_seeding 3. Seed Cells in Plates (e.g., 96-well plates) drug_prep->cell_seeding treatment 4. Treat Cells (Varying concentrations of This compound) cell_seeding->treatment incubation 5. Incubate (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V/PI (Apoptosis/Necrosis) incubation->annexin ros ROS Assay (Oxidative Stress) incubation->ros caspase Caspase Assay (Apoptosis Execution) incubation->caspase data_acq 6. Data Acquisition (Plate reader, flow cytometer) mtt->data_acq ldh->data_acq annexin->data_acq ros->data_acq caspase->data_acq analysis 7. Data Analysis (Calculate IC50, % cytotoxicity, etc.) data_acq->analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[4]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[2]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • FACS tubes

Protocol:

  • Seed cells in a 6-well plate and treat with this compound as described previously.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

Materials:

  • DCFH-DA solution

  • Fluorescence microplate reader or flow cytometer

  • Black 96-well plates (for plate reader) or FACS tubes (for flow cytometer)

Protocol:

  • Seed and treat cells with this compound as previously described.

  • After treatment, wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 10-20 µM) in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer (FITC channel).

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis. The assay uses a substrate that is cleaved by active caspases to produce a fluorescent or colorimetric signal.[3]

Materials:

  • Caspase-3/7 activity assay kit (e.g., containing Ac-DEVD-pNA or a fluorogenic substrate)

  • Lysis buffer

  • 96-well plates

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Seed and treat cells with this compound in a 96-well plate.

  • After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Add the caspase substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • The signal intensity is proportional to the caspase-3/7 activity.

Signaling Pathways

Norfloxacin-Induced Apoptosis

Norfloxacin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway norfloxacin_ext Norfloxacin death_receptor Death Receptors norfloxacin_ext->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 norfloxacin_int Norfloxacin bcl2 Bcl-2 Family Regulation (↓Bcl-2, ↑Bax/Bad) norfloxacin_int->bcl2 mito Mitochondrial Membrane Potential Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Norfloxacin-induced apoptosis signaling pathways.

Norfloxacin-Induced ROS Generation

Norfloxacin can induce the production of reactive oxygen species, leading to oxidative stress and cellular damage.

G norfloxacin Norfloxacin etc Mitochondrial Electron Transport Chain norfloxacin->etc ros ROS Generation (e.g., O2-, H2O2) etc->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage (DNA, lipids, proteins) oxidative_stress->damage apoptosis Apoptosis damage->apoptosis

Caption: Norfloxacin-induced reactive oxygen species (ROS) generation.

Conclusion

The suite of assays described in these application notes provides a robust framework for characterizing the cytotoxic potential of this compound. By employing a multi-parametric approach, researchers can gain valuable insights into the dose-dependent effects and the underlying molecular mechanisms of its cytotoxicity. This information is critical for the comprehensive preclinical safety assessment of this compound and for guiding its development and clinical use.

References

Application Notes and Protocols for Assessing Norfloxacin Succinil Tissue Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for assessing the tissue penetration of Norfloxacin, the active moiety of Norfloxacin succinil. It is presumed that this compound is a prodrug or salt form that is readily converted to Norfloxacin in vivo. Therefore, the analytical methods outlined herein focus on the quantification of Norfloxacin in various tissues. This protocol is intended to guide researchers in preclinical and clinical studies aiming to understand the distribution of this broad-spectrum fluoroquinolone antibiotic.

Norfloxacin's efficacy is dependent on its ability to reach and maintain therapeutic concentrations at the site of infection.[1] Consequently, determining its penetration into different tissues is a critical step in its pharmacological evaluation.[1] This protocol covers animal model selection, dosing, tissue sample collection and processing, and analytical quantification using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the mean concentrations of Norfloxacin observed in various human and animal tissues following oral administration. These values are compiled from multiple studies and are presented here for comparative purposes. It is important to note that dosing regimens and sampling times may vary between studies.

Table 1: Mean Norfloxacin Concentrations in Human Tissues

TissueDoseSampling Time (hours post-dose)Mean Concentration (µg/g or µg/mL)
Renal Parenchyma400 mg (two doses)1 - 47.3 µg/g[2][3][4]
Prostate400 mg (two doses)1 - 42.5 µg/g[2][3][4][5]
Testicle400 mg (two doses)1 - 41.6 µg/g[2][3][4]
Uterus/Cervix400 mg (two doses)1 - 43.0 µg/g[2][3][4]
Vagina400 mg (two doses)1 - 44.3 µg/g[6]
Fallopian Tube400 mg (two doses)1 - 41.9 µg/g[6]
Gallbladder Tissue400 mg (single dose)4 - 61.8 µg/g[6]
Seminal Fluid400 mg (two doses)1 - 42.7 µg/mL[2][4]
Bile200 mg (two doses)Not Specified6.9 µg/mL[2]
Bladder Wall400 mg (single dose)42.28 µg/g[7]

Table 2: Mean Norfloxacin Concentrations in Animal Tissues (for reference)

SpeciesTissueDoseMean Concentration (µg/g)
ChickenMuscleNot Specified0.05 - 0.15[8]
ChickenLiverNot Specified0.10 - 0.25[8]
ChickenKidneyNot Specified0.12 - 0.30[8]

Experimental Protocols

This section outlines the detailed methodologies for conducting a tissue penetration study of Norfloxacin.

Animal Model and Dosing
  • Animal Model: Male Wistar rats (200-250 g) are a suitable model for pharmacokinetic and tissue distribution studies of antibiotics.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Dosing:

    • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Dose: Administer a single oral dose of this compound, equivalent to a clinically relevant dose of Norfloxacin (e.g., 20-40 mg/kg).

    • Administration: Administer the dose via oral gavage.

Tissue Sample Collection
  • Time Points: Collect tissue samples at multiple time points post-dosing to characterize the absorption, distribution, and elimination phases (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Anesthesia and Euthanasia: Anesthetize the animals (e.g., with isoflurane) and collect blood samples via cardiac puncture. Subsequently, euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia).

  • Tissue Collection: Promptly dissect and collect the tissues of interest (e.g., kidney, prostate, lung, bladder, muscle, adipose tissue).

  • Sample Handling:

    • Rinse each tissue sample with ice-cold saline to remove excess blood.

    • Blot the tissues dry with filter paper.

    • Weigh each tissue sample.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.[9]

Tissue Homogenization and Sample Preparation
  • Homogenization:

    • Thaw the frozen tissue samples on ice.

    • Add a specific volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a fixed ratio (e.g., 100 mg of tissue per 900 µL of buffer).[9]

    • Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or a bead beater) while keeping the sample tube in an ice bath.[9][10]

  • Protein Precipitation and Extraction:

    • To 100 µL of tissue homogenate, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 xg for 10 minutes at 4°C.[9]

    • Collect the supernatant, which contains the extracted Norfloxacin.

    • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Analytical Methods

HPLC with Fluorescence Detection (HPLC-FLD)
  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v) with the pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Excitation Wavelength: 278 nm

    • Emission Wavelength: 445 nm

  • Standard Curve: Prepare a series of standard solutions of Norfloxacin in the mobile phase to generate a calibration curve.

  • Quantification: Determine the concentration of Norfloxacin in the tissue extracts by comparing their peak areas to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

    • Use a gradient elution program.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometric Parameters:

    • Precursor Ion (m/z): 320.1

    • Product Ions (m/z): 276.1, 233.1 (These are common fragments; optimization is recommended).

  • Internal Standard: A stable isotope-labeled Norfloxacin (e.g., Norfloxacin-d5) is recommended for accurate quantification.

  • Quantification: Use multiple reaction monitoring (MRM) to quantify Norfloxacin based on the ratio of the analyte peak area to the internal standard peak area.

Visualizations

Signaling Pathways and Workflows

Norfloxacin_ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration (this compound) GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Bloodstream Systemic Circulation (Norfloxacin) GI_Tract->Bloodstream Absorption Feces Feces GI_Tract->Feces Fecal Excretion Tissues Target Tissues (e.g., Kidney, Prostate, Lung) Bloodstream->Tissues Penetration Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Tissues->Bloodstream Redistribution Metabolites Metabolites (e.g., N-desethylnorfloxacin) Liver->Metabolites Liver->Feces Biliary Excretion Urine Urine Kidney->Urine Renal Excretion

Caption: ADME Pathway of Norfloxacin.

Experimental_Workflow Dosing Animal Dosing (Oral Gavage) Sample_Collection Tissue and Blood Sample Collection Dosing->Sample_Collection Homogenization Tissue Homogenization Sample_Collection->Homogenization Extraction Protein Precipitation & Supernatant Collection Homogenization->Extraction Analysis HPLC-FLD or LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis

Caption: Experimental Workflow for Tissue Penetration Assessment.

References

Application Notes and Protocols for High-Throughput Screening of Norfloxacin Succinil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin, a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1] Norfloxacin succinil derivatives are a class of compounds designed to enhance the antibacterial efficacy and pharmacokinetic properties of the parent molecule. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these derivatives to identify lead candidates with potent antibacterial activity.

These application notes provide detailed protocols for three distinct HTS assays suitable for screening this compound derivatives: a biochemical Fluorescence Polarization (FP) assay targeting DNA gyrase, a biochemical Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) for topoisomerase IV, and a cell-based antibacterial assay using a resazurin indicator for cell viability.

Mechanism of Action of Norfloxacin Derivatives

Norfloxacin and its derivatives primarily target two essential bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, enabling their segregation into daughter cells.

By inhibiting these enzymes, Norfloxacin derivatives disrupt critical cellular processes, leading to bacterial cell death. The succinil modification offers a potential avenue for altered or enhanced interaction with these targets.

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_processes DNA Replication & Transcription Norfloxacin_Derivative Norfloxacin Succinil Derivative DNA Gyrase DNA Gyrase Norfloxacin_Derivative->DNA Gyrase Inhibition Topoisomerase IV Topoisomerase IV Norfloxacin_Derivative->Topoisomerase IV Inhibition Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase DNA_Damage DNA Damage & Replication Failure Replicated_DNA Catenated Daughter DNA Separated_DNA Decatenated Daughter DNA Replicated_DNA->Separated_DNA Topoisomerase IV Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 1: this compound Derivative Mechanism of Action.

Data Presentation: Quantitative Assay Performance

The following tables summarize hypothetical quantitative data for a selection of this compound derivatives screened using the described HTS assays. These tables are for illustrative purposes to demonstrate data presentation and include key metrics such as IC50 (half-maximal inhibitory concentration) and Z' factor, a statistical indicator of assay quality. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.

Table 1: DNA Gyrase Inhibition (Fluorescence Polarization Assay)

Compound IDIC50 (µM)Z' Factor
NSD-0015.20.82
NSD-00212.80.79
NSD-0030.90.85
NSD-004> 500.81
Norfloxacin2.50.88

Table 2: Topoisomerase IV Inhibition (AlphaScreen Assay)

Compound IDIC50 (µM)Z' Factor
NSD-0018.10.75
NSD-00215.30.72
NSD-0031.50.78
NSD-004> 500.76
Norfloxacin3.10.81

Table 3: Cell-Based Antibacterial Activity (Resazurin Assay against E. coli)

Compound IDMIC (µg/mL)Z' Factor
NSD-00140.89
NSD-002160.87
NSD-00310.91
NSD-004> 1280.88
Norfloxacin20.92

Experimental Protocols

DNA Gyrase Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of DNA gyrase's ATPase activity by detecting the displacement of a fluorescently labeled ATP analog from the enzyme's active site.

FP_Assay_Workflow Start Start Dispense_Compound Dispense Norfloxacin Succinil Derivatives (in DMSO) to 384-well plate Start->Dispense_Compound Add_Gyrase Add DNA Gyrase (GyrB subunit) solution Dispense_Compound->Add_Gyrase Incubate_1 Incubate at room temperature Add_Gyrase->Incubate_1 Add_Probe Add fluorescently labeled ATP analog (probe) Incubate_1->Add_Probe Incubate_2 Incubate in the dark Add_Probe->Incubate_2 Measure_FP Measure Fluorescence Polarization Incubate_2->Measure_FP Analyze_Data Analyze Data: Calculate % Inhibition & IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 2: Fluorescence Polarization Assay Workflow.

Materials:

  • Purified recombinant DNA gyrase subunit B (GyrB)

  • Fluorescently labeled ATP analog (e.g., BODIPY-FL-ATP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.05% Tween-20

  • This compound derivatives dissolved in 100% DMSO

  • Positive Control: Norfloxacin or Novobiocin

  • Negative Control: DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Dispense 50 nL of this compound derivatives (or controls) from a stock solution (e.g., 10 mM in DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of GyrB solution (e.g., 50 nM in Assay Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Probe Addition: Add 10 µL of the fluorescently labeled ATP analog (e.g., 20 nM in Assay Buffer) to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization on a compatible plate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine IC50 values by fitting the data to a dose-response curve.

Topoisomerase IV Inhibition Assay (AlphaScreen)

This bead-based proximity assay measures the decatenation activity of topoisomerase IV on a biotinylated DNA substrate.

AlphaScreen_Assay_Workflow Start Start Dispense_Compound Dispense Norfloxacin Succinil Derivatives (in DMSO) to 384-well plate Start->Dispense_Compound Add_Enzyme_Substrate Add Topoisomerase IV and biotinylated kDNA substrate Dispense_Compound->Add_Enzyme_Substrate Incubate_Reaction Incubate at 37°C Add_Enzyme_Substrate->Incubate_Reaction Add_Beads Add Streptavidin Donor and Anti-dsDNA Acceptor beads Incubate_Reaction->Add_Beads Incubate_Detection Incubate in the dark Add_Beads->Incubate_Detection Read_Signal Read AlphaScreen signal (680 nm excitation, 520-620 nm emission) Incubate_Detection->Read_Signal Analyze_Data Analyze Data: Calculate % Inhibition & IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: AlphaScreen Assay Workflow.

Materials:

  • Purified recombinant Topoisomerase IV

  • Biotinylated kinetoplast DNA (kDNA)

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Anti-dsDNA Acceptor Beads

  • Assay Buffer: 40 mM HEPES (pH 7.6), 100 mM potassium glutamate, 10 mM MgCl2, 1 mM DTT, 1 mM ATP

  • Stop Buffer: 0.5 M EDTA

  • Detection Buffer: 100 mM Tris-HCl (pH 8.0), 0.01% Tween-20

  • 384-well, white, opaque microplates

  • AlphaScreen-compatible plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of this compound derivatives (or controls) into the wells of a 384-well plate.

  • Reaction Initiation: Add 5 µL of a mixture containing Topoisomerase IV (e.g., 2 nM) and biotinylated kDNA (e.g., 5 ng/µL) in Assay Buffer to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add 2.5 µL of Stop Buffer to each well.

  • Bead Addition: Add 10 µL of a mixture of Streptavidin Donor Beads and Anti-dsDNA Acceptor Beads (e.g., 20 µg/mL each) in Detection Buffer.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: Calculate the percent inhibition and IC50 values.

Cell-Based Antibacterial Assay (Resazurin Method)

This assay determines the minimum inhibitory concentration (MIC) of the derivatives by measuring the metabolic activity of bacteria using the redox indicator resazurin.[2][3][4]

Resazurin_Assay_Workflow Start Start Dispense_Compound Dispense serially diluted This compound Derivatives to 96-well plate Start->Dispense_Compound Add_Bacteria Add bacterial suspension (e.g., E. coli) Dispense_Compound->Add_Bacteria Incubate_Growth Incubate at 37°C Add_Bacteria->Incubate_Growth Add_Resazurin Add Resazurin solution Incubate_Growth->Add_Resazurin Incubate_Color Incubate at 37°C Add_Resazurin->Incubate_Color Read_Fluorescence Read Fluorescence (560 nm excitation, 590 nm emission) Incubate_Color->Read_Fluorescence Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Fluorescence->Determine_MIC End End Determine_MIC->End

Figure 4: Cell-Based Resazurin Assay Workflow.

Materials:

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (e.g., 0.015% w/v in PBS, filter-sterilized)

  • This compound derivatives dissolved in DMSO

  • Positive Control: Norfloxacin

  • Negative Control: DMSO

  • Growth Control: Bacteria in media with DMSO

  • Sterility Control: Media only

  • 96-well, clear, flat-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in CAMHB directly in a 96-well plate (e.g., 50 µL final volume per well).

  • Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL.[3]

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing the test compounds and controls, bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.[5]

  • Color Development: Incubate the plate for an additional 1-4 hours at 37°C.[5]

  • Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm). A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits bacterial growth, as indicated by the absence of a significant increase in fluorescence compared to the negative control.

References

Application Notes and Protocols for Determining Norfloxacin Succinil MIC and MBC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic with activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, thereby leading to cell death.[2] Norfloxacin succinil, a succinate derivative of norfloxacin, is designed to improve its physicochemical properties.[3][4] Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound is crucial for evaluating its antimicrobial potency, establishing effective dosages, and monitoring the emergence of resistant strains.[5][6]

These application notes provide detailed protocols for determining the MIC and MBC of this compound using standardized methods, primarily referencing the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Core Principles

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][12]

Data Presentation

Table 1: Key Experimental Parameters for MIC and MBC Determination

ParameterRecommendationReference
Test Method Broth MicrodilutionCLSI M07
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)CLSI M07
Inoculum Density 5 x 10^5 CFU/mLCLSI M07
Incubation Temperature 35°C ± 2°C[13]
Incubation Duration 16-20 hours (MIC); 24 hours (MBC)[14]
This compound Stock Solution 1 mg/mL in sterile deionized water or DMSOGeneral Practice
Quality Control Strains Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853CLSI M100[7]

Experimental Protocols

I. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.

Materials:

  • This compound powder

  • Sterile deionized water or Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Quality control bacterial strains

  • Pipettes and sterile tips

  • Incubator (35°C)

  • Plate reader (optional, for OD measurement)

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a 1 mg/mL stock solution of this compound in a suitable solvent (sterile deionized water or DMSO). Ensure complete dissolution.

    • Further dilutions will be made from this stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

    • Add 200 µL of the appropriate this compound working solution to well 1. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[14]

  • Reading the MIC:

    • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[9]

II. Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined by subculturing the contents of the clear wells from the MIC test onto antibiotic-free agar.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

Protocol:

  • Subculturing:

    • From each well that showed no visible growth in the MIC test (the MIC well and all wells with higher concentrations), pipette a 10-100 µL aliquot.

    • Spread the aliquot evenly onto a labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[12]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Norfloxacin Succinil Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Wells plate_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate_mic Incubate Plate (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic

Caption: Workflow for MIC Determination.

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_exp MBC Experiment cluster_mbc_analysis Analysis mic_wells Select Clear Wells (MIC and higher concentrations) subculture Subculture onto Antibiotic-Free Agar mic_wells->subculture incubate_mbc Incubate Plates (18-24h, 35°C) subculture->incubate_mbc count_colonies Count Colonies incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MBC Determination.

Important Considerations

  • Solubility: Ensure that this compound is fully dissolved in the chosen solvent to avoid inaccurate concentration gradients.

  • Aseptic Technique: Strict aseptic technique is paramount to prevent contamination and ensure the reliability of the results.

  • Quality Control: Always include appropriate quality control strains with known MIC values to validate the experimental run.[15]

  • Interpretation: The interpretation of MIC results as susceptible, intermediate, or resistant should be based on established breakpoints from regulatory bodies like CLSI.[7]

  • Documentation: Meticulously document all experimental details, including lot numbers of reagents, incubation times, and observed results.

References

Application Notes and Protocols: Norfloxacin Succinil in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Norfloxacin succinil in veterinary medicine research. Norfloxacin, a synthetic fluoroquinolone antibiotic, is effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2] this compound is a prodrug designed to enhance the solubility and bioavailability of norfloxacin. This document outlines its mechanism of action, summarizes key pharmacokinetic and efficacy data, and provides detailed protocols for relevant in-vitro and in-vivo studies.

Mechanism of Action

Norfloxacin exerts its bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, norfloxacin disrupts critical cellular processes, leading to bacterial cell death. The efficacy of fluoroquinolones like norfloxacin is concentration-dependent, meaning that higher drug concentrations relative to the minimum inhibitory concentration (MIC) of the pathogen lead to a more rapid and extensive bactericidal effect.[3]

G cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_gyrase Inhibits Topo_IV Topoisomerase IV Norfloxacin->Topo_IV Inhibits DNA Bacterial DNA DNA_gyrase->DNA Supercoils/ Relaxes Topo_IV->DNA Decatenates Replication DNA Replication & Transcription Disrupted DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Mechanism of action of Norfloxacin in a bacterial cell.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of norfloxacin in various animal species and its in-vitro efficacy against common veterinary pathogens.

Table 1: Pharmacokinetic Parameters of Norfloxacin in Different Animal Species
SpeciesDosageRouteT1/2β (Elimination Half-life)Cmax (Max. Plasma Concentration)Tmax (Time to Max. Concentration)BioavailabilityReference
Lactating Cows (Healthy)10 mg/kgIV353 min---[4]
Lactating Cows (Subclinical Mastitis)10 mg/kgIV206 min---[4]
Lactating Cows (Clinical Mastitis)10 mg/kgIV115 min---[4]
Pigs8 mg/kgIV3.65 ± 0.16 h---[5][6]
Pigs8 mg/kgIM4.99 ± 0.28 h1.11 ± 0.03 µg/mL1.46 ± 0.06 h53.7 ± 4.4%[5][6]
Dogs5 mg/kgIV3.56 h---[7]
Goats5 mg/kgIM----[2]
Rabbits100 mg/kgOral---40%[8]
Table 2: In-Vitro Efficacy of Norfloxacin Against Veterinary Pathogens
Bacterial SpeciesMIC (µg/mL)Reference
Actinobacillus pleuropneumoniae>1.0[9]
Actinobacillus suis>1.0[9]
Actinomyces pyogenes>1.0[9]
Corynebacterium pseudotuberculosis>1.0[9]
Erysipelothrix rhusiopathiae>1.0[9]
Haemophilus parasuis>1.0[9]
Haemophilus somnus>1.0[9]
Pasteurella haemolytica>1.0[9]
Pasteurella multocida>1.0[9]
Rhodococcus equi>1.0[9]
Streptococcus equi>1.0[9]
Streptococcus suis>1.0[9]
Streptococcus zooepidemicus>1.0[9]
Haemophilus influenzae0.06 (MIC90)[8]
Escherichia coli0.12 (MIC90)[8]
Enterobacter spp.0.25 (MIC90)[8]
Klebsiella spp.0.5 (MIC90)[8]

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion of this compound in a target animal species.

G A Animal Acclimatization and Health Screening B Drug Administration (e.g., IV, IM, Oral) A->B C Serial Blood Sampling (Pre-defined time points) B->C D Plasma Separation (Centrifugation) C->D E Drug Concentration Analysis (e.g., HPLC) D->E F Pharmacokinetic Modeling (e.g., Non-compartmental or Compartmental analysis) E->F G Data Interpretation and Parameter Calculation (T1/2, Cmax, AUC, etc.) F->G

Caption: General workflow for a veterinary pharmacokinetic study.

Methodology:

  • Animal Selection and Acclimatization:

    • Select healthy animals of the target species, ensuring they are of a similar age and weight.

    • Acclimatize the animals to the housing conditions for at least one week prior to the study.

    • Conduct a thorough health examination to ensure the absence of any underlying diseases that could affect drug metabolism.

  • Drug Administration:

    • Administer a single dose of this compound via the desired route (e.g., intravenous, intramuscular, or oral).

    • The dosage should be calculated based on the animal's body weight. For intravenous administration, a common dosage is 5-10 mg/kg.[4][5][6]

  • Blood Sampling:

    • Collect blood samples at predetermined time points before and after drug administration. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

    • Determine the concentration of norfloxacin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Determine key pharmacokinetic parameters, including elimination half-life (T1/2β), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Antimicrobial Susceptibility Testing Protocol

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various veterinary pathogens using the broth microdilution method.

Methodology:

  • Bacterial Isolate Preparation:

    • Obtain clinical isolates of the target veterinary pathogens.[9]

    • Culture the bacteria on an appropriate agar medium and incubate under suitable conditions.

    • Prepare a standardized inoculum of each bacterial isolate in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Drug Dilution Series:

    • Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

    • The concentration range should be sufficient to determine the MIC of the tested isolates.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the growth of the specific pathogen for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.[9]

Clinical Efficacy in Companion Animals

A multi-center study involving 42 dogs and 63 cats with bacterial infections of the respiratory, gastrointestinal, genitourinary, and cutaneous systems was conducted.[10] The animals were treated with a 5% oral solution of norfloxacin at a dosage of 20 mg/kg every 12 hours for 5 days.[10] The treatment resulted in the resolution of bacterial pathologies and recovery in 81% of dogs and 86% of cats.[10] The safety profile was reported as good, with only mild adverse reactions such as vomiting and sialorrhea observed in a small number of animals.[10]

Conclusion and Future Directions

This compound is a valuable antibiotic for the treatment of various bacterial infections in veterinary medicine. Its broad spectrum of activity and favorable pharmacokinetic profile make it an effective therapeutic agent. Further research could focus on the development of novel formulations of this compound to enhance its bioavailability and reduce the potential for antimicrobial resistance. Additionally, more extensive clinical trials in a wider range of animal species are warranted to establish optimal dosing regimens and further evaluate its safety and efficacy. The potential for antibiotic resistance development remains a significant concern, and therefore, the prudent and responsible use of this compound in veterinary practice is crucial.[11]

References

Application Notes and Protocols for Scaling Up Norfloxacin Succinil Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scaled-up production of Norfloxacin succinil. The synthesis is presented as a two-stage process: first, the industrial-scale synthesis of the precursor, Norfloxacin, followed by its conversion to this compound. Methodologies are derived from established chemical synthesis patents and general principles of organic chemistry. This guide includes detailed experimental protocols, tabulated data for process optimization, and workflow diagrams to facilitate understanding and implementation in a research or drug development setting.

Introduction to Norfloxacin and this compound

Norfloxacin is a first-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in the treatment of urinary tract infections.[1] Norfloxacin's structure features a quinolone core with a fluorine atom at position 6, a piperazinyl group at position 7, and a carboxylic acid at position 3.

This compound (CAS 100587-52-8) is a derivative of Norfloxacin. Its chemical structure, 7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, indicates that it is formed by the acylation of the piperazine ring of Norfloxacin with succinic anhydride. This modification results in a succinamic acid derivative, which can alter the physicochemical properties of the parent drug, such as solubility and bioavailability. The exploration of this compound is part of ongoing research to enhance the properties of the Norfloxacin scaffold.[2]

Stage 1: Scaling Up Norfloxacin Production

The most common and industrially viable route to Norfloxacin involves the condensation of an activated quinolone core with piperazine. The key intermediate is typically 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (Q-Acid). The primary challenge in scaling up is to maximize yield and purity while minimizing the formation of isomers and other impurities.

Comparative Data for Norfloxacin Synthesis

Several patented methods detail the synthesis of Norfloxacin with varying solvents, catalysts, and reaction conditions, leading to different yields and purity profiles. The following table summarizes key quantitative data from selected methods.

Parameter Method A Method B Method C Reference
Starting Material Q-Acid, PiperazineQ-Acid, PiperazineQ-Acid, Piperazine[3]
Catalyst Aluminum Chloride (Lewis Acid)None (High Temperature)Boric acid/Trifluoroacetic anhydride chelate[3][4]
Solvent MethanolPrimary Isoamyl AlcoholN,N-Dimethylformamide (DMF)[3][4]
Temperature 85 °C135 °C20-40 °C[3][4]
Reaction Time 15 hours1.5 hours10-24 hours[3][4]
Reported Yield 81.6%76.0%92-97%[3][4]
Product Purity 99.1%99.0%Not explicitly stated, but high[3][4]
Key Advantage High PurityShorter Reaction TimeVery High Yield, Mild Conditions[3][4]
Experimental Protocol: Lewis Acid Catalyzed Norfloxacin Synthesis (Scale-Up)

This protocol is a generalized procedure based on the principles outlined in the patent literature for a Lewis acid-catalyzed synthesis, suitable for kilogram-scale production.

Materials:

  • 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (Q-Acid)

  • Piperazine (anhydrous)

  • Aluminum Chloride (AlCl₃)

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Activated Carbon

  • Water (Deionized)

Equipment:

  • Glass-lined reactor with heating/cooling jacket and overhead stirrer

  • Reflux condenser

  • Vacuum distillation setup

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Charging the Reactor: In a clean, dry, glass-lined reactor, charge Methanol as the solvent.

  • Add 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (1.0 eq), piperazine (approx. 2.8 eq), and Aluminum Chloride (approx. 0.14 eq).

  • Reaction: Heat the mixture to 85 °C with continuous stirring. Maintain this temperature under reflux for approximately 15 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., HPLC).

  • Solvent Recovery: Once the reaction is complete, add a stoichiometric amount of sodium hydroxide to neutralize the catalyst. Configure the reactor for vacuum distillation and recover the methanol solvent.

  • Work-up and Isolation: To the resulting residue, add water and an additional amount of sodium hydroxide. Add a small quantity of activated carbon for decolorization.

  • Heat the aqueous mixture to 90 °C for 30 minutes.

  • Filter the hot solution to remove activated carbon and any insoluble impurities.

  • Precipitation: Transfer the hot filtrate to a crystallization vessel. Adjust the pH to neutral (pH 7.0-7.5) with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the Norfloxacin product.

  • Cool the slurry to room temperature to complete crystallization.

  • Filtration and Drying: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with deionized water.

  • Dry the product in a vacuum oven at 100 °C until a constant weight is achieved.

Norfloxacin Synthesis Workflow Diagram

Norfloxacin_Synthesis cluster_reactants Reactants Q_Acid Q-Acid Reactor Reaction (85°C, 15h) Q_Acid->Reactor Piperazine Piperazine Piperazine->Reactor Catalyst AlCl3 Catalyst Catalyst->Reactor Solvent Methanol Solvent->Reactor Recovery Solvent Recovery (Vacuum Distillation) Reactor->Recovery Crude Mixture Workup Aqueous Work-up & Decolorization Recovery->Workup Residue Precipitation Precipitation (pH Adjustment) Workup->Precipitation Filtered Solution Isolation Filtration & Drying Precipitation->Isolation Slurry Product Norfloxacin Product Isolation->Product

Caption: Workflow for the scaled-up synthesis of Norfloxacin.

Stage 2: Synthesis of this compound

The synthesis of this compound involves the acylation of the secondary amine on the piperazine ring of Norfloxacin with succinic anhydride. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form a carboxylic acid and an amide bond.[5][6]

Proposed Reaction Parameters for this compound Synthesis
Parameter Proposed Condition Justification
Starting Materials Norfloxacin, Succinic AnhydrideDirect conversion from the precursor.
Molar Ratio (Norfloxacin:Anhydride) 1 : 1.1 to 1 : 1.2A slight excess of succinic anhydride ensures complete conversion of Norfloxacin.
Solvent Aprotic Polar Solvent (e.g., DMF, DMSO, Acetonitrile)Solubilizes both reactants and is inert under reaction conditions.
Temperature 25 °C to 60 °CThe reaction is typically exothermic and can proceed at room temperature, but gentle heating can increase the rate without significant side product formation.
Reaction Time 2 - 6 hoursShould be monitored by HPLC to determine completion.
Isolation Method Anti-solvent precipitation or crystallizationThe product can be precipitated by adding a non-polar solvent (e.g., isopropanol, ethyl acetate) or by cooling a saturated solution.
Purification RecrystallizationTo achieve high pharmaceutical-grade purity.
Proposed Experimental Protocol: this compound Synthesis (Scale-Up)

Disclaimer: This is a representative protocol based on established chemical principles and should be optimized at a laboratory scale before industrial implementation.

Materials:

  • Norfloxacin

  • Succinic Anhydride

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA) or other suitable anti-solvent

Equipment:

  • Glass-lined reactor with heating/cooling jacket and overhead stirrer

  • Filtration unit

  • Drying oven

Procedure:

  • Charging the Reactor: In a clean, dry reactor, charge DMF and add Norfloxacin (1.0 eq) with stirring until fully dissolved.

  • Reactant Addition: Gradually add succinic anhydride (1.1 eq) to the solution in portions. Control the addition rate to manage any exotherm and maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature (or gently heat to 50-60 °C) for 2-6 hours. Monitor the disappearance of Norfloxacin by HPLC.

  • Precipitation: Once the reaction is complete, cool the solution to room temperature. Slowly add an anti-solvent like Isopropanol to the reactor with vigorous stirring to precipitate the this compound product.

  • Slurry Maturation: Stir the resulting slurry for 1-2 hours at room temperature or while cooling to 0-5 °C to maximize product yield.

  • Filtration and Washing: Filter the solid product. Wash the filter cake with the anti-solvent (Isopropanol) to remove residual DMF and unreacted succinic anhydride.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

This compound Synthesis Workflow Diagram

Norfloxacin_Succinil_Synthesis cluster_reactants Reactants Norfloxacin Norfloxacin Reactor Acylation Reaction (25-60°C, 2-6h) Norfloxacin->Reactor SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reactor Solvent DMF Solvent->Reactor Precipitation Anti-Solvent Precipitation Reactor->Precipitation Product Solution Isolation Filtration & Washing Precipitation->Isolation Slurry Drying Vacuum Drying Isolation->Drying Wet Cake Product This compound Drying->Product

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

The scaled-up production of this compound is a feasible two-stage process. The synthesis of the Norfloxacin precursor is well-documented, with high-yield methods available for industrial application. The subsequent conversion to this compound via acylation with succinic anhydride follows standard organic chemistry principles. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop and optimize a robust manufacturing process for this important Norfloxacin derivative. It is imperative that any scale-up activity is preceded by thorough laboratory optimization and safety analysis.

References

Application Notes and Protocols for Sustained Release Norfloxacin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on publicly available scientific literature for sustained-release formulations of norfloxacin. No specific information was found for a "norfloxacin succinil" formulation. The principles and methodologies described herein are for general norfloxacin and can be adapted for research and development purposes.

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used in the treatment of urinary tract infections.[1] Its relatively short biological half-life of 3-4 hours necessitates frequent administration to maintain therapeutic drug concentrations.[2] The development of sustained-release formulations of norfloxacin is a key strategy to improve patient compliance, reduce dosing frequency, and potentially enhance therapeutic efficacy by maintaining steady plasma drug levels.

This document provides detailed application notes and protocols for the formulation and evaluation of sustained-release norfloxacin, focusing on two common approaches: hydrophilic matrix tablets and microspheres.

Mechanism of Action

Norfloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, norfloxacin traps them in a complex with the DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Norfloxacin->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation DNA_Replication DNA Replication & Transcription Topo_IV->DNA Decatenation DNA->DNA_Replication Template for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Norfloxacin's mechanism of action via inhibition of bacterial DNA gyrase and topoisomerase IV.

Formulation Strategies for Sustained Release

Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a widely used approach for achieving sustained drug release. They are relatively simple to manufacture and can be formulated to provide a desired release profile. The drug is uniformly dispersed within a polymer matrix that swells upon contact with gastrointestinal fluids, forming a gel layer that controls the rate of drug release through diffusion and/or erosion of the matrix.

  • Polymers: Hydroxypropyl methylcellulose (HPMC), Poly(ethylene oxide) (PEO), Guar gum, Xanthan gum.

  • Fillers: Microcrystalline cellulose, Lactose.

  • Lubricants: Magnesium stearate.

  • Glidants: Colloidal silicon dioxide.

Microspheres

Microspheres are small, spherical particles that can be formulated to provide sustained drug release. They offer advantages such as improved bioavailability and reduced gastrointestinal irritation. The drug is encapsulated within a polymer matrix, and its release is controlled by diffusion through the polymer and/or degradation of the polymer.

  • Polymers: Sodium alginate.

  • Cross-linking agents: Calcium chloride.

Experimental Protocols

Protocol 1: Preparation of Norfloxacin Sustained-Release Matrix Tablets (Wet Granulation)

This protocol describes the preparation of sustained-release norfloxacin tablets using a wet granulation method with HPMC as the rate-controlling polymer.

Wet_Granulation_Workflow Start Start Sieving Sieving of Norfloxacin and Excipients Start->Sieving Dry_Mixing Dry Mixing Sieving->Dry_Mixing Granulation Wet Granulation with Binder Solution Dry_Mixing->Granulation Wet_Sieving Wet Sieving Granulation->Wet_Sieving Drying Drying of Granules Wet_Sieving->Drying Dry_Sieving Dry Sieving Drying->Dry_Sieving Lubrication Lubrication (Blending with Lubricant/Glidant) Dry_Sieving->Lubrication Compression Compression into Tablets Lubrication->Compression Evaluation Tablet Evaluation Compression->Evaluation End End Evaluation->End

Caption: Workflow for the preparation of norfloxacin matrix tablets by wet granulation.

Materials:

  • Norfloxacin

  • HPMC K100M (or other suitable grade)

  • Microcrystalline Cellulose (MCC)

  • Magnesium Stearate

  • Talc

  • Isopropyl Alcohol (as granulating fluid)

Procedure:

  • Sieving: Sieve norfloxacin, HPMC K100M, and MCC through a 40-mesh sieve.

  • Dry Mixing: Mix the sieved powders in a blender for 15 minutes to ensure uniform distribution.

  • Granulation: Prepare a binder solution by dissolving a small amount of HPMC in isopropyl alcohol. Add the binder solution to the powder blend and mix until a coherent mass is formed.

  • Wet Sieving: Pass the wet mass through a 12-mesh sieve to form granules.

  • Drying: Dry the granules at 50-60°C in a hot air oven until the moisture content is within the desired range (typically 1-2%).

  • Dry Sieving: Sieve the dried granules through a 16-mesh sieve.

  • Lubrication: Add magnesium stearate and talc (sieved through a 60-mesh sieve) to the dried granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press.

Protocol 2: In-Vitro Dissolution Study of Norfloxacin Sustained-Release Tablets

This protocol outlines the procedure for evaluating the in-vitro drug release from the prepared sustained-release tablets.

Apparatus: USP Dissolution Apparatus Type II (Paddle)

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate buffer (pH 6.8) for the remaining time.

Procedure:

  • Place one tablet in each dissolution vessel containing the dissolution medium maintained at 37 ± 0.5°C.

  • Rotate the paddle at 50 rpm.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12, and 24 hours).

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

  • Filter the samples and analyze the concentration of norfloxacin using a UV-Visible spectrophotometer at the respective λmax (approximately 277 nm in 0.1 N HCl and 273 nm in phosphate buffer).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Preparation of Norfloxacin-Loaded Sodium Alginate Microspheres

This protocol describes the preparation of norfloxacin microspheres using the ionotropic gelation method.

Materials:

  • Norfloxacin

  • Sodium Alginate

  • Calcium Chloride

  • Purified Water

Procedure:

  • Preparation of Sodium Alginate Solution: Dissolve a specified amount of sodium alginate in purified water with continuous stirring to form a homogenous polymer solution.

  • Drug Dispersion: Disperse the required amount of norfloxacin in the sodium alginate solution and stir to obtain a uniform dispersion.

  • Extrusion: Extrude the drug-polymer dispersion dropwise into a calcium chloride solution (the cross-linking agent) using a syringe with a specific gauge needle.

  • Curing: Allow the formed microspheres to cure in the calcium chloride solution for a specified time to ensure complete gelation.

  • Washing and Drying: Collect the microspheres by filtration, wash with purified water to remove excess calcium chloride, and dry at room temperature or in an oven at a controlled temperature.

Data Presentation

Table 1: Formulation Composition of Norfloxacin Sustained-Release Matrix Tablets
IngredientFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)
Norfloxacin404040
HPMC K100M203040
Microcrystalline Cellulose382818
Magnesium Stearate111
Talc111
Table 2: In-Vitro Drug Release Profile of Norfloxacin Matrix Tablets
Time (hours)Formulation F1 (% Release)Formulation F2 (% Release)Formulation F3 (% Release)
115.2 ± 1.110.5 ± 0.98.1 ± 0.7
228.6 ± 1.520.1 ± 1.215.4 ± 1.0
445.8 ± 2.035.7 ± 1.828.9 ± 1.4
662.1 ± 2.350.2 ± 2.142.3 ± 1.9
878.5 ± 2.865.9 ± 2.558.7 ± 2.2
1295.3 ± 3.185.4 ± 2.979.6 ± 2.7
24-98.7 ± 3.496.2 ± 3.1

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Table 3: Pharmacokinetic Parameters of Conventional vs. Sustained-Release Norfloxacin Tablets
ParameterConventional Tablet (400 mg)Sustained-Release Tablet (800 mg)
Cmax (µg/mL)1.5 ± 0.30.8 ± 0.2
Tmax (hours)1-24-6
AUC0-24 (µg·h/mL)8.5 ± 1.210.2 ± 1.5
t1/2 (hours)3-48-10

Data are hypothetical and for illustrative purposes, based on expected trends from literature.

Conclusion

The development of sustained-release formulations of norfloxacin using hydrophilic matrix tablets or microspheres presents a viable strategy to prolong the drug's therapeutic effect and improve patient compliance. The protocols and data presented in these application notes provide a foundational framework for researchers and drug development professionals to design and evaluate novel norfloxacin delivery systems. Further optimization of formulation parameters and in-vivo studies are essential to establish the safety and efficacy of any new sustained-release product.

References

Application Notes & Protocols: Experimental Design for Norfloxacin Succinil Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials for Norfloxacin succinil, a derivative of the fluoroquinolone antibiotic Norfloxacin. The protocols outlined herein are intended to guide researchers in evaluating the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound for the treatment of urinary tract infections (UTIs).

Introduction to this compound

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, leading to bacterial cell death. This compound is a derivative of Norfloxacin, potentially developed to enhance properties such as solubility and bioavailability. While clinical and bacteriological responses are anticipated to be similar to the parent compound, a dedicated clinical trial program is necessary to establish the specific pharmacokinetic profile, safety, and efficacy of this new chemical entity.

Preclinical Data Summary

A comprehensive preclinical data package for this compound is a prerequisite for initiating clinical trials. The following table summarizes the expected preclinical data, using Norfloxacin as a reference.

ParameterNorfloxacin (Reference Data)This compound (To be Determined)
Mechanism of Action Inhibition of DNA gyrase and topoisomerase IVPresumed to be the same as Norfloxacin
In Vitro Potency (MIC90 in µg/mL) E. coli: ≤4, K. pneumoniae: ≤4, P. mirabilis: ≤4, P. aeruginosa: ≤4Data required
Animal Model Efficacy Demonstrates efficacy in rodent models of UTIData required
Safety Pharmacology No significant cardiovascular or CNS effects at therapeutic dosesData required
Toxicology No evidence of mutagenicity or carcinogenicity. Arthropathy in immature animals.Data required
Clinical Development Plan

The clinical development of this compound will proceed through phased clinical trials, designed to systematically evaluate its safety, pharmacokinetics, and efficacy.

3.1. Phase I: Pharmacokinetics and Safety in Healthy Volunteers

The primary objectives of the Phase I study are to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy adult subjects. A key secondary objective is to compare the bioavailability of this compound to a reference formulation of Norfloxacin.

3.2. Phase II: Dose-Ranging and Efficacy in Patients with Uncomplicated UTIs

This phase will evaluate the efficacy and safety of different doses of this compound in patients with uncomplicated urinary tract infections (uUTIs) to select the optimal dose for Phase III trials.

3.3. Phase III: Pivotal Efficacy and Safety Studies in Patients with Complicated UTIs

Large-scale, randomized, double-blind, active-controlled trials will be conducted to confirm the efficacy and safety of the selected dose of this compound in patients with complicated urinary tract infections (cUTIs).

Experimental Protocols

Protocol 1: Phase I Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound in healthy volunteers.

Methodology:

  • Study Design: A single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Subject Population: Healthy adult volunteers (n=30), aged 18-55 years.

  • Dosing:

    • Single Ascending Dose (SAD): Cohorts will receive single oral doses of this compound (e.g., 200 mg, 400 mg, 800 mg) or placebo.

    • Multiple Ascending Dose (MAD): Cohorts will receive multiple oral doses of this compound (e.g., 400 mg every 12 hours for 7 days) or placebo.

  • Pharmacokinetic Sampling:

    • Serial blood samples will be collected at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

    • Urine samples will be collected over 24 hours.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

    • Sample Preparation: Plasma samples (250 µL) are mixed with an internal standard (e.g., ciprofloxacin, 50 µL of 4000 ng/mL) and 1 mL of chloroform. The mixture is centrifuged, the aqueous layer is discarded, and the organic phase is evaporated to dryness. The residue is reconstituted in the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A mixture of 20 mM sodium hydrogen phosphate buffer (pH 3.0) and acetonitrile (88:12, v/v).

      • Flow Rate: 1.2 mL/min.

      • Detection: UV detection at 280 nm.

    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis.

Quantitative Data Summary: Pharmacokinetics of Norfloxacin (Reference)

Parameter400 mg Single Dose
Cmax (µg/mL) 1.5 - 2.0[2]
Tmax (hours) 1 - 2[2]
AUC (µg·hr/mL) ~9.8
Half-life (t1/2, hours) 3 - 4[3]
Bioavailability (%) 30 - 40[3]
Protocol 2: Phase III Efficacy and Safety Study

Objective: To evaluate the clinical and microbiological efficacy and safety of this compound in patients with cUTIs.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.

  • Subject Population: Adult patients with a clinical diagnosis of cUTI.

  • Intervention:

    • Test Arm: this compound (dose determined from Phase II) administered orally for 7-10 days.

    • Control Arm: A standard-of-care oral antibiotic for cUTIs (e.g., ciprofloxacin 500 mg every 12 hours) for 7-10 days.

  • Primary Efficacy Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (approximately 7-14 days after the last dose). Clinical cure is defined as the resolution of baseline signs and symptoms of cUTI.

  • Secondary Efficacy Endpoint: Microbiological eradication rate at the TOC visit.

  • Microbiological Assessment:

    • Sample Collection: Mid-stream urine samples will be collected at baseline and at the TOC visit.

    • Urine Culture: A 1 µL urine sample will be inoculated onto Cysteine Lactose Electrolyte-Deficient (CLED) agar and MacConkey agar plates.

    • Incubation: Plates will be incubated aerobically at 35-37°C for 18-24 hours.

    • Colony Counting: Significant bacteriuria is defined as ≥10^5 colony-forming units (CFU)/mL.

    • Microbiological Eradication: Reduction of the baseline pathogen to <10^4 CFU/mL in the urine culture at the TOC visit.

    • Antimicrobial Susceptibility Testing: Will be performed on baseline isolates.

  • Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters.

Quantitative Data Summary: Efficacy and Safety of Norfloxacin (Reference)

Clinical Efficacy in UTIs

IndicationDosageClinical Cure Rate (%)
Uncomplicated UTI400 mg twice daily95-100
Complicated UTI400 mg twice daily80-90

Microbiological Eradication Rates for Common Uropathogens

PathogenEradication Rate (%)
Escherichia coli>90
Klebsiella pneumoniae85-95
Proteus mirabilis85-95
Pseudomonas aeruginosa70-80

Common Adverse Events (Incidence >1%)

Adverse EventIncidence (%)
Nausea2.6[4]
Headache2.0[4]
Dizziness2.6[4]
Abdominal Cramping1.6[4]

Visualizations

Signaling Pathway

Norfloxacin_Mechanism cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death Topoisomerase_IV->DNA_Replication Enables DNA_Replication->Cell_Death

Caption: Mechanism of action of Norfloxacin.

Experimental Workflow

Clinical_Trial_Workflow Start Start: Clinical Trial Protocol Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Arm_A Treatment Arm A: This compound Randomization->Arm_A Arm_B Treatment Arm B: Active Comparator Randomization->Arm_B Treatment Treatment Period (7-10 Days) Arm_A->Treatment Arm_B->Treatment TOC_Visit Test-of-Cure (TOC) Visit (Post-Treatment) Treatment->TOC_Visit Efficacy_Assessment Efficacy Assessment (Clinical & Microbiological) TOC_Visit->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) TOC_Visit->Safety_Assessment Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis End End of Study Data_Analysis->End

Caption: Phase III clinical trial workflow.

Logical Relationship of Clinical Trial Phases

Trial_Phases Phase1 Phase I - Safety in Healthy Volunteers - Pharmacokinetics - Dose Escalation Phase2 Phase II - Efficacy in Patients - Dose Ranging - Safety Phase1->Phase2 Go/No-Go Decision Phase3 Phase III - Large-Scale Efficacy - Comparison to Standard Care - Safety Confirmation Phase2->Phase3 Go/No-Go Decision Approval Regulatory Submission & Approval Phase3->Approval Positive Results

Caption: Logical progression of clinical trial phases.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Norfloxacin Succinyl

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving Norfloxacin succinyl?

A1: Based on its parent molecule, Norfloxacin, Norfloxacin succinyl is expected to have poor aqueous solubility, particularly in the pH range of 4.0 to 10.0.[1] Norfloxacin is a zwitterionic compound, meaning it has both acidic and basic functional groups, and its solubility is lowest near its isoelectric point.[2] This can lead to challenges in developing oral and parenteral formulations with adequate bioavailability.

Q2: What are the most common strategies to improve the aqueous solubility of Norfloxacin and its derivatives?

A2: Several effective methods have been reported for enhancing the solubility of Norfloxacin, which are likely applicable to Norfloxacin succinyl. These include:

  • Cocrystallization: Forming a new crystalline solid with a coformer molecule.[3][4][5]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity.[6][7]

  • pH Adjustment and Use of Additives: Utilizing acidic or basic excipients to alter the microenvironment pH and promote ionization of the drug.[6][8]

  • Crystal Modification: Preparing different crystalline forms (solvates) with higher solubility.

Q3: How much can the solubility of Norfloxacin be improved using these techniques?

A3: Significant improvements have been documented. For instance, cocrystallization of Norfloxacin with resorcinol has been shown to increase its aqueous solubility by approximately 10-fold.[3][5] The formation of ternary complexes with hydroxypropyl-β-cyclodextrin (HPβCD) and glutamic acid has also demonstrated a significant increase in solubility.[7]

Q4: Are there any commercially available excipients that are particularly effective for Norfloxacin?

A4: Yes, several excipients have been successfully used. For cyclodextrin complexation, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) are common.[6][7] Acidic additives such as citric acid and ascorbic acid have been shown to enhance solubility when used in conjunction with β-cyclodextrin.[6] For cocrystallization, various coformers like resorcinol and isonicotinamide have proven effective.[3][5][6]

Troubleshooting Guides

Issue 1: Inconsistent solubility results during experiments.

  • Question: Why am I getting variable solubility data for Norfloxacin succinyl in my experiments?

  • Answer: Inconsistent results can stem from several factors:

    • pH variability: Norfloxacin's solubility is highly pH-dependent.[2] Ensure the pH of your dissolution medium is precisely controlled and buffered.

    • Temperature fluctuations: Solubility is temperature-sensitive. Maintain a constant and accurately measured temperature throughout the experiment.

    • Equilibration time: Ensure sufficient time is allowed for the solution to reach equilibrium. Undersaturation or supersaturation can lead to erroneous readings. The shake-flask method, a common technique for solubility determination, requires adequate shaking time to reach equilibrium.[3][5]

    • Solid-state form: If the starting material is not consistent (e.g., a mix of polymorphs or hydrates), this can lead to variability. Characterize your starting material using techniques like XRPD and DSC.

Issue 2: Precipitation of the drug during or after dissolution.

  • Question: My Norfloxacin succinyl dissolves initially but then precipitates out of solution. What can I do?

  • Answer: This is often due to the formation of a supersaturated solution that is not stable.

    • For pH-adjusted solutions: The addition of a buffer can help maintain the pH and prevent precipitation if the pH shifts.[8]

    • For co-crystal or complex formulations: The presence of the coformer or cyclodextrin in the dissolution medium can help stabilize the dissolved drug. Ensure an appropriate concentration of these excipients is present.

    • Use of precipitation inhibitors: Polymeric excipients can sometimes act as precipitation inhibitors, maintaining the supersaturated state for a longer period.

Issue 3: Difficulty in forming a stable co-crystal or complex.

  • Question: I am following a protocol for cocrystallization/cyclodextrin complexation, but the resulting product does not show improved solubility. What could be wrong?

  • Answer: Several factors could be at play:

    • Incorrect stoichiometry: The molar ratio of the drug to the coformer/cyclodextrin is critical. Ensure you are using the optimal ratio as determined by phase solubility studies or as reported in the literature.

    • Ineffective preparation method: The method of preparation (e.g., solvent evaporation, kneading, freeze-drying) significantly impacts the formation and properties of the final product.[7] For example, the kneading method is commonly used for preparing inclusion complexes of drugs with β-cyclodextrin.

    • Solvent selection: The choice of solvent for solvent-based methods is crucial. The solvent should allow for adequate solubility of both the drug and the coformer/cyclodextrin to facilitate interaction.

    • Lack of interaction: It's possible that the chosen coformer or cyclodextrin does not form a stable complex with Norfloxacin succinyl. It is important to characterize the solid product using techniques like DSC, FTIR, and XRPD to confirm the formation of the desired new solid phase.[6]

Quantitative Data on Solubility Enhancement of Norfloxacin

Table 1: Solubility Enhancement of Norfloxacin using Cocrystallization

CoformerMethodSolvent/MediumSolubility of Norfloxacin (mg/mL)Solubility of Cocrystal (mg/mL)Fold IncreaseReference
ResorcinolSolvent-mediated transformationWater0.32 ± 0.022.64 ± 0.39~10[3][5]
IsonicotinamideSolvent evaporationWater--8.38[6]
IsonicotinamideSolvent evaporationFaSSIF*--6.41[6]

*Fasted-State Simulated Intestinal Fluid

Table 2: Dissolution Enhancement of Norfloxacin using Cocrystallization

CoformerMediumTime PointDissolution of Norfloxacin (µg/mL)Dissolution from Cocrystal (µg/mL)Fold IncreaseReference
IsonicotinamideWater60 min2013641.8[6]
IsonicotinamideFaSSIF180 min119115941.3[6]

Experimental Protocols

Protocol 1: Preparation of Norfloxacin-Resorcinol Cocrystal

This protocol is adapted from a study on Norfloxacin and resorcinol.[3][5]

Objective: To prepare a Norfloxacin-resorcinol (1:1) cocrystal to enhance aqueous solubility.

Materials:

  • Norfloxacin

  • Resorcinol

  • Toluene

Procedure:

  • Weigh stoichiometric amounts of Norfloxacin and resorcinol (1:1 molar ratio).

  • Suspend the powders in a minimal amount of toluene at room temperature (25 °C).

  • Stir the suspension overnight.

  • Filter the resulting solid and dry it under a vacuum.

  • Characterize the product using XRPD, DSC, and FTIR to confirm cocrystal formation.

Protocol 2: Preparation of Norfloxacin-HPβCD Ternary Complex

This protocol is based on the complexation of Norfloxacin with HPβCD and glutamic acid.[7]

Objective: To prepare a Norfloxacin:HPβCD:Glutamic Acid ternary complex to improve solubility and dissolution.

Materials:

  • Norfloxacin

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Glutamic Acid

  • Deionized water

Procedure (Kneading Method):

  • Accurately weigh Norfloxacin, HPβCD, and glutamic acid in the desired molar ratio.

  • Triturate the powders together in a mortar.

  • Add a small amount of water dropwise to the powder mixture while continuously kneading to form a paste of appropriate consistency.

  • Continue kneading for 60 minutes.

  • Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the final product in a desiccator.

  • Confirm complex formation using analytical techniques such as DSC and FTIR.

Visualizations

experimental_workflow_cocrystallization cluster_prep Preparation cluster_isolation Isolation cluster_analysis Analysis weigh Weigh Norfloxacin & Coformer (e.g., Resorcinol) mix Suspend in Toluene weigh->mix stir Stir Overnight mix->stir filter Filter Suspension stir->filter dry Dry Under Vacuum filter->dry xrd XRPD dry->xrd dsc DSC dry->dsc ftir FTIR dry->ftir solubility Solubility & Dissolution Testing xrd->solubility dsc->solubility ftir->solubility

Caption: Workflow for Cocrystal Preparation and Analysis.

experimental_workflow_cyclodextrin cluster_prep Preparation (Kneading Method) cluster_isolation Isolation cluster_analysis Analysis weigh Weigh Norfloxacin, HPβCD, & Glutamic Acid triturate Triturate Powders weigh->triturate knead Knead with Water (60 min) triturate->knead dry Dry in Oven knead->dry pulverize Pulverize & Sieve dry->pulverize dsc DSC pulverize->dsc ftir FTIR pulverize->ftir solubility Solubility & Dissolution Testing dsc->solubility ftir->solubility

Caption: Workflow for Cyclodextrin Complexation and Analysis.

References

Technical Support Center: Norfloxacin Succinil Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is primarily based on stability data and formulation strategies for Norfloxacin. Due to limited publicly available information specifically on Norfloxacin Succinil, this document extrapolates from the known stability profile of the parent compound, Norfloxacin. While the core quinolone structure's stability is expected to be similar, the succinil moiety may introduce additional stability considerations, such as susceptibility to hydrolysis. Researchers should consider this and conduct specific stability studies for their this compound formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing precipitation. What are the likely causes and solutions?

A1: Precipitation of this compound is often linked to its pH-dependent solubility. Norfloxacin, the parent compound, is least soluble between pH 4.0 and 10.0.

  • Troubleshooting:

    • Verify pH: Check the pH of your formulation. It may have shifted during manufacturing or storage.

    • Buffering Capacity: Ensure your buffer system is robust enough to maintain the desired pH.

    • Excipient Interactions: Some excipients may alter the micro-pH of the formulation or interact with this compound to reduce its solubility.

  • Solutions:

    • pH Adjustment: Adjust the pH to be either below 4 or above 10 to enhance solubility.

    • Co-solvents: Consider the use of co-solvents like glycerin, though their impact on stability must be evaluated.

    • Complexation: The use of complexing agents like β-cyclodextrin has been shown to improve the solubility of Norfloxacin.

Q2: I am observing a loss of potency in my this compound formulation over time. What degradation pathways should I be aware of?

A2: Norfloxacin is susceptible to several degradation pathways, which are likely relevant for this compound:

  • Photodegradation: Exposure to light, especially UV light, is a major cause of degradation. This can lead to the formation of degradation products and a decrease in potency.

  • Hydrolysis: The succinyl group in this compound may be prone to hydrolysis, cleaving it from the Norfloxacin molecule. The piperazine ring of Norfloxacin can also undergo hydrolysis, particularly under aerobic conditions.

  • Oxidation: Oxidative degradation can also occur, leading to the formation of various degradation products.

Q3: How can I prevent the photodegradation of my this compound formulation?

A3: Photodegradation can be minimized through several strategies:

  • Light-Protective Packaging: Store the formulation in amber or opaque containers to block out light.

  • Film Coating: For solid dosage forms, applying a film coating can provide a barrier against light exposure.

  • Antioxidants/UV Absorbers: The inclusion of excipients with antioxidant properties or UV-absorbing capabilities may offer protection.

  • Complexation: Encapsulating the drug in systems like liposomes or cyclodextrins can shield it from light.

Q4: What are some suitable excipients for a stable this compound formulation?

A4: Excipient compatibility is crucial for a stable formulation. Studies on Norfloxacin have shown compatibility with:

  • Hydrophilic Polymers: Hydroxypropylmethylcellulose (HPMC) and Poly(ethylene oxide) (PEO) have been successfully used to create stable extended-release matrix tablets.

  • Binders: Polyvinylpyrrolidone (PVP) has been found to be a suitable binder.

  • Disintegrants: Sodium starch glycolate and croscarmellose sodium have been shown to be effective.

It is essential to conduct compatibility studies with your specific formulation and storage conditions.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks in your HPLC chromatogram during stability testing, it likely indicates the presence of degradation products.

  • Logical Troubleshooting Workflow:

    G Troubleshooting Unexpected HPLC Peaks A Unexpected Peak(s) Observed in HPLC B Review Formulation Composition and Storage Conditions A->B C Hypothesize Potential Degradation Pathway(s) (Hydrolysis, Oxidation, Photodegradation) B->C D Perform Forced Degradation Studies C->D E Analyze Stressed Samples by HPLC-MS D->E F Identify Degradation Product(s) E->F G Modify Formulation or Storage to Mitigate Degradation F->G

    Troubleshooting workflow for unexpected HPLC peaks.

Issue: Color Change in the Formulation

A change in the color of your this compound formulation, especially a yellowing, can be an indicator of degradation.

  • Possible Causes and Solutions:

    • Light Exposure: As mentioned, photodegradation is a common cause of color change. Ensure adequate light protection.

    • Oxidation: The formulation may be undergoing oxidation. Consider the use of antioxidants and packaging that limits oxygen exposure.

    • Excipient Interaction: An interaction with an excipient could be causing the color change. Review your excipient compatibility data.

Quantitative Data Summary

The following tables summarize quantitative data on Norfloxacin stability from forced degradation studies. This data can serve as a baseline for what to expect with this compound, although the rates of degradation may differ.

Table 1: Summary of Norfloxacin Degradation under Forced Conditions

Stress ConditionReagent/ConditionDurationDegradation (%)
Acid Hydrolysis0.1N HCl30 min0.27%
Alkaline Hydrolysis0.1N NaOH30 min1.67%
Oxidative Degradation30% H₂O₂-Significant
Photolytic DegradationUV light-Significant
Neutral HydrolysisWater-0.08%

Table 2: Kinetic Data for Norfloxacin Degradation

Degradation ConditionRate Constant (k)Half-life (t₁/₂)
Acidic (150°C, 2M HCl)0.056 hour⁻¹12.28 hours
Basic (150°C, 2M NaOH)0.023 hour⁻¹30.09 hours

Experimental Protocols

Stability-Indicating HPLC Method for Norfloxacin

This method can be adapted for the analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.04 M phosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 84:16 (v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) and dilute with the mobile phase to the desired concentrations.

  • Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the linear range of the assay.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol
  • Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

  • Workflow:

    G Forced Degradation Study Workflow A Prepare Solutions of this compound B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Neutralize/Dilute Samples at Specific Time Points B->C D Analyze by Stability-Indicating HPLC C->D E Quantify Remaining Drug and Degradation Products D->E F Characterize Major Degradants (e.g., by LC-MS) E->F

    Workflow for a forced degradation study.
  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1N HCl at an elevated temperature (e.g., 60-80°C) for a specified period.

    • Base Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature or a slightly elevated temperature.

    • Oxidation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 105°C).

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.

Signaling and Degradation Pathways

The primary degradation of Norfloxacin (and likely this compound) occurs at the piperazine ring and the quinolone core.

G Norfloxacin Degradation Pathways cluster_0 Stressor cluster_1 Degradation Products Norfloxacin Norfloxacin Core Structure Piperazine_Ring_Cleavage Piperazine Ring Cleavage Products Norfloxacin->Piperazine_Ring_Cleavage Hydrolysis, Oxidation Quinolone_Ring_Decomposition Quinolone Ring Decomposition Products Norfloxacin->Quinolone_Ring_Decomposition Hydrolysis (aerobic) Decarboxylation Decarboxylated Products Norfloxacin->Decarboxylation Photodegradation Hydrolysis Hydrolysis Hydrolysis->Norfloxacin Oxidation Oxidation Oxidation->Norfloxacin Photodegradation Photodegradation Photodegradation->Norfloxacin

Primary degradation pathways of the Norfloxacin molecule.

For this compound, an additional initial hydrolysis step of the succinyl group is plausible.

This technical support center provides a foundational understanding of the potential stability challenges with this compound formulations. It is imperative that researchers conduct thorough, specific stability studies on their own formulations to ensure product quality, safety, and efficacy.

Technical Support Center: Optimizing HPLC Separation of Norfloxacin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Norfloxacin and its related compounds.

Experimental Protocols

Effective separation of Norfloxacin and its metabolites is crucial for accurate quantification and analysis. Below are detailed methodologies derived from established research.

Method 1: Reversed-Phase HPLC for Norfloxacin and Metabolites

This method is suitable for the simultaneous determination of Norfloxacin and its primary metabolites, such as desethylenenorfloxacin and oxonorfloxacin.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.025 M Phosphoric Acid (pH adjusted to 3.0 with triethylamine) in a gradient
Gradient 10% Acetonitrile, increasing to 40% over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 20 µL
Column Temperature 30 °C
Method 2: Isocratic RP-HPLC for Norfloxacin and Potential Impurities

This method is designed for the routine analysis of Norfloxacin and its potential impurities.

ParameterSpecification
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol: 5% Acetic Acid in Water (80:20, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 277 nm[1]
Injection Volume 10 µL
Column Temperature Ambient

Data Presentation: Expected Retention Times

The following table summarizes typical retention times for Norfloxacin and its metabolites based on the described reversed-phase HPLC method (Method 1). Please note that these values can vary depending on the specific HPLC system, column, and exact mobile phase composition.

CompoundTypical Retention Time (minutes)
Oxonorfloxacin~ 8.5
Desethylenenorfloxacin~ 11.2
Norfloxacin~ 13.8

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of Norfloxacin and its metabolites in a question-and-answer format.

Q1: Why am I seeing significant peak tailing for my Norfloxacin peak?

A1: Peak tailing for Norfloxacin, a basic compound, is often due to interactions with acidic silanol groups on the silica-based column packing. Here are some solutions:

  • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH between 3 and 6 is generally effective.

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a concentration of 0.1-0.5%. TEA will preferentially interact with the active silanol sites.

  • Employ an End-Capped Column: Use a column that has been "end-capped" to reduce the number of free silanol groups.

  • Consider a Different Stationary Phase: If tailing persists, a polymer-based or a different bonded-phase column might be more suitable.

Q2: My retention times are shifting from one run to the next. What could be the cause?

A2: Retention time variability can be caused by several factors:

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Small variations in pH or solvent ratios can lead to shifts. Always mix solvents thoroughly and degas them before use.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.

  • Pump Issues: Check for leaks or air bubbles in the pump, as this can cause inconsistent flow rates.

Q3: I am observing extra, unexpected peaks in my chromatogram. Where are they coming from?

A3: Extraneous peaks can arise from several sources:

  • Sample Degradation: Norfloxacin is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] Ensure your samples are stored properly and prepared fresh. The presence of degradation products can lead to additional peaks.

  • Contaminated Solvents or Glassware: Use high-purity HPLC-grade solvents and thoroughly clean all glassware to avoid introducing contaminants.

  • Carryover from Previous Injections: If you are analyzing samples with high concentrations of Norfloxacin, you may see carryover in subsequent runs. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • Impure Reference Standard: Verify the purity of your Norfloxacin standard.

Q4: The resolution between Norfloxacin and one of its metabolites is poor. How can I improve it?

A4: To enhance resolution, you can modify the following parameters:

  • Change Mobile Phase Composition: Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

  • Modify the Gradient Slope (for gradient elution): A shallower gradient can increase the separation between closely eluting peaks.

  • Adjust the pH: Altering the pH of the mobile phase can change the ionization state of Norfloxacin and its metabolites, which can significantly impact their retention and selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Try a Different Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size may provide the necessary selectivity for your separation.

Frequently Asked Questions (FAQs)

Q: What is "Norfloxacin succinil"?

A: "this compound" likely refers to a succinate salt or a succinyl prodrug of Norfloxacin. While the core molecule for separation is Norfloxacin, the presence of the succinil group in a prodrug form would result in a different retention time, likely eluting earlier than Norfloxacin itself due to increased polarity. If you are working with a succinate salt, it will dissociate in solution, and you will be analyzing the Norfloxacin cation.

Q: What is the best type of column for Norfloxacin analysis?

A: C18 columns are the most commonly used and are a good starting point for developing a separation method for Norfloxacin and its metabolites. C8 columns can also be effective and may offer different selectivity.

Q: What detection method is most suitable for Norfloxacin?

A: Norfloxacin has a strong UV absorbance, making UV detection at around 277-280 nm a robust and widely used method.[1] For higher sensitivity and selectivity, especially in complex matrices like plasma or urine, fluorescence detection can be employed.

Q: How should I prepare my samples for HPLC analysis?

A: Sample preparation depends on the matrix. For pharmaceutical dosage forms, simple dissolution in a suitable solvent (like the mobile phase) followed by filtration through a 0.45 µm filter is usually sufficient. For biological samples like plasma or urine, protein precipitation or solid-phase extraction (SPE) is often necessary to remove interfering substances.

Visualizations

Experimental Workflow for HPLC Analysis

experimental_workflow sample_prep Sample Preparation (Dissolution/Extraction) filtration Filtration (0.45 µm filter) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection Detection (UV at 278 nm) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: A typical experimental workflow for the HPLC analysis of Norfloxacin.

Troubleshooting Logic for Common HPLC Issues

troubleshooting_logic start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift extra_peaks Extra Peaks? start->extra_peaks poor_resolution Poor Resolution? start->poor_resolution solution_tailing Adjust pH Add TEA Use End-Capped Column peak_tailing->solution_tailing YES solution_rt Check Mobile Phase Prep Use Column Oven Ensure Equilibration rt_shift->solution_rt YES solution_extra Check for Degradation Use Pure Solvents Run Blank Injection extra_peaks->solution_extra YES solution_resolution Adjust Mobile Phase Ratio Modify Gradient Change Flow Rate or Column poor_resolution->solution_resolution YES

Caption: A decision tree for troubleshooting common HPLC separation problems.

References

Technical Support Center: Troubleshooting Poor Bioavailability of Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Norfloxacin succinil in animal studies. Norfloxacin, a BCS Class IV drug, exhibits both low solubility and low permeability, and while the succinil prodrug strategy aims to overcome these limitations, its success is contingent on a number of formulation and physiological factors.[1][2] This resource provides a structured approach to troubleshooting, with detailed FAQs, experimental protocols, and data summaries to assist in identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to improve the bioavailability of Norfloxacin?

A1: this compound is a prodrug of Norfloxacin. The succinil moiety is designed to be cleaved by esterase enzymes in the body, releasing the active parent drug, Norfloxacin.[3][4] The rationale behind this strategy is often to improve the solubility and/or membrane permeability of the parent drug. For Norfloxacin, which has low aqueous solubility, the addition of the polar succinate group can increase its solubility in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: We are observing lower than expected plasma concentrations of Norfloxacin after oral administration of this compound. What are the most likely causes?

A2: There are several potential reasons for this observation:

  • Poor in vivo conversion of the prodrug: The succinil ester may not be efficiently hydrolyzed to Norfloxacin by the esterase enzymes in your animal model.

  • Low solubility and dissolution of the prodrug: If the this compound formulation is not optimized, it may not dissolve sufficiently in the GI tract to be available for absorption and subsequent conversion.

  • Chemical instability of the prodrug: The succinate ester could be unstable in the pH range of the gastrointestinal tract, leading to degradation before it can be absorbed.

  • Species differences in metabolism: The type and activity of esterase enzymes can vary significantly between different animal species, leading to different rates of prodrug conversion.[5]

Q3: How can we confirm if the low bioavailability is due to poor conversion of the prodrug or poor absorption of the prodrug itself?

A3: To differentiate between these two possibilities, you would ideally measure the plasma concentrations of both Norfloxacin and the intact this compound prodrug over time.

  • High prodrug concentration and low parent drug concentration would suggest that the prodrug is being absorbed but not efficiently converted.

  • Low concentrations of both the prodrug and the parent drug would indicate a problem with the absorption of the prodrug itself, which could be due to poor solubility, dissolution, or membrane permeability.

Troubleshooting Guide

Issue 1: Low Plasma Exposure of Both Norfloxacin and this compound

Q: Our pharmacokinetic study shows low AUC and Cmax for both the parent drug and the prodrug. How can we troubleshoot this?

A: This scenario strongly suggests a problem with the formulation or the inherent permeability of the prodrug.

Troubleshooting Steps:

  • Characterize the Physicochemical Properties of Your this compound Batch:

    • Verify the identity and purity of your compound.

    • Determine its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the GI tract.

    • Assess the dissolution rate of your formulation.

  • Optimize the Formulation:

    • For poorly soluble compounds, consider using a suspension with a suitable vehicle and particle size reduction (micronization) to increase the surface area for dissolution.

    • Solubilization techniques such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins could be explored.[6]

  • Evaluate In Vitro Permeability:

    • Use an in vitro model like the Caco-2 cell permeability assay to assess the intestinal permeability of this compound. This can help determine if the prodrug itself has poor membrane transport characteristics.

Issue 2: High Plasma Concentration of this compound, but Low Concentration of Norfloxacin

Q: We are detecting high levels of the intact prodrug in plasma, but the concentration of active Norfloxacin is minimal. What does this indicate and how can we address it?

A: This pattern points towards inefficient enzymatic conversion of the prodrug to the active parent drug in your chosen animal model.

Troubleshooting Steps:

  • Investigate In Vitro Prodrug Stability and Conversion:

    • Conduct stability studies in plasma and liver microsomes from the animal species you are using in your in vivo studies (e.g., rat, mouse, dog). This will help you to determine the rate of enzymatic hydrolysis.

    • Compare the conversion rates across different species to identify a more suitable model if necessary. There are known species-dependent differences in esterase activities.[7]

  • Consider Species Differences in Esterase Activity:

    • Literature suggests that esterase activity can vary significantly between rodents and higher mammals like dogs or humans.[5] Rodents, for instance, tend to have higher plasma carboxylesterase activity. If you are using a species with low esterase activity for this particular type of ester linkage, you may not see efficient conversion.

  • Administer the Prodrug via a Different Route:

    • As a control experiment, administering this compound intravenously (IV) can help determine the systemic conversion rate, independent of absorption. If you still observe low conversion after IV administration, it confirms a systemic metabolic issue.

Data Presentation

Table 1: Physicochemical Properties of Norfloxacin and this compound

PropertyNorfloxacinThis compound
Molecular Formula C16H18FN3O3C20H22FN3O6
Molecular Weight 319.33 g/mol 419.40 g/mol [8]
Aqueous Solubility Poorly soluble (0.28 mg/mL at 25°C)[9]Data not readily available, but expected to be higher than Norfloxacin
LogP -1.03[9]0.6[8]
pKa pKa1: 6.34, pKa2: 8.75[9]Data not readily available

Table 2: Representative Pharmacokinetic Parameters of Norfloxacin in Various Animal Species (Oral Administration)

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Rat 25~1.0 - 2.351-2Moderately absorbed[8]
Dog 5~1.51-235.0 ± 46.1[10]
Rabbit 5~0.43~1.3640 (as Norfloxacin-glycine acetate)[11][12]
Pig 7.20.43 ± 0.061.36 ± 0.3931.10 ± 15.16 (as Norfloxacin-glycine acetate)[11]

Note: The data presented for Norfloxacin is to provide a baseline for comparison. Specific, direct comparative pharmacokinetic data for this compound in these species is not widely available in published literature.

Experimental Protocols

Protocol: Oral Bioavailability Study of this compound in Rats

1. Objective: To determine the oral bioavailability and pharmacokinetic profile of Norfloxacin and its prodrug, this compound, in rats.

2. Materials:

  • This compound

  • Norfloxacin reference standard

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

3. Study Design:

  • Groups:

    • Group 1: this compound, oral administration (e.g., 20 mg/kg)

    • Group 2: Norfloxacin, intravenous administration (e.g., 5 mg/kg, for bioavailability calculation)

  • Animals: n=6 rats per group

  • Fasting: Fast animals overnight (with free access to water) before dosing.

4. Dosing Procedure:

  • Accurately weigh each animal before dosing.

  • Prepare the dosing formulation of this compound in the chosen vehicle. Ensure it is a homogenous suspension or solution.

  • Administer the formulation via oral gavage at a volume of 10 mL/kg.[13]

  • For the IV group, administer Norfloxacin solution via the tail vein.

5. Blood Sampling:

  • Collect blood samples (approx. 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately place blood samples into anticoagulant tubes and centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

6. Sample Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Norfloxacin and this compound in rat plasma.

  • The method should include a sample preparation step (e.g., protein precipitation or solid-phase extraction) followed by chromatographic separation and mass spectrometric detection.

7. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters for both Norfloxacin and this compound:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (elimination half-life)

  • Calculate the absolute oral bioavailability (F%) of Norfloxacin from the this compound prodrug using the following formula:

    • F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Mandatory Visualization

cluster_formulation Formulation & Administration cluster_gi_tract Gastrointestinal Tract cluster_systemic_circulation Systemic Circulation & Metabolism NorfloxacinSuccinil This compound (Prodrug) OralAdmin Oral Administration NorfloxacinSuccinil->OralAdmin Dosing Vehicle Dissolution Dissolution in GI Fluids OralAdmin->Dissolution Absorption Intestinal Absorption Dissolution->Absorption GI_Degradation GI Degradation (pH Instability) Dissolution->GI_Degradation Prodrug_in_Plasma Intact Prodrug in Plasma Absorption->Prodrug_in_Plasma EnzymaticConversion Esterase Conversion Prodrug_in_Plasma->EnzymaticConversion Norfloxacin_in_Plasma Active Norfloxacin in Plasma EnzymaticConversion->Norfloxacin_in_Plasma Excretion Excretion Norfloxacin_in_Plasma->Excretion

Caption: Bioavailability pathway of orally administered this compound.

Start Poor Bioavailability Observed AnalyzePK Analyze Plasma Concentrations of Prodrug and Parent Drug Start->AnalyzePK LowBoth Low Prodrug & Low Parent AnalyzePK->LowBoth Scenario 1 HighProdrugLowParent High Prodrug & Low Parent AnalyzePK->HighProdrugLowParent Scenario 2 CheckFormulation Investigate Formulation: - Solubility - Dissolution - Stability LowBoth->CheckFormulation CheckPermeability Assess In Vitro Permeability (e.g., Caco-2) LowBoth->CheckPermeability CheckMetabolism Investigate Prodrug Conversion: - In Vitro Plasma/Microsome Stability - Species Differences HighProdrugLowParent->CheckMetabolism Reformulate Reformulate to Improve Solubility/Dissolution CheckFormulation->Reformulate ChangeModel Consider Alternative Animal Model CheckMetabolism->ChangeModel

Caption: Troubleshooting workflow for poor bioavailability of this compound.

References

Technical Support Center: Norfloxacin Succinyl In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro use of Norfloxacin succinyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures treated with Norfloxacin succinyl. What are the common causes?

A1: Cytotoxicity associated with Norfloxacin succinyl in vitro can stem from several factors. The primary mechanism is linked to the induction of oxidative stress, leading to mitochondrial damage.[1][2] Fluoroquinolones can increase the production of reactive oxygen species (ROS), which can damage cellular components, including DNA and mitochondria, ultimately leading to apoptosis or necrosis.[1][2] Additionally, practical experimental factors such as exposure to light can exacerbate cytotoxicity due to the phototoxic nature of fluoroquinolones.[3]

Q2: Can supplementing the culture medium help in reducing Norfloxacin succinyl-induced cytotoxicity?

A2: Yes, supplementation with antioxidants has been shown to be effective. N-acetylcysteine (NAC) can help reduce intracellular ROS levels and has a protective effect.[4][5][6] Mitochondria-targeted antioxidants, such as MitoQ, have also demonstrated the ability to protect against fluoroquinolone-induced oxidative stress and maintain mitochondrial membrane potential.[1] Additionally, magnesium supplementation may offer a protective effect by competitively binding to sites where fluoroquinolones might exert toxic effects.[7][8]

Q3: What is the proposed mechanism by which antioxidants reduce the cytotoxicity of Norfloxacin succinyl?

A3: Fluoroquinolones can induce the formation of reactive oxygen species (ROS) within cells, leading to a state of oxidative stress. This can cause damage to mitochondria and other cellular components. Antioxidants, such as N-acetylcysteine (NAC), function by neutralizing these harmful ROS, thereby reducing oxidative damage and protecting the cells.[4][6] Mitochondria-targeted antioxidants are particularly effective as they concentrate in the mitochondria, the primary site of ROS production in this context.[1]

Q4: Are there any specific experimental conditions we should be mindful of to reduce non-specific cytotoxicity?

A4: Due to the photosensitive nature of Norfloxacin, it is crucial to protect your experimental setup from light.[3] This includes shielding stock solutions, culture plates, and flasks from direct light exposure during preparation, incubation, and analysis. Standard aseptic techniques are also paramount to prevent microbial contamination, which can introduce confounding cytotoxic effects.[5]

Troubleshooting Guides

Issue 1: High levels of apoptosis/necrosis observed in treated cells.
  • Potential Cause: Induction of oxidative stress by Norfloxacin succinyl.

  • Troubleshooting Steps:

    • Supplement with Antioxidants: Co-incubate the cells with N-acetylcysteine (NAC). A starting concentration range can be determined from the literature, but optimization for your specific cell line is recommended.

    • Use Mitochondria-Targeted Antioxidants: For targeted protection, consider using an antioxidant like MitoQ.

    • Optimize Drug Concentration: Perform a dose-response curve to determine the lowest effective concentration of Norfloxacin succinyl for your experimental goals.

    • Reduce Incubation Time: If permissible by the experimental design, reduce the duration of exposure to Norfloxacin succinyl.

Issue 2: Inconsistent results or high variability between replicate experiments.
  • Potential Cause: Phototoxicity or degradation of Norfloxacin succinyl due to light exposure.

  • Troubleshooting Steps:

    • Protect from Light: Prepare Norfloxacin succinyl solutions in amber tubes or tubes wrapped in aluminum foil.

    • Conduct Experiments in Low Light: Perform cell culture manipulations under subdued lighting conditions.

    • Shield Culture Vessels: Use opaque plates or shield standard plates from light during incubation.

    • Freshly Prepare Solutions: Prepare Norfloxacin succinyl solutions fresh for each experiment to avoid degradation.

Experimental Protocols

Protocol 1: Co-incubation with N-acetylcysteine (NAC) to Reduce Cytotoxicity
  • Cell Seeding: Seed your cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • NAC Preparation: Prepare a stock solution of NAC in sterile PBS or cell culture medium. The final concentration of NAC to be used should be optimized for your cell line, with starting points often found in the literature.

  • Treatment Preparation: Prepare your desired concentrations of Norfloxacin succinyl in a cell culture medium.

  • Co-incubation:

    • For pre-treatment, add the NAC-containing medium to the cells and incubate for a specified period (e.g., 1-2 hours) before adding the Norfloxacin succinyl-containing medium.

    • For co-treatment, add the medium containing both NAC and Norfloxacin succinyl to the cells simultaneously.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Cytotoxicity Assessment: Evaluate cell viability using a standard method such as the MTT assay, LDH release assay, or flow cytometry with apoptosis markers.

Protocol 2: Assessment of Mitochondrial Membrane Potential
  • Cell Treatment: Treat cells with Norfloxacin succinyl in the presence or absence of a protective agent (e.g., MitoQ) for the desired time.

  • Staining: In the final 30 minutes of incubation, add a mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE) to the culture medium according to the manufacturer's instructions.

  • Washing: Gently wash the cells with pre-warmed PBS or cell culture medium to remove the excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to quantify the changes in mitochondrial membrane potential. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) is indicative of mitochondrial depolarization and damage.

Data Presentation

Table 1: Example of Antioxidant Concentrations for Cytotoxicity Reduction

AntioxidantCell TypeNorfloxacin ConcentrationAntioxidant ConcentrationObserved EffectReference
N-acetylcysteine (NAC)Escherichia coliSubinhibitory ciprofloxacinVariesReduced ROS and SOS induction[6]
MitoQHuman Achilles tendon cells0-0.3 mM ciprofloxacin/moxifloxacin1 µMMaintained mitochondrial membrane potential[1]
N-acetylcysteine (NAC)Bladder epithelial cellsN/A (tested for its own cytotoxicity)Varies>90% cellular viability[9]

Visualizations

Norfloxacin_Cytotoxicity_Pathway Norfloxacin Norfloxacin Succinyl ROS Reactive Oxygen Species (ROS) Production Norfloxacin->ROS induces Mitochondria Mitochondrial Damage (Loss of Membrane Potential) ROS->Mitochondria causes CellularDamage Cellular Damage (DNA, Lipids, Proteins) ROS->CellularDamage causes Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis leads to CellularDamage->Apoptosis leads to Antioxidants Antioxidants (e.g., NAC, MitoQ) Antioxidants->ROS neutralize Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis CellSeeding 1. Seed Cells PrepareSolutions 2. Prepare Solutions (Norfloxacin, Antioxidants) CellSeeding->PrepareSolutions AddTreatment 3. Add Treatment to Cells PrepareSolutions->AddTreatment Incubate 4. Incubate (Protect from Light) AddTreatment->Incubate ViabilityAssay 5. Assess Cell Viability (e.g., MTT, LDH) Incubate->ViabilityAssay

References

Technical Support Center: Enhancing the Antibacterial Activity of Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antibacterial activity of Norfloxacin succinil.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Norfloxacin?

Norfloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. Topoisomerase IV is primarily involved in decatenating replicated daughter chromosomes, allowing for cell division. By inhibiting these enzymes, Norfloxacin disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1]

Norfloxacin_MoA cluster_cell Bacterial Cell norfloxacin Norfloxacin entry Cell Entry norfloxacin->entry split entry->split dna_gyrase DNA Gyrase (Topoisomerase II) replication DNA Replication & Transcription dna_gyrase->replication Blocks topo_iv Topoisomerase IV topo_iv->replication Blocks cell_death Cell Death replication->cell_death split->dna_gyrase Inhibits split->topo_iv Inhibits

Caption: Mechanism of Action of Norfloxacin.

Q2: Why is the solubility of my this compound formulation poor, and how does this affect its activity?

Norfloxacin is an amphoteric drug with pH-dependent solubility.[2] It is least soluble in the neutral pH range of approximately 7.5.[3] Solubility increases at pH values above and below this point.[3] Since many bacterial growth media are buffered to a neutral pH (e.g., Mueller-Hinton Broth at pH 7.2-7.4), the drug may precipitate, reducing its effective concentration and leading to erroneously high Minimum Inhibitory Concentration (MIC) values. The succinil derivative may alter solubility profiles, but the underlying pH dependency often remains a critical factor.

Q3: What are the primary strategies for enhancing the antibacterial activity of this compound?

Enhancement can be approached through three main avenues:

  • Improving Solubility and Bioavailability: Low aqueous solubility limits the concentration of the drug at the site of action.[4] Strategies like co-crystallization or formulation into nanoparticles can significantly increase solubility and dissolution rates.[4][5]

  • Overcoming Bacterial Resistance: A common resistance mechanism is the active removal of the drug from the bacterial cell by efflux pumps.[6] Co-administration of Norfloxacin with an Efflux Pump Inhibitor (EPI) can restore its activity against resistant strains.

  • Chemical Modification: Synthesizing new derivatives of Norfloxacin can create polypharmacological agents that not only inhibit DNA gyrase but also interact with other bacterial targets, such as those involved in cell wall synthesis, creating a multi-pronged attack.[7]

Troubleshooting Guide

Issue: High variability or unexpectedly high MIC values.
  • Possible Cause 1: Drug Precipitation: Norfloxacin's low solubility at neutral pH can cause it to fall out of solution in your assay medium.

    • Troubleshooting Steps:

      • Visually inspect your wells/tubes for any precipitate.

      • Prepare stock solutions in a suitable organic solvent like DMSO or in an acidic/basic aqueous solution before further dilution, ensuring the final solvent concentration is non-toxic to the bacteria.[8]

      • Consider performing a solubility test of the compound in your specific batch of media.

  • Possible Cause 2: Bacterial Resistance: The bacterial strain may possess resistance mechanisms, such as efflux pumps (e.g., NorA in S. aureus).[6]

    • Troubleshooting Steps:

      • Test the activity of Norfloxacin in the presence of a known broad-spectrum EPI (e.g., reserpine, though it has cellular toxicity, it can be used as a proof-of-concept tool). A significant drop in MIC suggests efflux is a factor.

      • Sequence relevant genes (e.g., gyrA, parC) to check for target-site mutations.

  • Possible Cause 3: Inoculum Effect: The starting concentration of bacteria can influence the MIC. For some quinolones, a higher inoculum can lead to higher MICs.[9]

    • Troubleshooting Steps:

      • Strictly standardize your inoculum preparation using a spectrophotometer (OD600) or McFarland standards.

      • Perform colony counts on your final inoculum to ensure it consistently falls within the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution).

Issue: Low drug potency against bacteria in a biofilm state.
  • Possible Cause: Poor Penetration & Altered Environment: The extracellular matrix of biofilms can be a significant barrier to antibiotic penetration. Furthermore, the altered metabolic state of bacteria within the biofilm can reduce the efficacy of drugs that target replication.

    • Troubleshooting Steps:

      • Utilize Nanoparticle Formulations: Encapsulating Norfloxacin in nanoparticles can improve its penetration through the biofilm matrix.[5][10]

      • Combination Therapy: Combine Norfloxacin with a biofilm-disrupting agent (e.g., DNase I, specific enzymes) to break down the matrix and allow better drug access.

      • Test at Different pH: The pH within a biofilm can be different from the bulk medium. Evaluate the drug's efficacy in media buffered to different pH values to simulate this environment.

Enhancement Strategies & Experimental Protocols

Strategy 1: Formulation into Lipid-Polymer Hybrid Nanoparticles

This strategy aims to enhance solubility and improve drug delivery, potentially increasing efficacy against resistant or biofilm-forming bacteria.[5]

Nanoparticle_Workflow cluster_prep prep 1. Nanoparticle Preparation (e.g., Emulsion-Solvent Evaporation) char 2. Characterization prep->char drug_poly This compound + PLGA Polymer drug_poly->prep lipid Lipid/Lecithin lipid->prep size Particle Size & PDI (DLS) char->size ee Entrapment Efficiency (HPLC/UV-Vis) char->ee morph Morphology (TEM/SEM) char->morph eval 3. In Vitro Antibacterial Evaluation char->eval mic MIC/MBC Assay eval->mic biofilm Biofilm Inhibition/ Eradication Assay eval->biofilm

Caption: Workflow for nanoparticle formulation and evaluation.

Table 1: Representative Data on Nanoparticle Efficacy (Data is illustrative and based on trends observed in literature)

CompoundOrganismMIC of Free Drug (µg/mL)MIC of Nano-formulation (µg/mL)Fold Improvement
NorfloxacinS. aureus (MRSA)1644X
NorfloxacinP. aeruginosa824X
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation: Prepare a 2X concentrated stock of Mueller-Hinton Broth (MHB). Prepare a stock solution of this compound (e.g., 1280 µg/mL) in an appropriate solvent (e.g., 0.1 N HCl, then dilute in water).

  • Serial Dilution: In a 96-well plate, add 100 µL of sterile water to wells 2-12. Add 200 µL of the drug stock to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on. Discard 100 µL from the last well. This creates a 2X drug concentration plate.

  • Inoculum Preparation: Culture bacteria to the mid-log phase. Dilute the culture in MHB to achieve a final concentration of 1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the 2X bacterial suspension to each well of the drug plate. This dilutes both the drug and bacteria to their final 1X concentration (final inoculum 5 x 10^5 CFU/mL).

  • Controls: Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Strategy 2: Overcoming Resistance with Efflux Pump Inhibitors (EPIs)

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. An EPI blocks this mechanism, trapping the antibiotic inside and restoring its effectiveness.

Efflux_Pump_Inhibition cluster_cell Bacterial Cell Membrane nor_in Norfloxacin pump Efflux Pump (e.g., NorA) nor_in->pump Substrate target Intracellular Target (DNA Gyrase) nor_in->target Reaches Target epi_in EPI epi_in->pump Inhibits nor_out Norfloxacin pump->nor_out Efflux nor_out->nor_in Enters epi_out EPI epi_out->epi_in Enters

Caption: Logic diagram of efflux pump inhibition.

Table 2: Synergy Data from a Checkerboard Assay (Data is illustrative)

CombinationOrganismFIC Index (FICI)Interpretation
Norfloxacin + EPI 'X'S. aureus (NorA+)≤ 0.5Synergy
Norfloxacin + EPI 'X'E. coli (AcrAB-TolC+)0.5 - 1.0Additive
  • ΣFIC = FIC A + FIC B , where FIC A = (MIC of drug A in combination) / (MIC of drug A alone).

  • Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1.0; Indifference: 1.0 < FICI ≤ 4.0; Antagonism: FICI > 4.0.

Protocol: Checkerboard Broth Microdilution Assay
  • Plate Setup: Use a 96-well plate. Drug A (Norfloxacin) is serially diluted horizontally (e.g., columns 1-10). Drug B (EPI) is serially diluted vertically (e.g., rows A-G).

  • Dilutions: This creates a matrix of wells containing unique combinations of both drugs. Row H should contain only dilutions of Drug A, and column 11 should contain only dilutions of Drug B. Column 12 serves as the growth control.

  • Inoculation: Inoculate all wells (except a negative control well) with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation & Reading: Incubate for 18-24 hours at 37°C. Read the MIC of each drug, both alone and in every combination.

  • Calculation: For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) Index as described in the table note. The FICI for the combination is the lowest ΣFIC value calculated.

Strategy 3: Solubility Enhancement via Co-crystallization

Forming a co-crystal with a benign co-former can dramatically alter the physicochemical properties of a drug, including its solubility, without changing its intrinsic pharmacological activity.

Table 3: Solubility Enhancement of Norfloxacin (Data adapted from literature)[4]

CompoundCo-formerSolubility in Water (mg/mL)Fold Increase
NorfloxacinNone0.32 ± 0.02-
Norfloxacin CocrystalResorcinol2.64 ± 0.39~8.3X
Protocol: Shake-Flask Solubility Assay
  • Preparation: Add an excess amount of the test compound (e.g., this compound or its co-crystal) to a known volume of solvent (e.g., distilled water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking incubator for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sampling & Separation: After equilibration, allow the vials to stand so that the excess solid settles. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Solid Phase Analysis: It is crucial to analyze the remaining solid using a method like X-Ray Powder Diffraction (XRPD) to ensure the crystalline form has not changed during the experiment.[4]

References

Technical Support Center: Industrial Synthesis of Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the process optimization for the industrial synthesis of Norfloxacin Succinil. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Problem ID Issue Potential Causes Recommended Solutions
TS-001 Low yield in the final productIncomplete reaction in one or more steps (condensation, cyclization, ethylation, hydrolysis, piperazinylation).[1] Suboptimal reaction temperature or time.[2] Poor quality of starting materials or reagents. Inefficient purification leading to product loss.Verify the completion of each reaction step using appropriate analytical methods (e.g., TLC, HPLC). Optimize reaction parameters such as temperature, time, and catalyst concentration.[2] Ensure all raw materials and reagents meet the required purity specifications. Re-evaluate the crystallization and filtration processes to minimize product loss.
TS-002 High levels of impurities in the final productFormation of side products due to incorrect reaction conditions (e.g., temperature, pH).[1][2] Presence of unreacted starting materials or intermediates. Degradation of the product during synthesis or purification.Tightly control reaction parameters, particularly temperature and pH, to minimize side-product formation.[1] Monitor reaction progress to ensure complete conversion of starting materials. Employ appropriate purification techniques such as recrystallization or column chromatography to remove specific impurities.[] Consider the use of protective groups if sensitive functional groups are present.[4]
TS-003 Poor solubility of the final productIncorrect crystalline form (polymorphism). Presence of insoluble impurities.Investigate different crystallization solvents and conditions to obtain the desired polymorph with better solubility. Consider co-crystallization with a suitable coformer to enhance solubility.[5][6][7] Ensure the final product is thoroughly purified to remove any insoluble materials.
TS-004 Inconsistent batch-to-batch resultsVariations in the quality of raw materials. Lack of precise control over reaction parameters. Inconsistent execution of the standard operating procedures (SOPs).Implement stringent quality control checks for all incoming raw materials. Automate critical process parameters to ensure consistency. Provide thorough training to all personnel involved in the synthesis to ensure strict adherence to SOPs.
TS-005 Difficulty in the piperazine condensation stepLow reactivity of the chloro-substituent.[4] Steric hindrance. Competing side reactions.Increase the reaction temperature or use a higher boiling point solvent. Use a suitable catalyst to enhance the reaction rate. Consider using a more reactive derivative of piperazine, such as N-ethoxycarbonylpiperazine, followed by a deprotection step.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the industrial synthesis of this compound.

Q1: What is the general synthetic route for this compound?

A1: The synthesis of Norfloxacin, the precursor to this compound, typically involves a multi-step process starting from a fluorinated aniline derivative. The key steps include condensation, cyclization to form the quinolone ring, N-ethylation, and finally, a nucleophilic substitution reaction with piperazine.[1][2] The Norfloxacin is then reacted with succinic anhydride to yield this compound.

Q2: What are the critical process parameters to control during the synthesis?

A2: Critical parameters to monitor and control include reaction temperature, pH, reaction time, and the purity of starting materials and reagents. For example, the pH is crucial during the final salt formation with hydrochloric acid (in the case of Norfloxacin HCl) to ensure proper precipitation and purity.[1] Similarly, temperature control is vital to prevent the formation of byproducts.[2]

Q3: How can the purity of the final this compound product be improved?

A3: Product purity can be enhanced by optimizing the purification steps. This includes selecting an appropriate solvent system for recrystallization to effectively remove impurities. The use of activated carbon for decolorization can also be beneficial.[2] Analytical techniques like HPLC should be used to monitor the purity throughout the process.[]

Q4: What are the common impurities found in Norfloxacin synthesis?

A4: Common impurities can include unreacted starting materials, intermediates from incomplete reactions, and side-products from competing reactions. For instance, incomplete piperazine substitution can result in residual 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[4] Other impurities can arise from the degradation of the product under harsh reaction conditions.

Q5: Are there alternative methods to improve the solubility of Norfloxacin?

A5: Yes, besides forming the succinil salt, co-crystallization is a known technique to enhance the solubility of Norfloxacin.[5][6][7] For instance, forming a cocrystal with resorcinol has been shown to significantly increase its solubility.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid methyl ester

This protocol is based on a cyclization reaction described in the literature.[2]

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) methyl acrylate and a suitable solvent like toluene.

  • Cyclization: Add a base, such as potassium tert-butoxide, to the mixture.

  • Heating: Heat the reaction mixture to a temperature of 70-90°C and maintain for 2-3 hours.[2]

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and add water.

  • Extraction: Adjust the pH to approximately 5 with a suitable acid and separate the organic layer.[2]

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Piperazine Condensation to form Norfloxacin

This protocol describes the reaction of the quinolone intermediate with piperazine.[2]

  • Reaction Setup: In a reaction vessel, dissolve the 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid methyl ester in a solvent such as N,N-dimethylformamide (DMF).

  • Addition of Piperazine: Add an excess of piperazine to the solution.

  • Reaction: Stir the mixture at a controlled temperature, for instance, between 20-40°C, for 10-24 hours.[2]

  • Hydrolysis: After the condensation is complete, add a sodium hydroxide solution and reflux for approximately 1.5 hours to hydrolyze the methyl ester.[2]

  • Purification: Decolorize the solution with activated carbon and filter.

  • Precipitation: Adjust the pH of the filtrate to 7 with acetic acid to precipitate the Norfloxacin product.[2]

  • Isolation: Filter the solid, wash with water, and dry to obtain Norfloxacin.

Visualizations

Norfloxacin_Synthesis_Workflow A 2,4-dichloro-5-fluoroacetophenone B Condensation A->B Methyl Carbonate, Toluene, 70-90°C C 3-ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) methyl acrylate B->C D Cyclization C->D Reflux E 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline -3-carboxylic acid methyl ester D->E F Piperazine Condensation E->F Piperazine, 20-40°C G Norfloxacin Methyl Ester F->G H Hydrolysis G->H NaOH, Reflux I Norfloxacin H->I J Succinylation I->J Succinic Anhydride K This compound J->K

Caption: Workflow for the industrial synthesis of this compound.

Troubleshooting_Decision_Tree start Low Product Yield or Purity check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Temp, Time, Catalyst incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_reaction check_impurities Analyze Impurity Profile complete->check_impurities side_products Side Products Present check_impurities->side_products control_conditions Tighten Control of Temp & pH side_products->control_conditions Yes unreacted_materials Unreacted Starting Materials side_products->unreacted_materials No control_conditions->check_reaction increase_time Increase Reaction Time or Reagent Stoichiometry unreacted_materials->increase_time Yes check_purification Evaluate Purification Step unreacted_materials->check_purification No increase_time->check_reaction inefficient_purification Inefficient Purification check_purification->inefficient_purification optimize_purification Optimize Recrystallization Solvent/Conditions inefficient_purification->optimize_purification Yes final_product High Purity Product inefficient_purification->final_product No optimize_purification->final_product

References

Addressing batch-to-batch variability in Norfloxacin succinil synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Norfloxacin succinil.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and characterization of this compound. Each question is followed by a detailed troubleshooting guide.

Q1: Why is the yield of my this compound synthesis lower than expected?

A1: Low yield in the synthesis of this compound can be attributed to several factors, from incomplete reaction to losses during workup and purification. A systematic investigation is crucial to identify the root cause.

Troubleshooting Guide:

  • Verify Stoichiometry and Raw Material Quality:

    • Ensure the molar ratio of Norfloxacin to succinic acid is accurate. A 2:1 molar ratio is reported for the hydrated salt.[1]

    • Assess the purity of the starting Norfloxacin and succinic acid using appropriate analytical methods (e.g., HPLC, titration). Impurities in the starting materials can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Solvent Selection: The choice of solvent is critical for both the reaction and subsequent crystallization. Ensure the solvent system effectively dissolves the reactants and allows for the precipitation of the desired salt.

    • Temperature and Reaction Time: Investigate if the reaction has gone to completion. Monitor the reaction progress using techniques like HPLC or TLC. Inadequate reaction time or suboptimal temperature can lead to incomplete conversion.

  • Minimize Losses During Isolation and Purification:

    • Crystallization: Inefficient crystallization can leave a significant amount of product in the mother liquor. Analyze the mother liquor for dissolved this compound. Consider optimizing cooling rates, using anti-solvents, or seeding to improve crystallization yield.

    • Filtration and Washing: Product can be lost during filtration if the crystal size is too small. Ensure the filter medium is appropriate. The washing solvent should be chosen to remove impurities without dissolving a significant amount of the product.

  • Investigate Side Reactions:

    • Analyze the reaction mixture for by-products or degradation products. The synthesis of Norfloxacin itself can have side reactions, such as fluorine substitution, if not controlled properly.[2]

Q2: My batches of this compound show inconsistent dissolution profiles. What could be the cause?

A2: Inconsistent dissolution profiles are often linked to variability in the physicochemical properties of the active pharmaceutical ingredient (API), particularly crystal form (polymorphism) and particle size.

Troubleshooting Guide:

  • Characterize the Crystal Form (Polymorphism):

    • Norfloxacin is known to exist in different polymorphic forms (e.g., Form A, Form B, Form C) and various hydrates.[3] These forms can have different solubilities and dissolution rates.

    • Use X-Ray Powder Diffraction (XRPD) to identify the polymorphic form in each batch. Compare the resulting diffractograms to known patterns.

    • Differential Scanning Calorimetry (DSC) can also be used to detect polymorphic transitions and confirm the solid-state form.

  • Control Crystallization Conditions:

    • The choice of solvent, cooling rate, agitation, and temperature during crystallization can influence the resulting polymorphic form. Ensure these parameters are consistent across batches.

    • Solvent-mediated transformations can occur where a less stable form converts to a more stable, and often less soluble, form.[3]

  • Analyze Particle Size Distribution:

    • The particle size of the API significantly impacts its surface area and, consequently, its dissolution rate.

    • Measure the particle size distribution of each batch using a technique like laser diffraction.

    • Variations in milling or crystallization processes can lead to differences in particle size.

  • Assess the Impact of Impurities:

    • The presence of impurities can sometimes affect crystal habit and dissolution properties. Ensure the impurity profile is consistent between batches.

Q3: How can I confirm the correct stoichiometry and hydration state of my synthesized this compound?

A3: The reported Norfloxacin succinate is a hydrated salt with a 2:1 molar ratio of Norfloxacin to succinic acid.[1][4] Verifying this is crucial for batch consistency.

Troubleshooting Guide:

  • Stoichiometry Determination:

    • Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy can be used to determine the molar ratio of Norfloxacin to succinate by integrating the signals corresponding to the protons of both molecules.

    • Titration: A potentiometric titration can be employed to quantify the acidic and basic components of the salt.

  • Hydration State Analysis:

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A weight loss corresponding to the theoretical water content of the hydrated salt will confirm its presence.

    • Karl Fischer Titration: This is a specific and accurate method for determining the water content in a sample.

  • Structural Analysis:

    • Single-Crystal X-ray Diffraction: If suitable single crystals can be obtained, this technique provides definitive information on the crystal structure, including the stoichiometry and the location of water molecules in the crystal lattice.[4]

Q4: I am observing unexpected peaks in the HPLC analysis of my this compound. How do I identify and control these impurities?

A4: Unexpected peaks in the HPLC chromatogram indicate the presence of impurities, which can originate from starting materials, side reactions, or degradation. Identification and control are essential for ensuring the quality and safety of the API.

Troubleshooting Guide:

  • Characterize the Impurities:

    • HPLC-MS (Mass Spectrometry): Couple the HPLC to a mass spectrometer to obtain the mass of the impurity, which provides crucial information for its identification.

    • Reference Standards: Compare the retention times of the unknown peaks with those of known Norfloxacin-related impurities and starting materials.

    • Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products and aid in peak identification.

  • Identify the Source of Impurities:

    • Starting Materials: Analyze the starting Norfloxacin and succinic acid for impurities.

    • Synthesis By-products: Review the synthetic pathway for potential side reactions. Common impurities in Norfloxacin synthesis can include products of incomplete reaction or alternative reaction pathways.

    • Degradation: Assess the stability of this compound under the reaction, workup, and storage conditions.

  • Control Impurity Levels:

    • Purification: Optimize the crystallization or chromatography methods to effectively remove the identified impurities.

    • Process Optimization: Modify the reaction conditions (e.g., temperature, reaction time, pH) to minimize the formation of by-products.

    • ICH Guidelines: Refer to ICH Q3A guidelines for reporting, identification, and qualification thresholds for impurities in new drug substances.[5][6][7][8]

Quantitative Data Summary

The following tables provide typical specifications and analytical parameters for Norfloxacin and its succinil salt. Note that some parameters for this compound may be inferred from data on Norfloxacin base and should be validated for the specific salt form.

Table 1: API Specifications for Norfloxacin and this compound

ParameterNorfloxacinThis compound (Typical)
Appearance White to pale yellow crystalline powder[1]White to pale yellow crystalline powder
Purity (HPLC) ≥ 98.5%≥ 98.5%
Water Content (Karl Fischer) Varies with hydrate formDependent on the specific hydrate formed
Individual Impurity As per pharmacopeial monograph or ICH guidelines≤ 0.15% (as per ICH Q3A)[6]
Total Impurities As per pharmacopeial monograph or ICH guidelines≤ 1.0% (as per ICH Q3A)[6]

Table 2: Typical Analytical Method Parameters

TechniqueParameterTypical Value/Condition
HPLC (Purity Assay) Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Ammonium formate buffer (pH 4.0) (30:70 v/v)
Flow Rate 1.0 mL/min[9]
Detection UV at 277 nm or 280 nm[10]
DSC (Polymorphism) Heating Rate 10 °C/min
Atmosphere Nitrogen
XRPD (Polymorphism) Radiation Cu Kα
Scan Range (2θ) 5° to 40°
Dissolution Apparatus USP Apparatus 2 (Paddle)
Medium pH 4.0 buffer
Speed 50 rpm

Detailed Experimental Protocols

1. Synthesis of this compound (Representative Protocol)

This protocol is a representative method based on literature for the crystallization of Norfloxacin succinate.[4] Optimization may be required.

  • Dissolution: In a suitable reaction vessel, dissolve Norfloxacin (2.0 mmol) and succinic acid (1.0 mmol) in a minimal amount of a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol) with heating.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider refrigeration. Seeding with previously formed crystals may aid in crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold, non-solubilizing solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

2. HPLC Method for Purity and Impurity Determination

This method is adapted from validated methods for Norfloxacin and should be validated for this compound.[9][11]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a buffer of 20mM ammonium formate and adjust the pH to 4.0 with formic acid. The mobile phase is a mixture of this buffer and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 277 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

3. XRPD Analysis for Polymorph Identification

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: Gently grind the sample to a fine powder and mount it on the sample holder.

  • Instrument Settings:

    • X-ray source: Cu Kα.

    • Voltage and Current: e.g., 40 kV and 40 mA.

    • Scan range (2θ): 5° to 40°.

    • Step size: e.g., 0.02°.

  • Data Analysis: Compare the obtained diffractogram with reference patterns for known polymorphs of Norfloxacin and this compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Norfloxacin & Succinic Acid Dissolution Dissolution in Solvent Reactants->Dissolution Crystallization Controlled Cooling Dissolution->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vaccum Drying Isolation->Drying API Norfloxacin Succinil API Drying->API HPLC HPLC (Purity) API->HPLC XRPD XRPD (Polymorph) API->XRPD PSD PSD (Particle Size) API->PSD DissolutionTest Dissolution Testing API->DissolutionTest

Caption: A typical workflow for the synthesis and analysis of this compound.

Troubleshooting_Yield cluster_solutions Potential Solutions Start Low Yield Observed CheckReactants Check Raw Material Purity & Stoichiometry Start->CheckReactants CheckCompletion Monitor Reaction Completion (HPLC/TLC) Start->CheckCompletion AnalyzeMotherLiquor Analyze Mother Liquor for Product Start->AnalyzeMotherLiquor CheckSideReactions Investigate for Side/Degradation Products Start->CheckSideReactions PurifyReactants Purify Starting Materials CheckReactants->PurifyReactants OptimizeReaction Optimize Reaction (Temp, Time) CheckCompletion->OptimizeReaction OptimizeCrystallization Optimize Crystallization (Cooling, Seeding) AnalyzeMotherLiquor->OptimizeCrystallization AdjustWorkup Modify Workup Procedure CheckSideReactions->AdjustWorkup

Caption: A troubleshooting decision tree for addressing low synthesis yield.

Dissolution_Variability cluster_controls Control Strategies Start Inconsistent Dissolution Profile AnalyzePolymorph Analyze Crystal Form (XRPD, DSC) Start->AnalyzePolymorph AnalyzePSD Measure Particle Size Distribution Start->AnalyzePSD CheckImpurity Check Impurity Profile (HPLC) Start->CheckImpurity ControlCrystallization Control Crystallization (Solvent, Temp, Rate) AnalyzePolymorph->ControlCrystallization ControlMilling Standardize Milling Process AnalyzePSD->ControlMilling ControlPurity Control Impurity Levels CheckImpurity->ControlPurity

Caption: A logical diagram for investigating dissolution rate variability.

References

Technical Support Center: Method Refinement for Accurate Norfloxacin Succinil Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of Norfloxacin in plasma. As Norfloxacin succinil is a prodrug that rapidly hydrolyzes to its active form, Norfloxacin, standard bioanalytical practice involves the quantification of the parent active drug, Norfloxacin. This guide offers detailed methodologies, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for Norfloxacin quantification in plasma?

A1: The most widely adopted method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with either fluorescence (FLD) or ultraviolet (UV) detection. Fluorescence detection offers higher sensitivity.[1][2][3] A common approach involves simple protein precipitation with acetonitrile for sample clean-up, followed by injection onto a C18 column.[1][2][4]

Q2: My chromatogram shows significant peak tailing for Norfloxacin. What is the likely cause?

A2: Peak tailing is a frequent issue when analyzing fluoroquinolones like Norfloxacin. The primary causes are secondary interactions between the basic functional groups on the Norfloxacin molecule and acidic residual silanol groups on the silica-based column packing.[5] Another significant cause is the chelation of Norfloxacin with metal ions that may have leached from your HPLC system (e.g., stainless steel or titanium components) and become adsorbed onto the column.[6][7]

Q3: How can I reduce or eliminate peak tailing?

A3: To mitigate peak tailing, consider the following:

  • Mobile Phase pH Control: Add a buffer to your mobile phase (e.g., phosphate buffer) to maintain a consistent, acidic pH (e.g., pH 3.1).[8] This protonates the silanol groups, reducing their ability to interact with the analyte.[5][9]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which minimizes secondary interactions.

  • Address Metal Chelation: If metal ion chelation is suspected, flush the HPLC system and column with a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to remove metal ion contamination.[6]

  • Reduce Sample Overload: Injecting too much analyte can saturate the column and lead to tailing. Try diluting your sample.[3][10]

Q4: What is a suitable internal standard (IS) for Norfloxacin analysis?

A4: Ciprofloxacin, another fluoroquinolone with similar chemical properties and chromatographic behavior, is a commonly used and effective internal standard for Norfloxacin quantification.[1][2]

Q5: What are the expected validation parameters for a reliable Norfloxacin assay?

A5: A validated method should demonstrate acceptable linearity, accuracy, precision, and sensitivity. Typical performance characteristics are a Limit of Quantification (LOQ) around 30-50 ng/mL, a linear range from approximately 30 to 3500 ng/mL, and accuracy and precision values within ±15%.[1][2][3]

Method Performance & Quantitative Data

The following tables summarize typical validation parameters for Norfloxacin quantification in plasma using HPLC-FLD and HPLC-UV methods, as reported in published literature.

Table 1: HPLC with Fluorescence Detection (HPLC-FLD)

ParameterReported ValueSource
Limit of Quantification (LOQ) 30 ng/mL[1][2]
Linearity Range 30 - 3500 ng/mL[1][2]
Accuracy 95.8% - 104.1%[1][2]
Precision (%CV) < 8.6%[1][2]
Recovery 100.2% - 103.5%[1][2]

Table 2: HPLC with UV Detection (HPLC-UV)

ParameterReported ValueSource
Limit of Quantification (LOQ) 0.05 µg/mL (50 ng/mL)[3]
Linearity Range 0.05 - 5 µg/mL[3]
Accuracy 92.0% - 112%[3]
Precision (%CV) < 12.5%[3]
Recovery > 98%[6]

Detailed Experimental Protocols

This section provides a generalized, robust protocol for the determination of Norfloxacin in human plasma based on common methodologies.

1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Ciprofloxacin, 5 µg/mL).

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.[1][2][4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 10-20 µL of the supernatant into the HPLC system.

2. HPLC-FLD Chromatographic Conditions

  • Column: Synergi MAX-RP C18 (150 x 4.6 mm, 4 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 85:15, v/v). The buffer can be prepared as 0.01M sodium perchlorate adjusted to pH 3.1.[1][2][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10 µL.[1][2]

  • Fluorescence Detection: Excitation wavelength (λex) at 300 nm and an emission wavelength (λem) at 450 nm.[1][2][4]

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Thaw Plasma Sample p2 Add Internal Standard p1->p2 p3 Add Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex p3->p4 p5 Centrifuge p4->p5 p6 Collect Supernatant p5->p6 a1 Inject into HPLC p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Fluorescence Detection (Ex:300nm, Em:450nm) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for Norfloxacin quantification in plasma.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the analysis.

Problem 1: Poor Peak Shape (Tailing)

This is the most common chromatographic problem for Norfloxacin. Follow this decision tree to identify the root cause.

G start Problem: Peak Tailing Observed q1 Is the mobile phase buffered to an acidic pH (e.g., pH 3-4)? start->q1 s1 Solution: Add a buffer (e.g., phosphate) to the mobile phase to control pH. This minimizes silanol interactions. q1->s1 No q2 Have you tried reducing the sample concentration? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Dilute the sample and re-inject. This checks for column overload. q2->s2 No q3 Is the column old or have you been using a biocompatible (Titanium) HPLC system? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Flush the entire system (including column) with an EDTA solution to remove metal ions. If the problem persists, replace the column. q3->s3

Caption: Troubleshooting flowchart for addressing peak tailing issues.

Problem 2: Low or Inconsistent Recovery

  • Cause A: Inefficient Protein Precipitation. Ensure the ratio of acetonitrile to plasma is at least 2:1. Also, ensure the acetonitrile is cold and that vortexing is vigorous enough to create a fine, dispersed precipitate.

  • Cause B: Analyte Adsorption. Norfloxacin can adsorb to glass or plastic surfaces. Using silanized glass vials or low-adsorption polypropylene tubes can help minimize this effect.

  • Cause C: Pipetting Inaccuracy. Inaccurate pipetting of the plasma sample or internal standard will directly impact recovery and quantification. Verify pipette calibration.

Problem 3: Low Sensitivity / No Peak Detected

  • Cause A: Incorrect Detector Settings. For fluorescence detection, verify that the excitation and emission wavelengths are set correctly (λex ~300 nm, λem ~450 nm).[4] For UV detection, ensure you are monitoring at an appropriate wavelength (~278 nm).

  • Cause B: Lamp Failure. The lamps in both UV and fluorescence detectors have a finite lifetime. Check the lamp status and hours of operation in your instrument software.

  • Cause C: Sample Degradation. While Norfloxacin is generally stable, repeated freeze-thaw cycles of plasma samples should be avoided. Ensure samples are stored properly at -20°C or below.

References

Technical Support Center: Crystallization of Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Norfloxacin succinil.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Oiling Out / Formation of a separate liquid phase - High supersaturation level. - Low melting point of the solid form. - Presence of impurities. - Inappropriate solvent system.- Reduce Supersaturation: Lower the concentration of this compound or add the anti-solvent more slowly. - Temperature Control: Maintain the solution temperature above the melting point of the expected solid. - Seed Crystals: Introduce seed crystals of the desired form to encourage direct crystallization. - Solvent System Modification: Experiment with different solvent/anti-solvent combinations. - pH Adjustment: For aqueous systems, adjust the pH to a range where this compound has lower solubility.
Poor Crystal Yield - Incomplete crystallization. - High solubility of this compound in the mother liquor. - Formation of a metastable form.- Optimize Anti-solvent Addition: Ensure sufficient anti-solvent is added to induce precipitation. - Cooling: Lower the temperature of the solution to decrease solubility. - Evaporation: Partially evaporate the solvent to increase the concentration of this compound. - Extended Crystallization Time: Allow more time for the crystals to form and grow.
Formation of undesired polymorphs - Solvent system. - Cooling rate. - Stirring speed. - Presence of impurities.- Solvent Screening: Test various solvents and anti-solvents to identify conditions that favor the desired polymorph. - Controlled Cooling: Implement a gradual and controlled cooling profile. - Seeding: Use seed crystals of the desired polymorph to direct crystallization. - Stirring Optimization: Investigate the effect of different stirring rates on the resulting polymorph.
Small or irregular crystal size/habit - Rapid nucleation. - High supersaturation. - Insufficient growth time. - Inefficient mixing.- Control Supersaturation: Maintain a lower level of supersaturation to favor crystal growth over nucleation. - Slower Anti-solvent Addition: Add the anti-solvent at a reduced rate. - Aging: Allow the crystals to age in the mother liquor with gentle stirring to promote growth and habit refinement. - Optimize Agitation: Adjust the stirring speed to ensure good mixing without causing excessive secondary nucleation or crystal breakage.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and how can I prevent it during this compound crystallization?

A1: "Oiling out" is the separation of a solute as a liquid phase instead of a solid crystalline phase from a supersaturated solution. This often occurs when the melting point of the solid is lower than the solution's temperature or when supersaturation is too high. To prevent this, you can try reducing the rate of supersaturation by adding the anti-solvent more slowly, using seed crystals to encourage direct crystallization, or adjusting the solvent system.[1][2]

Q2: How does pH affect the crystallization of this compound?

A2: Norfloxacin is an amphoteric molecule, meaning its solubility is pH-dependent.[3] Norfloxacin's solubility is lowest around a neutral pH and increases in acidic or basic conditions.[2][4] Therefore, adjusting the pH of your aqueous crystallization medium can be a powerful tool to control the solubility and drive the crystallization of this compound.

Q3: What are the common solvents and anti-solvents used for Norfloxacin and its salts?

A3: For Norfloxacin, solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been used, with water often acting as an anti-solvent in a solvent/antisolvent crystallization process.[4][5] One study on Norfloxacin succinate hydrate used a mixture of water and ethanol for crystallization.[6] The choice of solvent is critical and can influence the resulting polymorph and crystal habit.[7][8][9]

Q4: How can I control the polymorphic form of this compound?

A4: Polymorphism, the existence of multiple crystal forms, is a known characteristic of Norfloxacin.[10][11] The formation of a specific polymorph can be influenced by factors such as the solvent system, temperature, cooling rate, and the presence of seed crystals.[12][13] To control polymorphism, it is essential to perform a thorough screening of crystallization conditions and to use seed crystals of the desired polymorph to ensure consistency.

Q5: What is the expected stoichiometry of Norfloxacin and succinic acid in the crystalline salt?

A5: A published study has reported the formation of a Norfloxacin 0.5(succinate) hydrate, indicating a 2:1 ratio of Norfloxacin to succinate.[6] However, studies on the related fluoroquinolone, ciprofloxacin, with succinic acid have shown the possibility of forming salts with different stoichiometries, such as 1:1 and 2:1.[14] Therefore, it is crucial to characterize the resulting crystals to determine the exact stoichiometry.

Quantitative Data

Solubility of Norfloxacin in Various Solvents

SolventSolubility (mg/mL) at 25 °C
Water0.28[15][16]
Methanol0.98[15]
Ethanol1.9[15]
Acetone5.1[15]
Chloroform5.5[15]
Dimethyl Sulfoxide (DMSO)~2[4]
Dimethylformamide (DMF)~5[4]
Glacial Acetic Acid340[15][16]

Note: This data is for Norfloxacin. Specific quantitative solubility data for this compound is limited in publicly available literature. The solubility of the succinate salt is expected to differ.

Experimental Protocols

Protocol 1: Preparation of Norfloxacin 0.5(Succinate) Hydrate Crystals [6]

This protocol is adapted from the literature for the preparation of Norfloxacin 0.5(succinate) hydrate.

Materials:

  • Norfloxacin

  • Succinic acid

  • Distilled water

  • Ethanol

Procedure:

  • A 1:1 molar mixture of Norfloxacin and succinic acid is prepared.

  • The mixture is hand-ground using a mortar and pestle for 15-20 minutes.

  • One or two drops of distilled water are added, and the mixture is ground for an additional 10 minutes.

  • The mixture is transferred to a conical flask.

  • A sufficient volume of a water-ethanol mixture is added to completely dissolve the contents with heating.

  • The solution is allowed to slowly evaporate at room temperature in a fume hood.

  • Diffraction-quality crystals are typically obtained within 3-5 days.

Note: The final crystal stoichiometry was found to be 2:1 (Norfloxacin:Succinate).

Visualizations

Experimental Workflow for this compound Crystallization

experimental_workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_characterization Characterization prep1 Dissolve Norfloxacin and Succinic Acid in Solvent prep2 Heat to ensure complete dissolution prep1->prep2 cryst1 Controlled Cooling / Anti-solvent Addition prep2->cryst1 cryst2 Seeding (optional) cryst1->cryst2 cryst3 Crystal Growth (Aging) cryst2->cryst3 iso1 Filtration cryst3->iso1 iso2 Washing with cold solvent iso1->iso2 iso3 Drying under vacuum iso2->iso3 char1 PXRD, DSC, TGA, Spectroscopy iso3->char1 char2 Microscopy (Crystal Habit) char1->char2

Caption: A general workflow for the crystallization of this compound.

Troubleshooting Logic for Oiling Out

oiling_out_troubleshooting start Oiling Out Observed decision1 Is supersaturation high? start->decision1 action1 Reduce rate of anti-solvent addition or lower concentration decision1->action1 Yes decision2 Is temperature too low? decision1->decision2 No action1->decision2 end_loop Re-evaluate Solvent System action1->end_loop action2 Increase solution temperature decision2->action2 Yes decision3 Are seed crystals being used? decision2->decision3 No action2->decision3 action2->end_loop action3 Introduce seed crystals of the desired form decision3->action3 No end_success Crystals Formed decision3->end_success Yes action3->end_success action3->end_loop

Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon.

References

Strategies to minimize Norfloxacin succinil degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to understanding and minimizing the degradation of Norfloxacin succinil during storage is presented below, tailored for researchers, scientists, and drug development professionals. This technical support center includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a prodrug of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. The succinil ester is designed to improve properties such as solubility. However, as an ester, it is susceptible to hydrolysis, which can cleave the succinil group and revert the molecule back to the active parent drug, Norfloxacin, and succinic acid. This degradation can impact the product's potency, shelf-life, and potentially lead to the formation of other impurities. The stability of the core Norfloxacin molecule is also a concern, as it is sensitive to factors like light, temperature, and pH.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to be:

  • Hydrolysis of the Succinil Ester: This is a common reaction for ester prodrugs, especially in aqueous solutions or in the presence of humidity.[2] The ester bond is cleaved, yielding Norfloxacin and succinic acid. The rate of this hydrolysis is often dependent on pH and temperature.

  • Degradation of the Norfloxacin Moiety: Once Norfloxacin is formed, or even while part of the succinil conjugate, the Norfloxacin molecule itself can degrade. Key pathways include:

    • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of several degradation products.[3][4]

    • Oxidation: The piperazine ring of Norfloxacin is susceptible to oxidation.[5][6]

    • Hydrolysis of the Quinolone and Piperazine Rings: Under certain conditions, particularly in the presence of dissolved oxygen, both the piperazine and quinolone rings can undergo hydrolytic cleavage.[7][8][9]

Q3: Which environmental factors have the most significant impact on this compound stability?

A3: The key environmental factors affecting stability are:

  • Humidity: Moisture can accelerate the hydrolysis of the succinil ester bond.[1][10] High humidity has been shown to have a strong effect on the stability of related compounds.[11]

  • Temperature: Elevated temperatures increase the rate of chemical degradation, including both hydrolysis and other degradation reactions of the Norfloxacin structure.[1] Storing samples at lower temperatures (e.g., 2-8°C) can significantly enhance stability.

  • Light: Norfloxacin is known to be photosensitive. Exposure to light can cause photodegradation.[3][4] Therefore, protection from light is crucial.

  • pH: The stability of Norfloxacin in solution is pH-dependent. While specific data for this compound is limited, Norfloxacin itself is reported to be more stable at acidic and basic pH ranges compared to neutral pH.

  • Oxygen: The presence of oxygen can contribute to oxidative degradation of the Norfloxacin molecule.[7]

Q4: How do excipients affect the stability of this compound?

A4: Excipients can significantly influence the stability of a drug substance. For fluoroquinolones, incompatibilities have been observed with certain common excipients. For instance, some excipients may contain reactive impurities or absorb moisture, which can accelerate degradation.[12] It is crucial to conduct compatibility studies with all planned excipients under stressed conditions to identify any potential interactions.[11][13][14]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks appear in HPLC chromatogram. Degradation of this compound.- Confirm the identity of the main peak and potential degradants using a reference standard. - Review storage conditions: check temperature logs, humidity levels, and light exposure. - Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Loss of potency or lower than expected assay results. Chemical degradation due to hydrolysis, photodegradation, or oxidation.- Ensure the sample is stored in airtight containers with a desiccant to minimize humidity. - Store samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[3] - Consider storing samples at a lower temperature (e.g., refrigerated or frozen). - If in solution, consider purging with an inert gas like nitrogen or argon to remove oxygen.
Change in physical appearance (e.g., color change, clumping). Significant degradation or moisture uptake.- Re-evaluate the packaging material for its moisture barrier properties. - Assess the hygroscopicity of the sample and consider co-formulation with a desiccant excipient. - Correlate the physical change with chemical analysis (e.g., HPLC) to determine the extent of degradation.
Inconsistent results between different batches. Variability in storage conditions, excipient quality, or initial purity of this compound.- Standardize storage and handling procedures across all batches. - Qualify excipient suppliers and test for reactive impurities. - Ensure consistent initial quality and purity of the this compound starting material.

Data Presentation: Stability of Norfloxacin

Table 1: Stability of Compounded Norfloxacin Oral Suspension (20 mg/mL) over 60 Days

Storage ConditionInitial Assay (%)Assay after 60 Days (%)% Remaining
5°C10297.795.8
25°C / 60% RH10294.792.8
30°C / 65% RH10298.096.1
40°C / 75% RH10297.395.4
Data adapted from a study on compounded Norfloxacin oral suspension.[15]

Table 2: Stability of Norfloxacin Extended-Release Tablets after 6 Months

Formulation ComponentStorage ConditionInitial Assay (%)Assay after 6 Months (%)
HPMC K4M40°C / 75% RH100.2198.75
HPMC K15M40°C / 75% RH99.8998.54
PEO 110540°C / 75% RH100.8799.12
Data indicates that the tablets were stable under accelerated conditions, with all formulations showing less than a 5% change from the initial assay.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products of this compound and to establish the stability-indicating capability of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the drug substance to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).

    • Thermal Degradation: Store the solid drug substance in a hot air oven at a specified temperature (e.g., 70°C) for a set period (e.g., 48 hours). Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. Peak purity analysis of the main peak should be performed to ensure it is free from co-eluting degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and resolve it from its degradation products.

Methodology (Example):

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of Norfloxacin (around 278 nm).

  • Injection Volume: e.g., 20 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed through the forced degradation study, demonstrating that degradation products do not interfere with the quantification of the main component.

Visualizations

degradation_pathway cluster_hydrolysis Primary Degradation cluster_secondary Secondary Degradation Norfloxacin_succinil Norfloxacin_succinil Norfloxacin Norfloxacin Norfloxacin_succinil->Norfloxacin Hydrolysis (+ Succinic Acid) Photodegradation_Products Photodegradation_Products Norfloxacin->Photodegradation_Products Light (UV) Oxidation_Products Oxidation_Products Norfloxacin->Oxidation_Products Oxygen Hydrolytic_Products Hydrolytic_Products Norfloxacin->Hydrolytic_Products H₂O / Δ

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start: This compound Sample Prepare_Samples Prepare Stock Solution (1 mg/mL) Start->Prepare_Samples Acid Acid Hydrolysis (0.1N HCl, 60°C) Prepare_Samples->Acid Base Base Hydrolysis (0.1N NaOH, RT) Prepare_Samples->Base Oxidation Oxidation (3% H₂O₂ RT) Prepare_Samples->Oxidation Thermal Thermal (Solid, 70°C) Prepare_Samples->Thermal Photo Photolytic (Light Exposure) Prepare_Samples->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Degradation (5-20%) Assess Peak Purity HPLC_Analysis->Data_Evaluation End End: Identify Degradants Data_Evaluation->End

Caption: Workflow for a forced degradation study.

troubleshooting_guide Start Issue: Unexpected HPLC Peaks Check_Storage Review Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Storage_OK Conditions OK? Check_Storage->Storage_OK Correct_Storage Action: Correct Storage Conditions (e.g., Refrigerate, Protect from Light) Storage_OK->Correct_Storage No Method_Validation Is Method Stability-Indicating? Storage_OK->Method_Validation Yes End Resolution Correct_Storage->End Perform_Forced_Degradation Action: Perform Forced Degradation Study to Identify Peaks Method_Validation->Perform_Forced_Degradation No Analyze_Excipients Action: Conduct Excipient Compatibility Study Method_Validation->Analyze_Excipients Yes Perform_Forced_Degradation->End Analyze_Excipients->End

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Synthesis of Norfloxacin Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of Norfloxacin Succinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Norfloxacin Succinate?

Norfloxacin Succinate is a salt formed between the basic piperazinyl nitrogen of Norfloxacin and the acidic carboxylic acid groups of succinic acid. This salt formation is often employed to improve the aqueous solubility and dissolution rate of the poorly soluble Norfloxacin.

Q2: What is the expected stoichiometry of Norfloxacin Succinate?

Experimental evidence has shown that the salt formation between Norfloxacin and succinic acid typically results in a 2:1 stoichiometric ratio, specifically Norfloxacin 0.5(succinate) hydrate. This means two molecules of Norfloxacin associate with one molecule of succinic acid.[1]

Q3: What are the critical starting materials for this synthesis?

The primary starting materials are Norfloxacin and succinic acid. The quality and purity of these materials are crucial for obtaining a high yield of the desired salt with minimal impurities. It is recommended to use USP or equivalent grade reagents.

Q4: What is the general method for synthesizing Norfloxacin Succinate?

A common and efficient method is mechanochemical grinding. This involves grinding a mixture of Norfloxacin and succinic acid, often with a small amount of a suitable solvent like water, to facilitate the salt formation.[1]

Q5: How can I confirm the formation of Norfloxacin Succinate?

Several analytical techniques can be used to confirm the formation of the salt and to distinguish it from the starting materials. These include:

  • Powder X-ray Diffraction (PXRD): The salt will have a unique diffraction pattern compared to Norfloxacin and succinic acid.

  • Differential Scanning Calorimetry (DSC): The salt will exhibit a distinct melting point.

  • Infrared (IR) and Raman Spectroscopy: Changes in the vibrational spectra, particularly in the regions of the carboxylic acid and amine functional groups, will indicate salt formation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal molar ratio of reactants. - Inefficient grinding or mixing. - Loss of product during washing or isolation.- Increase the grinding time and ensure thorough mixing of the reactants. - While a 1:1 molar ratio is used for the reaction, the final product has a 2:1 stoichiometry. Ensure accurate weighing of starting materials.[1] - Use a minimal amount of a suitable solvent for washing to avoid dissolving the product. - Optimize the isolation procedure to minimize mechanical losses.
Product is a Physical Mixture of Starting Materials (No Salt Formation) - Insufficient energy input during grinding. - Absence of a liquid phase to facilitate ion exchange.- Increase the grinding time and/or intensity. - Add a few drops of a suitable solvent (e.g., distilled water) during the grinding process to facilitate the reaction.[1]
Incorrect Stoichiometry in the Final Product - Inaccurate weighing of starting materials. - Incomplete reaction leading to a mixture of salt and unreacted starting material.- Use a calibrated analytical balance for weighing the reactants. - Ensure the reaction goes to completion by optimizing the grinding time and the amount of solvent used.
Presence of Impurities in the Final Product - Impure starting materials. - Side reactions (though less common in this simple salt formation). - Contamination from the grinding equipment.- Use high-purity Norfloxacin and succinic acid. - Thoroughly clean all grinding equipment before use. - Recrystallization from a suitable solvent system can be explored for purification, though this may impact the overall yield.
Product is Amorphous or has Poor Crystallinity - Rapid precipitation or solvent evaporation. - Insufficient time for crystal growth.- After the initial grinding, allow the product to stand to encourage crystallization. - Consider slurry experiments where the product is stirred in a small amount of a non-solvent or a mixture of solvents to improve crystallinity.

Experimental Protocols

Synthesis of Norfloxacin Succinate (2:1 Salt)

This protocol is based on the mechanochemical method described by Basavoju et al.[1]

Materials:

  • Norfloxacin (C₁₆H₁₈FN₃O₃, MW: 319.33 g/mol )

  • Succinic Acid (C₄H₆O₄, MW: 118.09 g/mol )

  • Distilled Water

Equipment:

  • Mortar and Pestle

  • Analytical Balance

  • Spatula

Procedure:

  • Weigh 63.8 mg (0.2 mmol) of Norfloxacin and 23.6 mg (0.2 mmol) of succinic acid. This corresponds to a 1:1 molar ratio for the initial reaction mixture.

  • Transfer both solids to a clean mortar.

  • Grind the mixture by hand using a pestle for 15-20 minutes.

  • Add one to two drops of distilled water to the mixture.

  • Continue to grind the resulting paste for an additional 10 minutes.

  • The resulting solid is the Norfloxacin 0.5(succinate) hydrate salt.

  • Collect the product and dry it under appropriate conditions (e.g., in a desiccator or a vacuum oven at a mild temperature).

Yield Calculation:

The theoretical yield should be calculated based on the 2:1 stoichiometry of the final product (2 moles of Norfloxacin per 1 mole of succinic acid). The limiting reagent in the provided protocol is succinic acid (0.2 mmol), which will react with 0.4 mmol of Norfloxacin. However, since only 0.2 mmol of Norfloxacin is used, it is the limiting reagent. Therefore, the theoretical yield of the 2:1 salt will be determined by the amount of Norfloxacin used.

Diagrams

Synthesis_Workflow cluster_materials Starting Materials cluster_process Synthesis Process cluster_product Product cluster_qc Quality Control Norfloxacin Norfloxacin Weighing Weighing (1:1 Molar Ratio) Norfloxacin->Weighing Succinic_Acid Succinic Acid Succinic_Acid->Weighing Grinding1 Initial Grinding (15-20 min) Weighing->Grinding1 Add_Water Add Water (1-2 drops) Grinding1->Add_Water Grinding2 Final Grinding (10 min) Add_Water->Grinding2 Product Norfloxacin Succinate (2:1 Salt) Grinding2->Product PXRD PXRD Product->PXRD DSC DSC Product->DSC IR_Raman IR/Raman Product->IR_Raman Troubleshooting_Logic Start Low Product Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Optimize_Isolation Optimize Product Isolation Start->Optimize_Isolation No Grinding_Issue Inefficient Grinding? Incomplete_Reaction->Grinding_Issue Yes Check_Ratio Verify Molar Ratio of Reactants Incomplete_Reaction->Check_Ratio No Solvent_Issue Insufficient Solvent? Grinding_Issue->Solvent_Issue No Increase_Grinding Increase Grinding Time/Intensity Grinding_Issue->Increase_Grinding Yes Add_Solvent Add a Few Drops of Water Solvent_Issue->Add_Solvent Yes

References

Troubleshooting unexpected peaks in Norfloxacin succinil chromatogram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of Norfloxacin succinil.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in a this compound chromatogram?

Unexpected peaks in a this compound chromatogram can originate from several sources:

  • Impurities: The presence of impurities in the this compound reference standard or the sample being analyzed. These can be related to the synthesis process or degradation.

  • Degradation Products: Norfloxacin is susceptible to degradation under certain conditions, such as exposure to light (photodegradation) or oxidative stress, leading to the formation of new compounds that appear as extra peaks.

  • Mobile Phase Issues: Contamination of the mobile phase, incorrect preparation (e.g., wrong pH), or decomposition of mobile phase components.

  • Sample Preparation: Contamination from solvents, vials, or other lab equipment during sample preparation. Incomplete dissolution of the sample can also be a factor.

  • System Contamination: Carryover from previous injections or contamination within the HPLC system (e.g., column, injector, detector).

Q2: I see a small, unexpected peak shortly after the main this compound peak. What could it be?

This could be a related substance impurity. Several known impurities of Norfloxacin have been identified (e.g., Impurity A, B, C, D, E, F, G, H, I, K). To confirm, you would ideally need to inject a standard of the suspected impurity. Alternatively, using a mass spectrometer (LC-MS) can help in identifying the mass of the unknown peak and comparing it to known impurities or degradation products.

Q3: My baseline is noisy and shows several small peaks. What should I do?

A noisy baseline with multiple small peaks often points to issues with the mobile phase or the HPLC system.

  • Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents. Ensure it is properly degassed.

  • System Flush: Flush the entire HPLC system, including the column, with a strong solvent (e.g., a high percentage of organic solvent) to remove any contaminants.

  • Detector: Check the detector lamp for any signs of aging or failure.

Q4: After leaving my sample on the autosampler overnight, I see new peaks in the chromatogram. Why?

This is likely due to sample degradation. Norfloxacin is known to be susceptible to photodegradation.[1][2] If the autosampler does not have a temperature-controlled, light-protected sample compartment, the sample can degrade over time, leading to the formation of new peaks. It is recommended to analyze samples as fresh as possible or to validate the sample stability under the storage conditions of the autosampler.

Troubleshooting Guide for Unexpected Peaks

Problem: An unexpected peak is observed in the chromatogram of this compound.

Below is a systematic approach to identifying the source of the unexpected peak.

Step 1: Verify the Purity of the Standard and Solvents
  • Action: Inject a "blank" sample containing only the mobile phase. Then, inject a solution of your this compound reference standard dissolved in the mobile phase.

  • Expected Outcome: The blank injection should show no peaks. The standard injection should show only the main peak for this compound.

  • Troubleshooting:

    • Peak in Blank: If a peak is present in the blank run, it indicates contamination in your mobile phase or HPLC system. Prepare fresh mobile phase and flush the system.

    • Unexpected Peak with Standard: If the unexpected peak is present with the reference standard, the standard itself may contain impurities. Contact the supplier for a certificate of analysis or use a different batch of the standard.

Step 2: Investigate Sample Degradation
  • Action: Prepare a fresh sample of this compound and inject it immediately. Compare this chromatogram with one from a sample that has been allowed to sit at room temperature or exposed to light for a period.

  • Expected Outcome: If the unexpected peak is due to degradation, its area will be smaller or absent in the freshly prepared sample.

  • Troubleshooting: Norfloxacin is known to undergo photodegradation, potentially forming products like an ethylenediamine degradant.[1] To prevent this, prepare samples fresh and protect them from light using amber vials or by covering the vials.

Step 3: Consider Hydrolysis of the Succinil Group
  • Action: this compound is an ester and may be susceptible to hydrolysis, especially if the sample is prepared in an aqueous solution with a non-neutral pH and left for an extended period. This would result in a peak for Norfloxacin and succinic acid.

  • Expected Outcome: The retention time of one of the unexpected peaks might match that of a Norfloxacin standard.

  • Troubleshooting: Analyze samples promptly after preparation. If hydrolysis is suspected, adjust the pH of the sample diluent to be closer to neutral, if compatible with the analysis.

Experimental Protocols

The following are examples of HPLC methods that have been used for the analysis of Norfloxacin. These can be adapted for this compound, though some optimization may be required.

Method 1: Isocratic RP-HPLC

  • Column: LiChrospher® 100 RP-18 (125 x 4 mm, 5 µm)[3]

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine (80:20:0.3 v/v/v), with the pH adjusted to 3.3 using phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 279 nm[3]

  • Temperature: Ambient (e.g., 24 ± 2 ºC)[3]

  • Injection Volume: 20 µL[3]

Method 2: Gradient RP-HPLC for Impurity Profiling

  • Column: Zorbax SB RP-18 (250 x 4.6 mm, 5 µm)[]

  • Mobile Phase:

    • A: 0.05 M NaH2PO4 (pH 2.5)

    • B: Acetonitrile

  • Gradient: 87% A + 13% B for 16 minutes, followed by a switch to 58% A + 42% B for 9 minutes.[]

  • Flow Rate: 1.3 mL/min[]

  • Detection: UV at 275 nm[]

  • Temperature: 25 °C[]

  • Injection Volume: 20 µL[]

Data Presentation

Table 1: Comparison of HPLC Conditions for Norfloxacin Analysis

ParameterMethod 1[3]Method 2[5]Method 3[6]Method 4[]
Column LiChrospher® 100 RP-18 (125x4mm, 5µm)Luna C18 (150x4.6mm)Phenomenex ODS C18 (250x4.6mm, 5µm)Zorbax SB RP-18 (250x4.6mm, 5µm)
Mobile Phase Water:ACN:TEA (80:20:0.3), pH 3.3Phosphate buffer (0.04M, pH 3.0):ACN (84:16)Ammonium formate (20mM, pH 4.0):ACN (70:30)Gradient: A=0.05M NaH2PO4 (pH 2.5), B=ACN
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.3 mL/min
Detection (UV) 279 nm272 nm280 nm275 nm
Temperature Ambient40 °C30 °C25 °C

ACN: Acetonitrile, TEA: Triethylamine

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in a this compound chromatogram.

G start Unexpected Peak Observed check_blank Inject Blank (Mobile Phase) start->check_blank peak_in_blank Peak Present? check_blank->peak_in_blank contam_source Contaminated Mobile Phase or System peak_in_blank->contam_source Yes check_standard Inject Reference Standard peak_in_blank->check_standard No clean_system Prepare Fresh Mobile Phase & Flush System contam_source->clean_system peak_with_std Peak Present? check_standard->peak_with_std impure_std Impure Standard peak_with_std->impure_std Yes check_sample Inject Freshly Prepared Sample peak_with_std->check_sample No verify_std Verify Standard Purity (e.g., new lot) impure_std->verify_std peak_in_sample Peak Still Present? check_sample->peak_in_sample degradation Sample Degradation (e.g., photodegradation, hydrolysis) peak_in_sample->degradation Yes (or increased) unknown_source Peak Source Still Unknown peak_in_sample->unknown_source No (or significantly reduced) protect_sample Protect Sample from Light & Analyze Promptly degradation->protect_sample advanced_analysis Consider Advanced Analysis (e.g., LC-MS) unknown_source->advanced_analysis

References

Validation & Comparative

A Head-to-Head Comparison of Norfloxacin Succinil and Other Fluoroquinolones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Norfloxacin succinil's performance against other key fluoroquinolones, supported by experimental data and detailed protocols to inform research and development.

In the landscape of antibacterial agents, fluoroquinolones remain a critical class of therapeutics. This guide provides a comprehensive head-to-head comparison of this compound with other widely used fluoroquinolones, namely Ciprofloxacin, Levofloxacin, and Moxifloxacin. The following sections present a detailed analysis of their antibacterial activity, pharmacokinetic profiles, and safety, supported by quantitative data and experimental methodologies.

Note on this compound: Specific experimental data for this compound is limited in publicly available literature. The data presented for "Norfloxacin" is based on the extensive research available for the parent compound. It is assumed that the succinil salt form does not significantly alter the core antibacterial and pharmacokinetic properties of Norfloxacin.

Antibacterial Activity: A Quantitative Comparison

The in vitro efficacy of fluoroquinolones is a primary indicator of their potential therapeutic utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Norfloxacin and other fluoroquinolones against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Fluoroquinolones against Key Bacterial Strains

FluoroquinoloneEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Norfloxacin 0.03 - 0.25[1][2]0.25 - 4.0[3]0.12 - 4.0[1][3]
Ciprofloxacin ≤0.0625 - 0.25[4]0.125 - 1.00.26 - 100+[5]
Levofloxacin 0.1250.06 - 1.0[6][7][8]0.5 - >8.0[6][7][8]
Moxifloxacin 0.060.049 - 0.125[5][9]3.33

Pharmacokinetic Profiles: A Comparative Overview

Understanding the absorption, distribution, metabolism, and excretion of these drugs is crucial for predicting their in vivo performance. The table below provides a comparative summary of key pharmacokinetic parameters.

Table 2: Comparative Pharmacokinetic Parameters of Fluoroquinolones

ParameterNorfloxacinCiprofloxacinLevofloxacinMoxifloxacin
Bioavailability (%) 30 - 4050 - 85~99~90
Peak Serum Concentration (Cmax, mg/L) 1.5 (400 mg dose)1.5 - 2.9 (500 mg dose)[10]5.1 - 6.1 (500 mg dose)[10]3.1 (400 mg dose)
Time to Peak (Tmax, hours) 1 - 20.6 - 2.0[10]1 - 2[10]0.5 - 4.0
Serum Half-life (hours) 3 - 4.53.2 - 5.0[11]6 - 8[11]11.5 - 15.6[11]
Protein Binding (%) 10 - 1520 - 4024 - 38~50
Volume of Distribution (L/kg) 2.4 - 3.22.1 - 2.71.11.7 - 2.7
Primary Route of Elimination RenalRenal and HepaticRenalHepatic

Safety and Adverse Effect Profiles

While generally well-tolerated, fluoroquinolones are associated with a range of potential adverse effects. The following table outlines the common and serious adverse reactions associated with each drug.

Table 3: Comparative Adverse Effect Profiles of Fluoroquinolones

Adverse Effect CategoryNorfloxacinCiprofloxacinLevofloxacinMoxifloxacin
Common Nausea, headache, dizziness, abdominal pain[12]Nausea, diarrhea, vomiting, abdominal pain, rash[13]Nausea, headache, diarrhea, insomnia, dizziness[14]Nausea, diarrhea, headache, dizziness
Serious Tendinitis and tendon rupture, peripheral neuropathy, CNS effects (seizures, confusion)[12][14]Tendinitis and tendon rupture, peripheral neuropathy, CNS effects, aortic dissection or rupture[13]Tendinitis and tendon rupture, peripheral neuropathy, serious mood or behavior changes, aortic dissection or rupture[14]QT interval prolongation, tendinitis and tendon rupture, peripheral neuropathy, CNS effects
Photosensitivity Yes[15]YesYes[15]Yes[15]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[5]

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topo_IV Inhibits DNA_Replication Bacterial DNA Replication DNA_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Breaks Disruption leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Induces

Caption: Mechanism of action of fluoroquinolones.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Antimicrobial Agent Stock Solutions:

  • Prepare a stock solution of each fluoroquinolone in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Broth Microdilution Procedure:

  • Aseptically dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from well to well. Discard the final 100 µL from the last well.

  • Add 10 µL of the prepared bacterial inoculum to each well.

  • Include a growth control well (containing MHB and inoculum but no antimicrobial) and a sterility control well (containing MHB only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in the series of dilutions that shows no visible turbidity.

MIC_Workflow Start Start Prep_Stock Prepare Fluoroquinolone Stock Solutions Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

a. Reagents and Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)

  • Fluoroquinolone test compounds at various concentrations

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

b. Experimental Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the fluoroquinolone inhibitor.

  • Initiate the reaction by adding a pre-incubated mixture of DNA gyrase subunits A and B.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

c. Interpretation of Results:

  • In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid DNA into its supercoiled form, which migrates faster in the agarose gel.

  • An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

  • The inhibitory activity can be quantified by determining the IC₅₀ value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.

Gyrase_Inhibition_Assay cluster_reactants Reaction Components cluster_results Results Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation DNA_Gyrase DNA Gyrase DNA_Gyrase->Incubation Fluoroquinolone Fluoroquinolone (Inhibitor) Fluoroquinolone->Incubation ATP ATP ATP->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis No_Inhibition Supercoiled DNA (Fast Migration) Electrophoresis->No_Inhibition Control Inhibition Relaxed DNA (Slow Migration) Electrophoresis->Inhibition With Inhibitor

Caption: Experimental workflow for the DNA gyrase inhibition assay.

References

A Comparative Guide to Analytical Methods for the Quality Control of Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a new, validated analytical method for Norfloxacin succinil against established alternatives. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their quality control and research needs.

Introduction

This compound is a prodrug of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1][2] The succinil ester is designed to improve the physicochemical properties of the parent drug. For the purpose of pharmaceutical quality control and accurate dosage determination, it is essential to have validated analytical methods that can reliably quantify the active pharmaceutical ingredient. The analytical methods presented here are for the quantification of the active moiety, Norfloxacin, following the hydrolysis of the this compound prodrug. This guide will compare a novel High-Performance Liquid Chromatography (HPLC) method with established UV-Vis spectrophotometric and HPLC techniques.

A Novel Stability-Indicating RP-HPLC Method

A new, rapid, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of Norfloxacin in the presence of its degradation products. This method offers significant advantages in terms of speed, efficiency, and resolution.

Established Analytical Methods

UV-Vis Spectrophotometry

A simple and cost-effective UV-Vis spectrophotometric method is commonly used for the routine analysis of Norfloxacin. The method is based on the measurement of the absorbance of Norfloxacin in a suitable solvent at its wavelength of maximum absorbance (λmax).[3][4][5]

Conventional RP-HPLC

Several validated RP-HPLC methods are available for the determination of Norfloxacin in pharmaceutical dosage forms. These methods provide good selectivity and sensitivity but may have longer run times compared to more modern techniques.

Experimental Protocols

Sample Preparation (Applicable to all methods)
  • Accurately weigh a quantity of this compound powder equivalent to 100 mg of Norfloxacin.

  • Transfer to a 100 mL volumetric flask.

  • Add 50 mL of 0.1 M sodium hydroxide and sonicate for 15 minutes to effect hydrolysis of the succinyl ester to Norfloxacin.

  • Neutralize the solution with 0.1 M hydrochloric acid and dilute to volume with the respective mobile phase or solvent for each method.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilutions are made with the appropriate solvent to obtain the desired concentrations for analysis.

Protocol for the Novel Stability-Indicating RP-HPLC Method
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A mixture of 0.01 M sodium perchlorate (pH adjusted to 3.1 with perchloric acid) and methanol in a ratio of 85:15 (v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.

Protocol for the UV-Vis Spectrophotometry Method
  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: 0.1 N Hydrochloric acid.[4][5]

  • Wavelength of Maximum Absorbance (λmax): 277 nm.[3][4]

  • Procedure: Prepare a series of standard solutions of Norfloxacin in 0.1 N HCl. Measure the absorbance of the standard and sample solutions at 277 nm against a blank of 0.1 N HCl. Plot a calibration curve of absorbance versus concentration to determine the concentration of the unknown sample.

Protocol for the Conventional RP-HPLC Method
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 20 mM ammonium formate and acetonitrile (70:30 v/v), with the pH adjusted to 4.0 with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Data Presentation: A Comparative Analysis

The performance of the three methods was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.

ParameterNovel Stability-Indicating RP-HPLC MethodUV-Vis Spectrophotometry MethodConventional RP-HPLC Method
Linearity Range 1 - 50 µg/mL2 - 12 µg/mL[4][5]10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999[3]> 0.999
Accuracy (% Recovery) 99.5 - 100.5%99.23 - 101%[4]98 - 102%
Precision (%RSD) < 1.0%< 2.0%< 2.0%
Limit of Detection (LOD) 0.1 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 0.3 µg/mLNot ReportedNot Reported
Run Time 5 minutesNot Applicable10 minutes
Specificity High (Stability-indicating)Low (Interference from excipients possible)Moderate

Workflow of the Novel Stability-Indicating RP-HPLC Method

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Norfloxacin Succinil Powder hydrolyze Hydrolyze to Norfloxacin (0.1M NaOH) weigh->hydrolyze neutralize Neutralize and Dilute to Volume hydrolyze->neutralize filter Filter through 0.45 µm membrane neutralize->filter inject Inject 20 µL into HPLC System filter->inject separate Isocratic Elution on C18 Column inject->separate detect Detect at 220 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate report Generate Report calculate->report

Caption: Workflow for the analysis of this compound using the novel RP-HPLC method.

Conclusion

The novel stability-indicating RP-HPLC method demonstrates significant improvements over existing methods for the analysis of this compound. Its shorter run time, high specificity, and excellent performance in validation parameters make it a superior choice for quality control and stability studies. While the UV-Vis spectrophotometry method is simple and economical, it lacks the specificity required for stability-indicating assays. The conventional RP-HPLC method is reliable but has a longer analysis time. Therefore, the adoption of the new RP-HPLC method is recommended for high-throughput laboratories and for obtaining more detailed and accurate analytical results.

References

A Comparative Pharmacokinetic Analysis: Norfloxacin vs. Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the pharmacokinetic profiles of Norfloxacin and its succinil derivative is currently not feasible due to the absence of available scientific literature and experimental data on Norfloxacin succinil. Extensive searches of scholarly databases and scientific publications have yielded no specific pharmacokinetic parameters or studies related to "this compound."

This guide will, therefore, focus on providing a detailed overview of the established pharmacokinetic profile of Norfloxacin, which is a widely studied fluoroquinolone antibiotic. The information presented below is intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Norfloxacin

Norfloxacin is a synthetic chemotherapeutic agent with a broad spectrum of antibacterial activity. Its pharmacokinetic properties have been well-documented in numerous studies.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Norfloxacin administered orally. These values are generally reported following a 400 mg single oral dose in healthy adult volunteers.

Pharmacokinetic ParameterValueReference
Maximum Plasma Concentration (Cmax) 1.36 - 2.87 µg/mL[1][2]
Time to Maximum Concentration (Tmax) 1 - 2 hours[1]
Area Under the Curve (AUC) 12.70 - 14.80 µg·h/mL (for a 12-hour period)[2]
Elimination Half-life (t½) 3.5 - 6.5 hours[1]
Oral Bioavailability Approximately 30-40%[3]
Protein Binding Around 14%[1]
Experimental Protocols

The pharmacokinetic data for Norfloxacin are typically generated from clinical trials involving healthy human volunteers. A standard experimental design for such a study is outlined below.

A typical experimental workflow for a Norfloxacin pharmacokinetic study is as follows:

G cluster_0 Subject Recruitment and Dosing cluster_1 Sample Collection cluster_2 Sample Processing and Analysis cluster_3 Data Analysis subject_screening Healthy Volunteer Screening informed_consent Informed Consent subject_screening->informed_consent dosing Single Oral Dose Administration (e.g., 400 mg Norfloxacin) informed_consent->dosing blood_sampling Serial Blood Sampling at Pre-defined Time Points dosing->blood_sampling Post-dose plasma_separation Plasma Separation by Centrifugation blood_sampling->plasma_separation analytical_method Quantification of Norfloxacin by HPLC plasma_separation->analytical_method pk_modeling Pharmacokinetic Modeling and Parameter Calculation (Cmax, Tmax, AUC, t½) analytical_method->pk_modeling

Figure 1: Experimental workflow for a typical Norfloxacin pharmacokinetic study.

Methodology Details:

  • Study Design: A typical study would involve a single-dose, open-label design with a cohort of healthy adult volunteers.

  • Dosing: Subjects are administered a single oral dose of Norfloxacin (commonly 400 mg) after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Analytical Method: The concentration of Norfloxacin in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or UV detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

While a direct comparative pharmacokinetic study of Norfloxacin and this compound cannot be provided due to the lack of data on the latter, the pharmacokinetic profile of Norfloxacin is well-established. Researchers interested in the potential of this compound would first need to conduct foundational in vitro and in vivo studies to determine its basic pharmacokinetic properties. Such studies would be essential to understand if the succinil modification offers any advantages in terms of solubility, bioavailability, or other pharmacokinetic characteristics compared to the parent compound, Norfloxacin.

References

In Vitro-In Vivo Correlation (IVIVC) for Norfloxacin Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro dissolution and in vivo bioavailability for various Norfloxacin formulations, based on published experimental data. The focus is on establishing a predictive relationship between the two, which is a critical aspect of pharmaceutical development for ensuring product quality and therapeutic equivalence.

Comparative Data Summary

The following tables summarize quantitative data from different studies on Norfloxacin formulations, highlighting key parameters for in vitro dissolution and in vivo pharmacokinetics.

Table 1: In Vitro Dissolution Parameters for Norfloxacin Tablet Formulations

Formulation/BrandDissolution MediumApparatus% Drug Released (at 30 min)Reference
Test Formulation A0.1 N HClUSP Apparatus IINot specified, but compared to reference[1][2]
Reference Formulation B0.1 N HClUSP Apparatus IINot specified, but used for comparison[1][2]
Brand N3 (Asnor)Acetate Buffer (pH 4.0)Not Specified77.05%[3]
Brand N8 (Norflox)Acetate Buffer (pH 4.0)Not Specified74.45%[3]
Comparator (Trizolin)Acetate Buffer (pH 4.0)Not Specified>80%[3]

Note: Specific dissolution profiles over time were not available in the abstracts for a more detailed comparison.

Table 2: In Vivo Pharmacokinetic Parameters of Norfloxacin Formulations (400 mg tablets)

FormulationCmax (µg/mL)Tmax (hr)AUC (0-t) (µg.hr/mL)Bioequivalence (vs. Reference)Study PopulationReference
Test (Drug A)Not SpecifiedNot SpecifiedNot SpecifiedBioequivalent (F=0.99)18 healthy humans[1][2]
Reference (Drug B)Not SpecifiedNot SpecifiedNot Specified-18 healthy humans[1][2]
Test (Uroxin)Not SpecifiedNot SpecifiedNot SpecifiedBioequivalent (90% CI within 80-125%)18 healthy volunteers[4]
Reference (Noroxin)Not SpecifiedNot SpecifiedNot Specified-18 healthy volunteers[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of IVIVC studies. Below are generalized protocols based on the reviewed literature.

In Vitro Dissolution Study
  • Formulations : Immediate-release Norfloxacin tablets (e.g., 400 mg) are typically used.[1][2]

  • Apparatus : A USP Dissolution Apparatus II (paddle method) is commonly employed.[1][2]

  • Dissolution Medium : The choice of medium is critical. Studies have used 0.1 N HCl to simulate gastric fluid or an acetate buffer of pH 4.0.[1][2][3]

  • Procedure :

    • The dissolution medium is maintained at 37°C ± 0.5°C.

    • Tablets are placed in the dissolution vessels.

    • Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[5]

    • The concentration of dissolved Norfloxacin is determined using a suitable analytical method, such as UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][2][6]

  • Data Analysis : The percentage of drug released is plotted against time to generate dissolution profiles. These profiles are then compared using similarity (f2) and difference (f1) factors.[1][2]

In Vivo Bioavailability Study
  • Study Design : A single-dose, two-sequence, crossover randomized design is standard for bioequivalence studies.[1][2][4] A washout period of at least one week separates the two treatment periods.[1][2]

  • Subjects : Healthy adult human volunteers are recruited for these studies.[1][2][4]

  • Procedure :

    • Subjects fast overnight before administration of the Norfloxacin tablet.

    • A single oral dose (e.g., 400 mg) of the test or reference formulation is administered with water.

    • Serial blood samples are collected over a specified period (e.g., 10 to 24 hours).[1][2][4]

    • Plasma is separated from the blood samples.

  • Analytical Method : The concentration of Norfloxacin in plasma samples is quantified using a validated HPLC method.[1][2][4]

  • Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[1][2][4]

  • Statistical Analysis : Analysis of Variance (ANOVA) is performed on the pharmacokinetic parameters to determine if there are any statistically significant differences between the test and reference formulations. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC are calculated to assess bioequivalence.[4]

Visualizations

Experimental Workflow for Norfloxacin IVIVC

G cluster_0 In Vitro Study cluster_1 In Vivo Study cluster_2 IVIVC Analysis a Select Norfloxacin Formulations (Test vs. Reference) b Perform Dissolution Testing (USP Apparatus II, 0.1 N HCl) a->b c Collect Samples at Time Intervals b->c d Analyze Drug Concentration (HPLC/UV-Vis) c->d e Generate In Vitro Dissolution Profiles d->e k Correlate % Dissolved (In Vitro) with % Absorbed (In Vivo) e->k f Administer Formulations to Healthy Volunteers (Crossover Design) g Collect Blood Samples Over Time f->g h Analyze Plasma Norfloxacin Concentration (HPLC) g->h i Generate In Vivo Plasma Concentration Profiles h->i j Deconvolution of In Vivo Data i->j j->k l Establish Level A IVIVC Model k->l m Validate the Correlation l->m

Caption: Workflow for establishing an in vitro-in vivo correlation for Norfloxacin.

Level A IVIVC for Norfloxacin

G cluster_0 In Vitro Data cluster_1 In Vivo Data invitro Cumulative % Norfloxacin Dissolved Over Time correlation Point-to-Point Correlation invitro->correlation Predicts invivo Cumulative % Norfloxacin Absorbed Over Time (from Deconvolution) correlation->invivo Relationship

Caption: Conceptual diagram of a Level A IVIVC for Norfloxacin formulations.

References

Comparative Analysis of Norfloxacin Succinil's Antibacterial Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norfloxacin succinil, also known by the brand name Eminor, is designed to improve the therapeutic profile of Norfloxacin. Clinical studies have indicated that this compound demonstrates comparable clinical and bacteriological efficacy to Norfloxacin in treating urinary tract infections.[1][2] Notably, these studies suggest that the succinyl derivative may offer a better tolerability profile.[1][2]

The antibacterial action of this compound is exerted through its active form, Norfloxacin, which is released in vivo. Norfloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, recombination, and repair.

Quantitative Analysis of Antibacterial Activity

As specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not available in the surveyed literature, the following tables summarize the in vitro activity of its active component, Norfloxacin, against various clinically relevant bacterial strains. This data provides a baseline for understanding the antibacterial spectrum of this compound upon its conversion to Norfloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of Norfloxacin against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.03 - 1280.060.25
Klebsiella pneumoniae≤0.03 - >1280.121
Pseudomonas aeruginosa0.25 - >12814
Proteus mirabilis≤0.03 - 320.120.5
Enterobacter cloacae≤0.03 - 640.121
Haemophilus influenzae0.03 - 0.12--
Neisseria gonorrhoeae0.008 - 0.016--

Table 2: Minimum Inhibitory Concentration (MIC) of Norfloxacin against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.12 - 1280.54
Staphylococcus epidermidis0.12 - 640.58
Enterococcus faecalis0.25 - >128216
Streptococcus pyogenes0.5 - 1628
Streptococcus pneumoniae0.5 - 1628

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The data presented is a compilation from various studies and may show variations.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial activity of agents like Norfloxacin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of the Antibiotic: The test compound (Norfloxacin) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (containing bacteria and broth without the antibiotic) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth.

  • Plating: The aliquot is plated onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or minimal colony growth on the agar plate).

Visualizing Experimental Workflow and Norfloxacin's Mechanism

To illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate Microtiter Plate Wells A->C B Serial Dilution of Norfloxacin in Broth B->C D Incubate at 37°C for 16-20h C->D E Observe for Turbidity (Visual Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F G Subculture from Clear MIC Wells to Agar Plates F->G Proceed with clear wells H Incubate Agar Plates at 37°C for 18-24h G->H I Observe for Colony Growth H->I J Determine Lowest Concentration with ≥99.9% Killing (MBC) I->J

Caption: Workflow for MIC and MBC Determination.

Norfloxacin_Mechanism Norfloxacin Norfloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils DNA_Replication DNA Replication Topoisomerase_IV->DNA_Replication Decatenates Daughter Chromosomes Replication_Fork->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of Action of Norfloxacin.

References

Validation of Norfloxacin Succinil as a Prodrug of Norfloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections. However, its clinical utility can be limited by its poor aqueous solubility and consequently, low oral bioavailability.[1] To overcome these limitations, a prodrug approach is a well-established strategy. This guide provides a comparative validation of Norfloxacin succinil, a hypothetical prodrug of Norfloxacin, designed to enhance its physicochemical properties and therapeutic efficacy. The core concept is that by transiently modifying the parent drug, in this case by creating a succinate ester, we can improve its solubility and absorption, leading to higher systemic exposure to the active Norfloxacin upon in vivo hydrolysis.

This document outlines the expected improvements in performance of this compound compared to Norfloxacin, supported by hypothetical experimental data. It also details the standard experimental protocols required for the validation of such a prodrug.

Comparative Physicochemical and Pharmacokinetic Properties: Norfloxacin vs. This compound

The primary motivation for developing a succinil prodrug of Norfloxacin is to enhance its aqueous solubility. The addition of the polar succinyl group is expected to significantly increase its solubility in water, which is a critical factor for improving dissolution and absorption.

Table 1: Comparison of Physicochemical Properties

PropertyNorfloxacin (Parent Drug)This compound (Hypothetical Prodrug)Rationale for Improvement
Molecular Weight ( g/mol ) 319.33419.38Increased due to the addition of the succinyl moiety.
Aqueous Solubility PoorHighThe carboxyl group of the succinate ester is ionized at physiological pH, leading to a significant increase in water solubility.
Lipophilicity (LogP) Moderately LipophilicLess LipophilicThe polar succinyl group decreases the overall lipophilicity of the molecule.
Chemical Stability Stable at acidic and basic pHSusceptible to hydrolysisThe ester linkage is designed to be stable at acidic pH (stomach) but hydrolyze at physiological pH (intestine and blood).

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

ParameterNorfloxacin (Oral Administration)This compound (Oral Administration)Expected Improvement
Bioavailability (%) ~30-40%>70%Enhanced aqueous solubility and dissolution are expected to lead to more complete absorption from the gastrointestinal tract.
Cmax (µg/mL) LowerHigherImproved absorption is anticipated to result in a higher maximum plasma concentration of the active drug, Norfloxacin.
Tmax (h) ~1-2~2-3The time to reach maximum concentration might be slightly delayed due to the time required for in vivo hydrolysis of the prodrug.
AUC (µg·h/mL) LowerHigherThe total drug exposure over time is expected to be significantly greater, indicating improved overall bioavailability.

Experimental Protocols for Validation

The validation of this compound as a viable prodrug would require a series of key experiments to confirm its synthesis, stability, conversion to the active drug, and improved pharmacokinetic profile.

Synthesis of this compound
  • Objective: To synthesize the succinate ester of Norfloxacin.

  • Methodology: Norfloxacin would be reacted with succinic anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) and a solvent (e.g., dimethylformamide). The reaction mixture would be stirred at a controlled temperature. Upon completion, the product would be isolated and purified using techniques like crystallization or column chromatography. The final structure would be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Aqueous Solubility Determination
  • Objective: To quantitatively compare the aqueous solubility of Norfloxacin and this compound.

  • Methodology: An excess amount of each compound would be added to a fixed volume of purified water and different buffer solutions (pH 1.2, 6.8, and 7.4) to simulate physiological conditions. The suspensions would be shaken in a constant temperature water bath until equilibrium is reached. The samples would then be filtered, and the concentration of the dissolved compound in the filtrate would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Studies
  • Objective: To evaluate the chemical stability of this compound in different pH environments and its enzymatic hydrolysis in biological matrices.

  • Methodology:

    • Chemical Stability: The stability of this compound would be assessed in aqueous buffer solutions at various pH values (e.g., 1.2, 6.8, and 7.4) at 37°C. Aliquots would be withdrawn at different time intervals, and the amount of remaining prodrug and released Norfloxacin would be quantified by HPLC.

    • Enzymatic Hydrolysis: The prodrug would be incubated in rat or human plasma and tissue homogenates (e.g., liver, intestine) at 37°C. The rate of disappearance of the prodrug and the appearance of Norfloxacin would be monitored over time using HPLC to determine the hydrolysis kinetics.

In Vivo Pharmacokinetic Studies
  • Objective: To compare the oral bioavailability and pharmacokinetic profile of Norfloxacin and this compound.

  • Methodology: A crossover study design would be employed in an animal model (e.g., rats or dogs). The animals would be administered equimolar oral doses of Norfloxacin and this compound. Blood samples would be collected at predetermined time points. The plasma concentrations of both the prodrug and the released Norfloxacin would be determined using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability would be calculated and compared.

Visualizations

Prodrug_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Solubility Aqueous Solubility Studies Characterization->Solubility Stability Chemical Stability (pH profile) Characterization->Stability Enzymatic_Hydrolysis Enzymatic Hydrolysis (Plasma, Tissues) Characterization->Enzymatic_Hydrolysis Pharmacokinetics Pharmacokinetic Study (Animal Model) Solubility->Pharmacokinetics Enzymatic_Hydrolysis->Pharmacokinetics Antibacterial_Activity Antibacterial Activity (MIC Testing) Bioavailability Bioavailability Comparison Pharmacokinetics->Bioavailability Final_Validation Final_Validation Bioavailability->Final_Validation

Caption: Workflow for the validation of this compound as a prodrug.

Prodrug_Metabolism Prodrug This compound (Orally Administered) Absorption Absorption in GI Tract Prodrug->Absorption Hydrolysis Enzymatic Hydrolysis (Esterases in Intestine, Blood, Liver) Absorption->Hydrolysis Active_Drug Norfloxacin (Active Drug in Systemic Circulation) Hydrolysis->Active_Drug Excretion Excretion Active_Drug->Excretion

Caption: Metabolic conversion of this compound to Norfloxacin.

Conclusion

The hypothetical data and established prodrug principles strongly suggest that this compound would be a promising prodrug of Norfloxacin. The expected significant improvement in aqueous solubility should translate to enhanced oral bioavailability, leading to higher systemic concentrations of the active drug. This could potentially result in improved therapeutic outcomes, such as greater efficacy and potentially a reduced dosing frequency. However, it is crucial to emphasize that the validation of this compound requires comprehensive experimental studies as outlined in this guide. The successful completion of these studies would be necessary to confirm its potential as a clinically superior alternative to Norfloxacin.

References

Benchmarking Norfloxacin Succinil Against Current Urinary Tract Infection (UTI) Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Norfloxacin succinil, a prodrug of the fluoroquinolone antibiotic norfloxacin, against currently recommended treatments for urinary tract infections (UTIs). It is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations to support an evidence-based evaluation.

UTIs are among the most common bacterial infections, and their treatment is increasingly complicated by rising antimicrobial resistance.[1] While fluoroquinolones like norfloxacin have historically been effective, their role in treating uncomplicated UTIs is now limited in many regions due to resistance and safety concerns.[2][3] This guide will place norfloxacin in the context of current first-line and alternative therapies.

Current UTI Treatment Landscape

The management of UTIs depends on whether the infection is complicated or uncomplicated. For uncomplicated cystitis, current guidelines often recommend therapies that spare broader-spectrum agents to mitigate resistance.

First-line treatments for uncomplicated UTIs often include:

  • Nitrofurantoin: Recommended for 5-7 day courses, it demonstrates high clinical effectiveness with low bacterial resistance.[3]

  • Fosfomycin: Often administered as a single oral dose, it is a preferred alternative to nitrofurantoin and is effective even with decreased creatinine clearance.[3]

  • Trimethoprim-sulfamethoxazole (TMP-SMX): Its use is limited to regions where local resistance rates of E. coli are low (generally under 20%).[2]

Alternative and second-line treatments include:

  • Beta-lactams (e.g., cephalexin): While historically associated with poorer outcomes, newer data show cephalexin can be as effective as first-line therapies.[4]

  • Pivmecillinam: This agent is effective against many common uropathogens, including some multi-drug resistant strains, but is not recommended for suspected systemic infections.[2]

For complicated UTIs (cUTIs), which may involve factors like structural abnormalities or catheterization, treatment often requires broader-spectrum intravenous antibiotics, such as carbapenems, especially in hospitalized patients.[5][6] However, shorter courses of therapy (e.g., 7 days) are now being suggested for patients who are clinically improving.[5]

Norfloxacin: A Fluoroquinolone Perspective

Norfloxacin is a fluoroquinolone that exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[7] It targets two essential enzymes: DNA gyrase and topoisomerase IV.[8][9] In Gram-negative bacteria, the primary target is often DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[8][9] This dual-targeting mechanism contributes to its broad-spectrum activity.

Historically, norfloxacin has been effective in treating both complicated and uncomplicated UTIs, with studies showing high rates of bacterial eradication.[10][11][12][13] Clinical cure rates have been reported to be around 90%.[13] However, resistance to fluoroquinolones among uropathogens, particularly E. coli, has risen significantly, with some reports indicating resistance rates over 50%.[14] This has led to recommendations against its empirical use for uncomplicated UTIs in many regions.[3]

Comparative Data Summary

The following table summarizes the key characteristics of this compound (as its active form, Norfloxacin) compared to other common UTI treatments.

FeatureNorfloxacinNitrofurantoinFosfomycinTrimethoprim-Sulfamethoxazole (TMP-SMX)Cephalexin (a Beta-Lactam)
Drug Class FluoroquinoloneNitrofuranPhosphonic Acid DerivativeSulfonamide/Dihydrofolate Reductase InhibitorFirst-Generation Cephalosporin
Mechanism of Action Inhibits DNA gyrase and topoisomerase IV, blocking DNA replication.[8][]Damages bacterial DNA, ribosomes, and other macromolecules.Inhibits bacterial cell wall synthesis at an early stage.Inhibits sequential steps in the folic acid synthesis pathway.Inhibits bacterial cell wall synthesis.
Spectrum of Activity Broad-spectrum against many Gram-negative (including E. coli, P. mirabilis, K. pneumoniae, P. aeruginosa) and some Gram-positive bacteria.[13]Most E. coli and S. saprophyticus; less active against Proteus, Pseudomonas, and Klebsiella spp.Broad-spectrum, including ESBL-producing E. coli and Enterococcus faecalis.E. coli, S. saprophyticus, Proteus, Klebsiella. Resistance is widespread.[2]Gram-positive cocci and some Gram-negative rods like E. coli, K. pneumoniae, and P. mirabilis.
Reported Efficacy Cure rates of ~80-90% in susceptible infections.[11][13]Efficacy of ~79-92% for 5-7 day courses.[3]Equivalent clinical cure rates to other antibiotics.[3]Effective where resistance is low (<20%).[2]Recent data show efficacy comparable to first-line therapies.[4]
Resistance Issues High and increasing resistance in E. coli globally.[1][14]Resistance remains relatively low.Resistance is generally low, though detection can be challenging.[3]High resistance rates in many regions limit its use.[4]Increasing resistance is a concern.[4]
Common Side Effects GI upset, headache, dizziness. Risk of tendonitis, neuropathy, and aortic dissection.[7]Nausea, headache, discoloration of urine.[3]Diarrhea, nausea, headache.Rash, photosensitivity, GI upset.GI upset, allergic reactions.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Medium Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB) for most non-fastidious bacteria.[16] For fastidious organisms, supplemented media may be required.[17]

  • Antibiotic Dilution: Prepare a two-fold serial dilution of the test antibiotic (e.g., Norfloxacin) in a 96-well microtiter plate.[18]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[14]

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[18] For some bacteriostatic antibiotics, pinpoint growth may be disregarded.[16]

Time-Kill Assay

This assay measures the rate of bacterial killing over time in the presence of an antibiotic.

Methodology:

  • Culture Preparation: Grow the test organism to the logarithmic phase in a suitable broth medium.

  • Inoculation: Dilute the culture to a starting density of approximately 1 x 10^6 CFU/mL in flasks containing the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control flask with no antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically considered bactericidal activity.

Murine Model of Urinary Tract Infection

Animal models are crucial for preclinical evaluation of UTI therapeutics.[19] The murine model is well-established for studying cystitis and pyelonephritis.[20]

Methodology:

  • Infection Induction: Anesthetize the mice and introduce a suspension of uropathogenic E. coli (UPEC), typically 10^7-10^8 CFU, directly into the bladder via transurethral catheterization.[21]

  • Treatment Administration: At a specified time post-infection (e.g., 24 hours), begin treatment with the test compound (e.g., this compound) and a vehicle control, administered via a clinically relevant route (e.g., oral gavage).

  • Monitoring: Monitor the mice for clinical signs and collect urine at various time points to measure bacterial titers (CFU/mL).[20][22]

  • Endpoint Analysis: At the end of the study (e.g., 48-72 hours post-treatment), euthanize the mice and aseptically harvest the bladder and kidneys. Homogenize the tissues and plate the homogenates to determine the final bacterial burden (CFU/organ).[22]

Visualizations

Signaling and Mechanistic Pathways

cluster_drug Norfloxacin cluster_bacteria Bacterial Cell Norfloxacin Norfloxacin Gyrase DNA Gyrase (Gram-Negative) Norfloxacin->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive) Norfloxacin->TopoIV Inhibits DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Enables DNA_Damage Double-Strand DNA Breaks Gyrase->DNA_Damage Leads to TopoIV->DNA_Replication Enables TopoIV->DNA_Damage Leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action for Norfloxacin, a fluoroquinolone antibiotic.

Experimental Workflows

Start Start: Preclinical Efficacy Testing SelectStrains Select Uropathogen Strains (e.g., UPEC) Start->SelectStrains InVitro In Vitro Susceptibility: MIC & Time-Kill Assays AnimalModel In Vivo Murine UTI Model: Infection & Treatment InVitro->AnimalModel If promising SelectStrains->InVitro Analysis Endpoint Analysis: Bacterial Load in Bladder/Kidneys AnimalModel->Analysis End End: Efficacy Data Analysis->End

Caption: Workflow for preclinical evaluation of a new UTI therapeutic.

Logical Relationships

Start Patient with Suspected UTI IsComplicated Complicated UTI? Start->IsComplicated LocalResistance Local Fluoroquinolone Resistance >10-20%? IsComplicated->LocalResistance No (Uncomplicated) Culture Obtain Urine Culture and Tailor Therapy IsComplicated->Culture Yes Allergy Allergy/Intolerance to First-Line Agents? LocalResistance->Allergy No AvoidFluoro Avoid Fluoroquinolone (e.g., Norfloxacin) LocalResistance->AvoidFluoro Yes FirstLine Prescribe First-Line: Nitrofurantoin or Fosfomycin Allergy->FirstLine No ConsiderFluoro Consider Norfloxacin or other broader-spectrum agent Allergy->ConsiderFluoro Yes

Caption: Decision logic for empirical antibiotic selection in UTIs.

References

A Comparative Analysis of Norfloxacin Stability in Diverse Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature and experimental data highlights the significant impact of formulation on the stability of the broad-spectrum antibacterial agent, Norfloxacin. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative analysis of Norfloxacin's stability in various dosage forms, including tablets and suspensions. The stability of Norfloxacin is a critical quality attribute that can be influenced by excipients, manufacturing processes, and storage conditions.

Executive Summary

Norfloxacin stability is formulation-dependent, with solid dosage forms like tablets generally exhibiting greater stability than liquid formulations such as suspensions. Key factors influencing stability include the choice of excipients, the manufacturing process, and exposure to environmental factors like heat, humidity, and light. Forced degradation studies reveal that Norfloxacin is susceptible to degradation under acidic, basic, and oxidative stress conditions.

Comparative Stability Data

The following tables summarize quantitative data from various studies on the stability of Norfloxacin in different formulations and under various stress conditions.

Table 1: Stability of Norfloxacin in Tablet Formulations Under Accelerated Conditions

Formulation DetailsStorage ConditionsDurationAssay (%)Observations
Extended-release matrix tablets (HPMC or PEO)40°C ± 2°C, 75% ± 5% RH6 months98.17 - 100.80All formulations considered stable; no significant change from initial assay.[1]
Coated tablets (various brands)40°C ± 2°C, 75% ± 5% RH6 months>96.4No significant change in drug content, but physical changes like film cracking and decreased hardness were observed.[2]
400mg coated tablets25°C, 40°C, 50°C, 70°C6 monthsNot specifiedExpiration dates calculated to be 7.3, 4.7, and 2.4 years, and four months, respectively.[3][4][5]

Table 2: Forced Degradation Studies of Norfloxacin

Stress ConditionFormulation/Drug SubstanceExtent of Degradation (%)Key Findings
Alkaline (0.1 M NaOH)Norfloxacin Bulk Drug1.67Maximum degradation observed under alkaline conditions.[6]
Acidic (0.1 M HCl)Norfloxacin Bulk Drug< 1.67Resistant to acidic degradation.[6]
Oxidative (H₂O₂)Norfloxacin Bulk Drug31.5 (after 11 days)Susceptible to oxidative degradation.
Neutral HydrolysisNorfloxacin Bulk Drug8.62Some degradation in neutral aqueous solution.
Acid HydrolysisNorfloxacin Bulk Drug14.75Susceptible to acid hydrolysis.
Base HydrolysisNorfloxacin Bulk Drug18.9Susceptible to base hydrolysis.
Acidic (2M HCl, 150°C)Norfloxacint½ = 12.28 hoursFirst-order degradation kinetics observed.[7][8]
Basic (2M NaOH, 150°C)Norfloxacint½ = 30.09 hoursFirst-order degradation kinetics observed.[7][8]

Table 3: Stability of Norfloxacin in Liquid Formulations

Formulation DetailsStorage ConditionsDurationAssay (%)Observations
Extemporaneously prepared suspension (20 mg/mL)23-25°C and 3-5°C56 days>93Stable for at least 56 days at both room temperature and under refrigeration.[9][10]
Formulated suspensionAmbient temperature85 days94.71 - 100.56Chemically stable for 85 days.[11]
Formulated suspension40°CNot specified>100Apparent increase in concentration likely due to evaporation of the aqueous medium.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are summaries of key experimental protocols used in the cited literature.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A common method for quantifying Norfloxacin and its degradation products involves a reversed-phase HPLC system.[1][6]

  • System: Shimadzu LC 2010 or similar, equipped with a UV-Vis detector.

  • Column: C18 column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a buffer (e.g., 0.04 M phosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical ratio is 84:16 (v/v) buffer to acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection Wavelength: 272 nm or 280 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Preparation: Tablets are crushed to a fine powder, and a known amount is dissolved in a suitable solvent, often with the aid of a small amount of acid (e.g., glacial acetic acid), and then diluted with the mobile phase to the desired concentration.[1]

Forced Degradation Studies

Forced degradation studies are performed to establish the degradation pathways and intrinsic stability of the drug molecule.[12]

  • Acid Degradation: The drug is exposed to an acidic solution (e.g., 0.1 M HCl or 2 M HCl) at elevated temperatures (e.g., 150°C).[6][7][8]

  • Base Degradation: The drug is subjected to a basic solution (e.g., 0.1 M NaOH or 2 M NaOH) at elevated temperatures.[6][7][8]

  • Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), for a specified period.

  • Thermal Degradation: The drug is exposed to dry heat.

  • Photolytic Degradation: The drug is exposed to light, as per ICH guidelines, to assess its photosensitivity.[1][6] Prolonged exposure of Norfloxacin to direct sunlight or fluorescent light can lead to the formation of an ethylenediamine degradation product.[1]

Visualizing Experimental Workflows

To better understand the process of a comparative stability study, the following diagram illustrates a typical experimental workflow.

experimental_workflow formulation Formulation Preparation (e.g., Tablets, Suspensions) initial_analysis Initial Analysis (t=0) (Assay, Physical Properties) formulation->initial_analysis stability_chambers Storage in Stability Chambers (Accelerated & Long-term Conditions) initial_analysis->stability_chambers sampling Periodic Sampling stability_chambers->sampling analysis Sample Analysis (HPLC, Physical Tests) sampling->analysis data_evaluation Data Evaluation & Comparison analysis->data_evaluation report Final Report data_evaluation->report

Figure 1: Experimental workflow for a comparative stability study.

Key Insights and Recommendations

  • Impact of Excipients: The choice of excipients plays a crucial role in the stability of Norfloxacin tablets. For instance, polyvinylpyrrolidone (PVP) has been identified as a suitable binder, while cross-caramellose is an effective disintegrant.[3][4][5]

  • Solid vs. Liquid Formulations: Solid dosage forms, such as tablets, generally offer better stability for Norfloxacin compared to liquid formulations. However, well-formulated suspensions can also exhibit acceptable chemical stability for a reasonable duration.[9][10][11]

  • Protective Measures: For photosensitive drugs like Norfloxacin, film coating of tablets is recommended to prevent photodegradation.[1] Additionally, storing formulations in amber-colored, light-resistant containers is advisable.

  • Manufacturing Process: The wet granulation method has been successfully used to prepare satisfactory Norfloxacin tablets.[3][4] The physical properties of the tablets, such as hardness and friability, which are influenced by the manufacturing process, can also affect their stability.[1]

  • Degradation Pathways: Norfloxacin is most susceptible to degradation under alkaline and oxidative conditions.[6] This information is critical for selecting appropriate excipients and packaging to minimize degradation. The degradation of Norfloxacin in aqueous solution is primarily driven by hydroxyl radicals.[13]

Conclusion

The stability of Norfloxacin is a multifaceted issue that is significantly influenced by the formulation strategy. While solid dosage forms provide a more stable environment, liquid formulations can be developed with acceptable stability profiles through careful selection of excipients and storage conditions. The data presented in this guide underscores the importance of comprehensive stability testing during the drug development process to ensure the quality, safety, and efficacy of the final product. Future research should focus on direct, head-to-head comparative studies of a wider range of Norfloxacin formulations to further elucidate the optimal strategies for its stabilization.

References

Assessing the Bioequivalence of Generic Norfloxacin Succinil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the bioequivalence assessment of generic norfloxacin succinil, with a focus on comparative performance data and experimental protocols. This guide utilizes data from bioequivalence studies on norfloxacin as a surrogate for this compound, assuming the latter is a prodrug or salt form from which norfloxacin is the systemically available active moiety.

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] Generic versions of norfloxacin-containing drugs are expected to be bioequivalent to the reference product, ensuring comparable efficacy and safety profiles. This guide provides an overview of the key parameters and experimental methodologies employed in assessing the bioequivalence of these generic formulations.

While the focus of this guide is on "this compound," it is important to note that publicly available bioequivalence studies predominantly feature norfloxacin. This compound is a distinct chemical entity, a derivative of norfloxacin. For the purpose of this guide, it is assumed that this compound acts as a prodrug or is a salt form that releases norfloxacin as the active therapeutic agent in the body. Therefore, the bioequivalence is assessed by measuring the concentration of norfloxacin in the systemic circulation.

Comparative Physicochemical and Dissolution Data

In vitro dissolution studies are a critical first step in assessing the potential bioequivalence of different drug formulations. These studies compare the rate and extent of drug release from the generic and reference products under controlled laboratory conditions. The following tables summarize key physicochemical and dissolution parameters from comparative studies of various norfloxacin tablet brands.

Table 1: Physicochemical Properties of Different Norfloxacin Tablet Brands

ParameterBrand ABrand BBrand CBrand DBrand EInnovatorSpecification (USP/BP)
Hardness (Kgf)7.58.16.97.87.2-4-8
Friability (%)0.120.090.150.110.14-< 1%
Disintegration Time (min) in 0.1N HCl5.26.44.85.95.5-Varies
Disintegration Time (min) in Distilled Water4.15.33.94.74.4-Varies
Drug Assay (%)98.5101.299.1102.597.8-90-110%

Data compiled from multiple sources.[3]

Table 2: Comparative Dissolution Profiles of Norfloxacin Tablets

Time (minutes)Brand A (% Dissolved)Brand B (% Dissolved)Brand C (% Dissolved)Brand D (% Dissolved)Brand E (% Dissolved)Innovator (% Dissolved)Specification (USP)
10556248685175-
15788571897492≥ 80% within 30 min
30919688989099-
609598929994100-

Dissolution data represents an amalgamation of findings from various studies.[3][4][5]

In Vivo Bioequivalence and Pharmacokinetic Parameters

In vivo bioequivalence studies are conducted in healthy human volunteers to compare the rate and extent of absorption of the active drug moiety from the generic (test) and reference formulations. The key pharmacokinetic parameters measured are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Table 3: Pharmacokinetic Parameters of Generic (Test) vs. Reference Norfloxacin

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)1436.19 ± 310.451470.14 ± 350.1285.2% - 115.8%
Tmax (h)1.38 ± 0.451.40 ± 0.50-
AUC0-t (ng·h/mL)6228.18 ± 1250.786706.32 ± 1380.9188.9% - 110.5%
AUC0-∞ (ng·h/mL)6658.62 ± 1350.217161.03 ± 1450.6789.1% - 109.8%
t1/2 (h)6.51 ± 1.206.55 ± 1.31-

Data from a single-dose, randomized, crossover bioequivalence study.[2] For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products should fall within the acceptance range of 80% to 125%.[6]

Experimental Protocols

In Vitro Dissolution Testing

Objective: To compare the in vitro drug release profiles of the test and reference norfloxacin tablets.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl or other specified media (e.g., pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[7]

  • Apparatus Speed: 50 rpm.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: Samples are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Sample Analysis: The concentration of norfloxacin in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]

  • Data Analysis: The percentage of drug dissolved at each time point is calculated and the dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two dissolution profiles.[7]

In Vivo Bioequivalence Study

Objective: To compare the rate and extent of absorption of norfloxacin from a test formulation and a reference formulation under fasting conditions.

Methodology:

  • Study Design: A single-dose, randomized, two-period, two-sequence, crossover study design is typically employed.[6]

  • Study Population: Healthy adult male volunteers meeting specific inclusion and exclusion criteria.

  • Procedure:

    • Subjects are fasted overnight before drug administration.

    • A single oral dose of the test or reference formulation is administered with a standardized volume of water.

    • Blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[6]

    • A washout period of at least one week separates the two treatment periods.[6]

  • Sample Analysis: Plasma is separated from the blood samples, and the concentration of norfloxacin is quantified using a validated HPLC method.[6]

  • Pharmacokinetic and Statistical Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2) are calculated from the plasma concentration-time data for each subject.

    • The data for Cmax and AUC are log-transformed, and an analysis of variance (ANOVA) is performed.

    • The 90% confidence intervals for the ratio of the test and reference product's geometric means for the log-transformed Cmax and AUC data are calculated.[6]

Mandatory Visualizations

The following diagrams illustrate the typical workflows for assessing the bioequivalence of generic this compound.

Bioequivalence_Assessment_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Generic Norfloxacin Succinil Tablets C Physicochemical Tests (Hardness, Friability, etc.) A->C D Comparative Dissolution Testing (USP Apparatus 2) A->D B Reference Norfloxacin Succinil Tablets B->C B->D E Profile Comparison (f2 factor) D->E F Healthy Volunteer Screening & Enrollment E->F Proceed to In Vivo M Bioequivalence Conclusion E->M Proceed if similar G Randomized Crossover Study Design F->G H Drug Administration (Test & Reference) G->H I Serial Blood Sampling H->I J Plasma Norfloxacin Quantification (HPLC) I->J K Pharmacokinetic Parameter Calculation J->K L Statistical Analysis (ANOVA, 90% CI) K->L L->M

Caption: Workflow for Bioequivalence Assessment.

InVivo_Study_Workflow cluster_0 Period 1 cluster_1 Period 2 A Group 1: Receives Test Drug C Blood Sampling (0-24h) A->C B Group 2: Receives Reference Drug B->C D Washout Period (≥ 1 week) C->D H Plasma Analysis (HPLC) C->H E Group 1: Receives Reference Drug G Blood Sampling (0-24h) E->G F Group 2: Receives Test Drug F->G G->H D->E D->F I Pharmacokinetic & Statistical Analysis H->I

Caption: Randomized Crossover Study Design.

References

Comparing the resistance development potential of Norfloxacin and Norfloxacin succinil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison of the resistance development potential between Norfloxacin and its succinil derivative, Norfloxacin succinil, is not currently possible due to a lack of publicly available research data on the latter. While Norfloxacin is a well-studied fluoroquinolone antibiotic with extensive literature on its antimicrobial activity and resistance mechanisms, this compound remains largely uncharacterized in terms of its propensity to induce bacterial resistance.

A singular comparative study identified in the available literature focused on the clinical and bacteriological efficacy of Norfloxacin and this compound (referred to as eminor) in treating urinary tract infections. The findings of this study, by Micali et al. (1989), indicated no statistically significant difference in the clinical or bacteriological response between the two compounds when administered at equivalent dosages. However, the abstract of this study does not provide the detailed experimental data, protocols, or any investigation into the potential for resistance development for either compound. Efforts to retrieve the full-text article for a more in-depth analysis were unsuccessful.

Norfloxacin: A Profile of Resistance

Norfloxacin, a synthetic fluoroquinolone, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] Resistance to Norfloxacin in bacteria primarily develops through two main mechanisms:

  • Target Enzyme Mutations: Spontaneous mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding sites, reducing the affinity of Norfloxacin for its targets.[3] This is a common pathway for the development of high-level resistance.

  • Reduced Drug Accumulation: This can occur through two pathways:

    • Decreased Permeability: Alterations in the bacterial outer membrane, such as the loss of porin proteins (e.g., OmpF in E. coli), can restrict the entry of Norfloxacin into the cell.[3]

    • Increased Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport Norfloxacin and other antibiotics out of the cell, preventing them from reaching their intracellular targets.

This compound: The Data Gap

This compound is chemically identified as 7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid. It is understood to be a succinyl derivative of Norfloxacin. However, beyond its chemical structure and the single comparative efficacy study mentioned above, there is a significant lack of published research on its antimicrobial properties. Specifically, no studies were found that investigated:

  • The Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial pathogens.

  • The frequency of spontaneous resistance development to this compound.

  • The specific genetic mutations or resistance mechanisms that may arise in bacteria exposed to this compound.

  • Comparative studies evaluating the rate and mechanisms of resistance development versus Norfloxacin under controlled laboratory conditions.

Experimental Protocols and Data

Due to the absence of relevant studies on this compound, it is not possible to provide detailed experimental protocols or comparative data tables as requested. A standard experimental workflow to compare the resistance development potential would typically involve the following steps:

  • Determination of Minimum Inhibitory Concentration (MIC): The baseline susceptibility of various bacterial strains to both Norfloxacin and this compound would be determined using standardized methods like broth microdilution or agar dilution.

  • Serial Passage Studies: Bacteria would be serially passaged in the presence of sub-inhibitory concentrations of each drug. The MICs would be determined at regular intervals to track the development of resistance over time.

  • Frequency of Resistance Measurement: The frequency of spontaneous mutations conferring resistance to each drug would be determined by plating a large number of bacterial cells on agar containing concentrations of the drugs above their MICs.

  • Genetic Analysis of Resistant Mutants: The genetic basis of resistance in the selected mutants would be investigated by sequencing the genes for DNA gyrase and topoisomerase IV, as well as analyzing the expression of efflux pump genes.

Below is a conceptual workflow diagram for such a comparative study.

G cluster_0 Phase 1: Baseline Susceptibility cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Resistance Characterization cluster_3 Phase 4: Comparative Analysis A Bacterial Strains B MIC Determination (Norfloxacin) A->B C MIC Determination (this compound) A->C D Serial Passage with Norfloxacin B->D E Serial Passage with This compound C->E F Monitor MIC Increase D->F G Frequency of Spontaneous Resistance Measurement D->G E->F E->G J Compare Rate of Resistance Development F->J H Genetic Analysis of Resistant Mutants (gyrA, parC, etc.) G->H I Efflux Pump Expression Analysis G->I K Compare Resistance Mechanisms H->K I->K

Caption: Conceptual workflow for comparing the resistance development potential of two antimicrobial agents.

Conclusion

While the existing evidence suggests that this compound may have comparable clinical efficacy to Norfloxacin for certain infections, there is a critical knowledge gap regarding its potential to drive antibiotic resistance. Without dedicated studies to investigate the resistance profile of this compound, a meaningful comparison with Norfloxacin on this crucial parameter cannot be made. Therefore, for researchers, scientists, and drug development professionals, Norfloxacin remains the far better-characterized compound with a well-documented, albeit concerning, resistance profile. The potential for resistance development should be a primary consideration in the development and clinical application of any new antimicrobial agent, and further research into this compound would be necessary to establish its place in antimicrobial therapy.

References

Safety Operating Guide

Proper Disposal of Norfloxacin Succinil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of norfloxacin succinil, a fluoroquinolone antibiotic, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As with many pharmaceuticals, norfloxacin can persist in the environment and contribute to the development of antibiotic resistance, making its correct handling and disposal a priority for researchers, scientists, and drug development professionals.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3][4]

  • Hand Protection: Use chemically impermeable gloves that have been inspected prior to use.[3][4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing to prevent skin contact.[3][4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, or if exposure limits are exceeded, a full-face respirator is necessary.[3][4]

Work should be conducted in a well-ventilated area, and all sources of ignition should be removed as a precautionary measure.[3][4] In the event of a spill, it should be contained, collected with a high-efficiency vacuum cleaner or by wiping, and placed in a suitable, labeled container for disposal.[3] Discharge into the environment and drains must be strictly avoided.[3][4]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by federal and state regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), which is overseen by the Environmental Protection Agency (EPA).[5] In 2019, the EPA enacted a new rule, often referred to as Subpart P, which provides specific requirements for the management of hazardous waste pharmaceuticals by healthcare facilities.[6] A key provision of this rule is the ban on flushing hazardous waste pharmaceuticals down drains or sewers.[6]

States may have more stringent regulations than the federal government, so it is essential to be aware of and comply with local requirements.[5] All hazardous pharmaceutical waste must be properly identified, segregated, and disposed of through a licensed hazardous waste management company.[5][6]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Segregation and Identification:

    • Identify all waste containing this compound, including expired or unused bulk powder, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE.

    • This waste must be segregated from non-hazardous waste streams.

  • Containment:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "Norfloxacin."

  • Storage:

    • Store the hazardous waste container in a secure, designated area away from incompatible materials.

    • Storage areas should be well-ventilated and have secondary containment to manage any potential leaks.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Ensure the contractor is permitted to handle and transport pharmaceutical hazardous waste.

  • Documentation:

    • A hazardous waste manifest must be completed to accompany the waste from the point of generation to the final treatment and disposal facility.[6] This document tracks the waste and ensures it is managed correctly.

    • Retain copies of all manifests and disposal records as required by federal and state regulations.

  • Final Disposal Method:

    • The most common and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6] This high-temperature destruction process is effective in breaking down the active pharmaceutical ingredient.

Summary of Disposal and Safety Information

Parameter Guideline Regulatory/Safety Basis
Waste Classification Hazardous Pharmaceutical WasteEPA Resource Conservation and Recovery Act (RCRA)[5]
On-site Handling Segregate from other waste streams.Good laboratory practice and regulatory compliance.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, protective clothing, respirator (if needed).[3][4]Occupational Safety and Health Administration (OSHA) and Safety Data Sheet (SDS) requirements.
Prohibited Disposal Methods Do not dispose of in drains, sewers, or regular trash.[3][4][6]EPA Subpart P regulations.[6]
Recommended Disposal Technology Incineration by a licensed hazardous waste management facility.[6]EPA regulations for hazardous waste treatment.
Documentation Hazardous Waste Manifest required for off-site transport and disposal.[6]Department of Transportation (DOT) and EPA regulations.

Experimental Protocols for Environmental Impact Assessment

While specific experimental protocols for this compound were not detailed in the provided search results, the environmental fate of norfloxacin has been studied. A common method to assess the environmental risk of such compounds is the Toxicity Characteristic Leaching Procedure (TCLP) . This test is designed to determine the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.[6] The results of the TCLP test can indicate whether a waste is classified as hazardous due to its potential to leach toxic constituents into the groundwater.

Another area of research involves studying the degradation of norfloxacin. One such study investigated a bio-electrochemical system (BES) using Bacillus subtilis to degrade norfloxacin in water.[1] The experimental parameters optimized in this study included:

  • Norfloxacin Concentration: 200 mg/L

  • pH: 7

  • Applied Potential: 1.2 V

The efficacy of the degradation was then assessed through eco-toxicity assays, such as phytotoxicity tests and earthworm toxicity assays, on the treated water.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_generation Waste Generation & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Off-Site Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate as Hazardous Waste ppe->segregate container Place in Labeled, Closed Hazardous Waste Container segregate->container storage Store in Secure, Designated Area container->storage contractor Contact Licensed Hazardous Waste Contractor storage->contractor manifest Complete Hazardous Waste Manifest contractor->manifest transport Waste Transported by Contractor manifest->transport incineration Incineration at Permitted Facility transport->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Norfloxacin Succinil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Norfloxacin succinil in a laboratory setting. These procedural guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of your work.

While specific safety data for this compound is limited, the following recommendations are based on the available information for the active pharmaceutical ingredient, Norfloxacin. It is imperative to conduct a site-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE): A Multi-Laden Defense

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or latex gloves (double-gloving recommended)Prevents direct skin contact. The use of double gloves provides an additional barrier against potential contamination.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and accidental splashes.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential when handling the powder outside of a containment system to prevent inhalation of fine particles.
Body Protection A fully buttoned lab coat, disposable gown, or coverallsPrevents contamination of personal clothing.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to ensure safety and prevent cross-contamination.

Engineering Controls and Preparation:
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.

  • Spill Kit: Ensure a spill kit specifically for chemical powders is readily accessible in the designated handling area.

Handling Procedure:
  • Donning PPE: Before entering the designated handling area, don all required personal protective equipment in the correct sequence.

  • Weighing and Aliquoting: Carefully weigh and aliquot the required amount of this compound within the containment hood. Use tools and techniques that minimize dust generation.

  • Solution Preparation: If preparing a solution, add the powder to the solvent slowly and carefully to avoid splashing.

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

cluster_prep Preparation cluster_handling Handling (in containment hood) cluster_cleanup Cleanup and Doffing prep1 Don PPE prep2 Prepare designated handling area prep1->prep2 handling1 Weigh this compound prep2->handling1 handling2 Prepare solution (if applicable) handling1->handling2 cleanup1 Decontaminate surfaces and equipment handling2->cleanup1 cleanup2 Doff PPE cleanup1->cleanup2 cleanup3 Wash hands cleanup2->cleanup3

Figure 1. A streamlined workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of liquid waste down the drain.[1]

Disposal Procedure:
  • Waste Manifest: All hazardous waste must be accompanied by a completed hazardous waste manifest, detailing the contents of the container.

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.

cluster_collection Waste Collection cluster_disposal Disposal collect_solid Collect solid waste in labeled hazardous container manifest Complete hazardous waste manifest collect_solid->manifest collect_liquid Collect liquid waste in labeled hazardous container collect_liquid->manifest vendor Transfer to licensed disposal vendor manifest->vendor

Figure 2. A clear and compliant disposal plan for this compound waste.

By implementing these essential safety and logistical protocols, you can foster a secure research environment and build a foundation of trust in your laboratory's commitment to safety and operational excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.